molecular formula C8H16O B1209688 3,4-Dimethylcyclohexanol CAS No. 5715-23-1

3,4-Dimethylcyclohexanol

Cat. No.: B1209688
CAS No.: 5715-23-1
M. Wt: 128.21 g/mol
InChI Key: ZBAXJUPCYVIBSP-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexanol is a member of cyclohexanols.
3, 4-Dimethylcyclohexanol belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. 3, 4-Dimethylcyclohexanol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3, 4-Dimethylcyclohexanol has been primarily detected in saliva.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylcyclohexan-1-ol
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InChI

InChI=1S/C8H16O/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3
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InChI Key

ZBAXJUPCYVIBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID70871143
Record name 3,4-Dimethylcyclohexan-1-ol
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Molecular Weight

128.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3,4-Dimethylcyclohexanol
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CAS No.

5715-23-1
Record name 3,4-Dimethylcyclohexanol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and stereochemistry of 3,4-dimethylcyclohexanol. It includes detailed information on its physicochemical characteristics, isomeric forms, and relevant experimental protocols for its synthesis and analysis, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1][2][3] It is a substituted cycloalkanol with the chemical formula C₈H₁₆O.[3][4] The majority of its commercial preparations are sold as a mixture of its various stereoisomers.[3][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 5715-23-1 (for mixture of isomers)[4]
Molecular Formula C₈H₁₆O[2][4]
Molecular Weight 128.21 - 128.22 g/mol [2][3][4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 189 - 193 °C
Density 0.92 g/cm³ (at 20°C)[3]
Refractive Index ~1.46[3]
Flash Point 78 °C
Solubility Limited solubility in water; soluble in organic solvents.

Chemical Structure and Stereoisomerism

The structure of this compound is characterized by a cyclohexane (B81311) ring substituted with one hydroxyl group and two methyl groups at positions 3 and 4. This molecule possesses three stereogenic centers at carbons 1, 3, and 4, leading to a total of 2³ or eight possible stereoisomers (four pairs of enantiomers).[1] The spatial arrangement of these substituents (cis/trans) dictates the specific isomer and its conformational stability.[1]

The stability of the various diastereomers is largely determined by the steric strain arising from interactions between substituents. In its most stable chair conformations, bulky substituents preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.[1][6] An isomer that can adopt a conformation with all three substituents in equatorial positions would be the most stable.[1]

Stereoisomers of this compound cluster_cis cis-Isomers cluster_trans trans-Isomers cis_img cis_img cis_label cis-3,4-Dimethylcyclohexanol trans_img trans_img trans_label trans-3,4-Dimethylcyclohexanol Isomers This compound (Mixture of Stereoisomers) Isomers->cis_label e.g. Isomers->trans_label e.g.

Figure 1: Representative cis and trans isomers of this compound.

The chair conformation is crucial for understanding the molecule's reactivity and properties. The constant "flipping" between two chair forms allows the molecule to adopt its lowest energy state.

Figure 2: Example of chair conformations for a disubstituted cyclohexane, illustrating the equilibrium between more and less stable forms.

Experimental Protocols

Synthesis

Protocol: Reduction of 3,4-Dimethylcyclohexanone (B1585827) with Sodium Borohydride (B1222165)

  • Dissolution: Dissolve 3,4-dimethylcyclohexanone in a suitable alcoholic solvent, such as methanol (B129727) or ethanol, in an Erlenmeyer flask. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:4, but a slight excess of the reducing agent is often used.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 30-60 minutes.

  • Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 3M HCl) until the effervescence ceases. This step neutralizes the excess NaBH₄ and the resulting alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (B109758). Perform multiple extractions to ensure complete recovery.

  • Washing: Combine the organic layers and wash successively with water and brine to remove any remaining inorganic impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation if necessary.

synthesis_workflow start Start: 3,4-Dimethylcyclohexanone in Methanol dissolve Cool in Ice Bath start->dissolve reduce Add NaBH4 (Reduction) dissolve->reduce react Stir at Room Temp reduce->react quench Quench with dilute HCl react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate end Product: this compound evaporate->end

Figure 3: Logical workflow for the synthesis of this compound via ketone reduction.
Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and identifying the isomers of this compound and quantifying its purity.[10]

General GC-MS Protocol:

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.[10][11] If the sample is in an aqueous matrix, perform a liquid-liquid extraction.[10] For complex matrices, derivatization with a silylating agent (e.g., BSTFA) can improve volatility and peak shape.[12]

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.[13]

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used.[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. This program should be optimized based on the specific mixture of isomers.[13]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Identification: Compare the resulting mass spectra with a reference library (e.g., NIST) and the retention times of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for the structural elucidation of the different stereoisomers.[14][15][16]

  • ¹H NMR: Key diagnostic signals include the proton on the carbon bearing the hydroxyl group (the carbinol proton), which will appear as a multiplet. The chemical shift and width of this signal can indicate whether the hydroxyl group is in an axial or equatorial position. The methyl groups will appear as doublets or singlets depending on their position and coupling.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. The chemical shift of the carbon attached to the hydroxyl group is also diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[2] Additional absorptions in the 2850-3000 cm⁻¹ range correspond to C-H stretching vibrations.

Reactivity and Potential Signaling Pathways

As a secondary alcohol, this compound undergoes typical alcohol reactions. A notable reaction is the acid-catalyzed dehydration to form a mixture of isomeric alkenes, primarily 3,4-dimethylcyclohexene and 1,2-dimethyl-1-cyclohexene.[17][18] This E1 elimination reaction proceeds through a carbocation intermediate.[17][19]

dehydration_mechanism A This compound B Protonation of -OH group (with H+) A->B C Protonated Alcohol B->C D Loss of Water (H2O) (Rate-determining step) C->D E Secondary Carbocation D->E F Deprotonation by Base (e.g., H2O) E->F G Alkene Products (e.g., 3,4-dimethylcyclohexene) F->G

Figure 4: Simplified mechanism for the acid-catalyzed dehydration of this compound.

While this compound is primarily used as a synthetic intermediate, its structural similarity to other bioactive cyclic alcohols suggests potential for further investigation in medicinal chemistry and drug development. The distinct stereoisomers may exhibit different biological activities, a common theme in pharmacology.

References

An In-depth Technical Guide to 3,4-Dimethylcyclohexanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethylcyclohexanol, a substituted cyclohexanol (B46403) of interest in various chemical and potentially pharmaceutical applications. This document details its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A detailed experimental protocol for its synthesis via the catalytic hydrogenation of 3,4-dimethylphenol (B119073) is provided, alongside relevant characterization data. While direct involvement in specific signaling pathways or current drug development is not extensively documented in publicly available literature, this guide explores the broader context of substituted cyclohexanols in medicinal chemistry, highlighting the potential of this compound as a chiral building block for the synthesis of novel bioactive molecules.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] It is a member of the cyclohexanol class of organic compounds, characterized by a cyclohexane (B81311) ring substituted with a hydroxyl group and, in this case, two methyl groups at positions 3 and 4.[1]

Table 1: Key Chemical and Physical Data for this compound

PropertyValueReference(s)
CAS Number 5715-23-1[1][2]
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][3]
IUPAC Name 3,4-dimethylcyclohexan-1-ol[1]
Appearance Colorless liquid[1]
Boiling Point 190-193 °C[4]
Density 0.92 g/cm³[4]
Refractive Index 1.4630-1.4660[4]

Synthesis of this compound

A notable and historically significant method for the synthesis of this compound is the catalytic hydrogenation of 3,4-dimethylphenol.[5] This reaction involves the reduction of the aromatic ring of the phenol (B47542) to a cyclohexane ring, with the hydroxyl group remaining intact.

Experimental Protocol: Catalytic Hydrogenation of 3,4-Dimethylphenol

Materials:

  • 3,4-Dimethylphenol

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol or Isopropanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature and pressure controls.

Procedure:

  • Reactor Setup: In a high-pressure autoclave, a solution of 3,4-dimethylphenol in a suitable solvent (e.g., ethanol) is prepared. The catalyst (typically 1-5 mol% relative to the substrate) is then added to the solution.

  • Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar). The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and stirred vigorously to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain the final product in high purity.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_purification Purification start 3,4-Dimethylphenol catalyst Catalyst (Rh/Al2O3 or Pd/C) start->catalyst solvent Solvent (Ethanol) start->solvent conditions Heat & Pressure catalyst->conditions solvent->conditions hydrogen H2 (gas) hydrogen->conditions product This compound conditions->product purification Filtration & Distillation product->purification purification->product Purified Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and ObservationsReference(s)
¹H NMR Signals corresponding to the methyl groups, the proton on the carbon bearing the hydroxyl group, and the cyclohexane ring protons can be observed.[1][7]
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[1][8][9]
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.[1][8]

Potential in Drug Discovery and Development

While there is limited direct evidence of this compound itself being a key component in current drug development pipelines, the substituted cyclohexanol scaffold is a recurring motif in medicinal chemistry. The rigid, three-dimensional structure of the cyclohexane ring allows for precise spatial orientation of functional groups, which can be crucial for binding to biological targets.[10]

The presence of two stereocenters in this compound means it can exist as different stereoisomers. Chiral building blocks are of significant interest in drug synthesis, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates.[11] Therefore, enantiomerically pure forms of this compound could serve as valuable starting materials for the synthesis of complex chiral molecules with potential therapeutic applications.

Diagram 2: Logical Relationship of this compound in Drug Discovery

G cluster_compound Core Compound cluster_properties Key Properties cluster_application Potential Application cluster_outcome Desired Outcome compound This compound chiral Chiral Center compound->chiral scaffold Cyclohexanol Scaffold compound->scaffold building_block Chiral Building Block chiral->building_block scaffold->building_block bioactive Bioactive Molecules building_block->bioactive

Caption: Role of this compound as a potential building block.

Toxicological Information

Preliminary toxicological data suggests that this compound may cause skin, eye, and respiratory irritation.[1] As with any chemical compound, appropriate safety precautions should be taken during handling and use in a laboratory setting.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its synthesis via the catalytic hydrogenation of 3,4-dimethylphenol is a feasible and scalable method. While its direct biological activity and role in signaling pathways remain to be extensively investigated, its structural features, particularly its chirality, position it as a potentially valuable building block for the synthesis of novel and complex molecules in the field of drug discovery. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethylcyclohexanol: Configurations and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylcyclohexanol, a substituted cycloalkanol, presents a compelling case study in stereochemistry, featuring three stereogenic centers that give rise to a total of eight possible stereoisomers. Understanding the distinct spatial arrangements and conformational preferences of these isomers is crucial for applications in stereoselective synthesis and drug development, where specific stereoisomers can exhibit markedly different biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their configurations, conformational analysis, and the experimental protocols for their synthesis, separation, and characterization.

Stereoisomerism in this compound

The structure of this compound contains three chiral centers at carbons C-1 (bearing the hydroxyl group), C-3, and C-4 (each bearing a methyl group). Consequently, there are 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers.[1] The stereochemical relationships are determined by the relative orientations (cis or trans) of the hydroxyl and two methyl groups on the cyclohexane (B81311) ring.

The eight stereoisomers can be systematically named using the Cahn-Ingold-Prelog (CIP) R/S nomenclature for each chiral center. The four diastereomeric pairs are:

  • (1R,3R,4R)-3,4-dimethylcyclohexanol and its enantiomer (1S,3S,4S)-3,4-dimethylcyclohexanol

  • (1R,3R,4S)-3,4-dimethylcyclohexanol and its enantiomer (1S,3S,4R)-3,4-dimethylcyclohexanol

  • (1R,3S,4R)-3,4-dimethylcyclohexanol and its enantiomer (1S,3R,4S)-3,4-dimethylcyclohexanol

  • (1R,3S,4S)-3,4-dimethylcyclohexanol and its enantiomer (1S,3R,4R)-3,4-dimethylcyclohexanol

Visualization of Stereoisomeric Relationships

The relationships between the different stereoisomers can be visualized as follows:

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 cluster_pair3 Enantiomeric Pair 3 cluster_pair4 Enantiomeric Pair 4 1R,3R,4R (1R,3R,4R) 1S,3S,4S (1S,3S,4S) 1R,3R,4R->1S,3S,4S Enantiomers 1R,3R,4S (1R,3R,4S) 1R,3R,4R->1R,3R,4S Diastereomers 1R,3S,4R (1R,3S,4R) 1R,3R,4R->1R,3S,4R Diastereomers 1S,3S,4R (1S,3S,4R) 1S,3S,4S->1S,3S,4R Diastereomers 1R,3R,4S->1S,3S,4R Enantiomers 1R,3S,4S (1R,3S,4S) 1R,3R,4S->1R,3S,4S Diastereomers 1S,3R,4S (1S,3R,4S) 1R,3S,4R->1S,3R,4S Enantiomers 1S,3R,4R (1S,3R,4R) 1R,3S,4S->1S,3R,4R Enantiomers

Caption: Stereochemical relationships between the isomers of this compound.

Conformational Analysis

The stereoisomers of this compound exist predominantly in chair conformations to minimize angle and torsional strain. The stability of a particular conformation is primarily dictated by the steric interactions of the hydroxyl and methyl substituents, specifically 1,3-diaxial interactions. Substituents in the equatorial position are generally more stable than in the axial position due to reduced steric hindrance.

For each diastereomer, a ring flip can occur, interconverting axial and equatorial positions. The equilibrium will favor the conformation with the greater number of bulky substituents in the equatorial position.

Data Presentation

Quantitative experimental data for the individual, separated stereoisomers of this compound are not extensively available in the public literature. Most reported data pertains to mixtures of isomers.

Table 1: Stereoisomers of this compound and their Configurations

IUPAC NameConfiguration (C1, C3, C4)Structure (2D Representation)
(1R,3R,4R)-3,4-dimethylcyclohexanolR, R, R(Structure to be depicted)
(1S,3S,4S)-3,4-dimethylcyclohexanolS, S, S(Structure to be depicted)
(1R,3R,4S)-3,4-dimethylcyclohexanolR, R, S(Structure to be depicted)
(1S,3S,4R)-3,4-dimethylcyclohexanolS, S, R(Structure to be depicted)
(1R,3S,4R)-3,4-dimethylcyclohexanolR, S, R(Structure to be depicted)
(1S,3R,4S)-3,4-dimethylcyclohexanolS, R, S(Structure to be depicted)
(1R,3S,4S)-3,4-dimethylcyclohexanolR, S, S(Structure to be depicted)
(1S,3R,4R)-3,4-dimethylcyclohexanolS, R, R(Structure to be depicted)

Table 2: Physical Properties of this compound (Mixture of Isomers)

PropertyValueReference
Molecular FormulaC₈H₁₆O[2]
Molecular Weight128.21 g/mol [2]
Boiling Point189 °C[3]
Density0.816 g/mL at 20°C[3]
Refractive Index1.46[4]

Note: The values in Table 2 are for a mixture of isomers and may not represent the properties of any single, pure stereoisomer.

Experimental Protocols

The synthesis and separation of the individual stereoisomers of this compound require stereocontrolled synthetic methods and advanced chromatographic techniques.

General Synthesis of this compound Isomers

A mixture of this compound stereoisomers can be synthesized via the catalytic hydrogenation of 3,4-dimethylphenol (B119073). The stereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions, but it typically yields a mixture of diastereomers.

Protocol: Catalytic Hydrogenation of 3,4-Dimethylphenol

  • Reaction Setup: In a high-pressure reactor, dissolve 3,4-dimethylphenol in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or a platinum-based catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat the mixture (e.g., 100-150 °C).

  • Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling and depressurizing the reactor, filter off the catalyst. Remove the solvent under reduced pressure to obtain the crude mixture of this compound isomers.

Separation of Stereoisomers

The separation of the resulting mixture into its constituent stereoisomers is a multi-step process.

4.2.1. Separation of Diastereomers by Column Chromatography

Diastereomers have different physical properties and can often be separated by standard column chromatography.

Protocol: Diastereomer Separation

  • Column Packing: Pack a chromatography column with a suitable stationary phase, such as silica (B1680970) gel.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of a non-polar solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent is gradually increased to separate the diastereomers based on their differential adsorption to the silica gel.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify the separated diastereomeric pairs.

4.2.2. Separation of Enantiomers by Chiral Chromatography

Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is typically achieved using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Protocol: Enantiomer Separation by Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For alcohols, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

  • Mobile Phase: Use a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

  • Injection and Elution: Inject the separated diastereomeric pair onto the chiral column and elute with the chosen mobile phase under isocratic conditions.

  • Detection and Collection: Use a suitable detector (e.g., UV or refractive index) to monitor the elution of the enantiomers. Collect the separated enantiomeric fractions.

Characterization of Stereoisomers

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of the isomers. The chemical shifts and coupling constants of the protons, particularly the carbinol proton (H-1) and the methyl groups, will differ for each diastereomer due to their different magnetic environments.

4.3.2. Optical Rotation Measurement

Chiral molecules rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

Protocol: Measurement of Specific Rotation

  • Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (c) in a suitable solvent.

  • Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement: Fill a polarimeter cell of a known path length (l) with the sample solution and measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).

Experimental Workflow

The general workflow for the synthesis, separation, and characterization of the stereoisomers of this compound is illustrated below.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization start 3,4-Dimethylphenol reaction Catalytic Hydrogenation start->reaction mixture Mixture of 8 Stereoisomers reaction->mixture diastereomer_sep Column Chromatography (Diastereomer Separation) mixture->diastereomer_sep enantiomer_sep Chiral HPLC/GC (Enantiomer Separation) diastereomer_sep->enantiomer_sep nmr NMR Spectroscopy (Structure & Relative Stereochemistry) enantiomer_sep->nmr polarimetry Polarimetry (Optical Rotation) enantiomer_sep->polarimetry gcms GC-MS (Purity) enantiomer_sep->gcms

Caption: General experimental workflow for this compound stereoisomers.

Conclusion

The eight stereoisomers of this compound provide a rich platform for the study of stereochemistry and its impact on molecular properties. While the synthesis of a mixture of these isomers is straightforward, their complete separation and individual characterization present a significant challenge that requires a combination of stereoselective synthetic strategies and advanced chromatographic techniques. The detailed understanding of the configuration and conformation of each stereoisomer is a critical prerequisite for any application in fields where stereochemistry dictates function, such as in the development of new therapeutic agents. Further research is warranted to fully elucidate the specific properties of each of the eight pure stereoisomers.

References

An In-depth Technical Guide to the Conformational Analysis of cis-3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis-3,4-dimethylcyclohexanol. By integrating experimental data from Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy with the principles of stereochemistry, this document elucidates the conformational preferences and the energetic landscape of this substituted cyclohexane (B81311). Quantitative data is presented to compare the relative stabilities of the chair conformers, and detailed experimental and computational methodologies are outlined to provide a framework for similar analyses.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. For cyclic molecules such as substituted cyclohexanes, the conformational flexibility of the ring system plays a pivotal role in determining intermolecular interactions, which is of particular interest in the field of drug design and development. cis-3,4-Dimethylcyclohexanol presents a compelling case study in conformational analysis due to the interplay of steric and electronic effects of its hydroxyl and two methyl substituents. This guide will delve into the conformational equilibrium between the two possible chair forms of this molecule.

Conformational Equilibrium of cis-3,4-Dimethylcyclohexanol

The cis configuration of 3,4-dimethylcyclohexanol dictates that the two methyl groups are on the same side of the cyclohexane ring. This leads to two primary chair conformers that can interconvert through a process known as ring flipping. The two conformers are in a dynamic equilibrium, with the more stable conformer being present in a higher population.

The two possible chair conformations for cis-3,4-dimethylcyclohexanol are:

  • Conformer A: Hydroxyl group in an equatorial position (e), the C3-methyl group in an axial position (a), and the C4-methyl group in an equatorial position (e). This can be denoted as (1e, 3a, 4e).

  • Conformer B: Hydroxyl group in an axial position (a), the C3-methyl group in an equatorial position (e), and the C4-methyl group in an axial position (a). This can be denoted as (1a, 3e, 4a).

The equilibrium between these two conformers is dictated by the steric strain associated with axial substituents. Axial groups experience destabilizing 1,3-diaxial interactions with other axial hydrogens or substituents on the same side of the ring.

G start Build 3D Structures of Conformers A and B geom_opt Geometry Optimization and Energy Calculation (e.g., DFT B3LYP/6-31G*) start->geom_opt analysis Calculate Energy Difference (ΔE or ΔG) geom_opt->analysis result Relative Stabilities of Conformers analysis->result

Conformational analysis of trans-3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of trans-3,4-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Conformational analysis, the study of the three-dimensional shapes of molecules and their relative stabilities, is a cornerstone of modern stereochemistry and a critical component in the fields of medicinal chemistry and drug development. The specific spatial arrangement of atoms, or conformation, can profoundly influence a molecule's physical properties, reactivity, and biological activity. For cyclic molecules like cyclohexane (B81311) and its derivatives, the chair conformation is the most stable, as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering adjacent C-H bonds.[1]

When substituents are introduced onto the cyclohexane ring, they can occupy either axial positions (parallel to the principal axis of the ring) or equatorial positions (extending from the "equator" of the ring). A rapid "ring flip" interconverts these two chair conformations, causing axial substituents to become equatorial and vice versa.[1][2] For substituted cyclohexanes, these two chair conformers are often not equal in energy.[3] Understanding the energetic preference for one conformation over another is key to predicting molecular behavior. This guide provides a detailed technical examination of the conformational analysis of trans-3,4-Dimethylcyclohexanol, a disubstituted cyclohexane derivative.

Chair Conformations and Steric Strain in trans-3,4-Dimethylcyclohexanol

The trans stereoisomer of 3,4-Dimethylcyclohexanol has the C3-methyl group and the C4-hydroxyl group on opposite faces of the cyclohexane ring. Due to the chair geometry, this "up/down" relationship results in one substituent being in an axial position and the other in an equatorial position. The ring-flip process interconverts these assignments, leading to an equilibrium between two distinct chair conformers.

  • Conformer A: C3-Methyl group is axial ; C4-Hydroxyl group is equatorial .

  • Conformer B: C3-Methyl group is equatorial ; C4-Hydroxyl group is axial .

The relative stability of these two conformers is determined by the steric strain associated with placing each substituent in an axial position. Axial substituents experience unfavorable steric interactions with the other two axial hydrogens on the same side of the ring.[4] These interactions, known as 1,3-diaxial interactions, are a form of gauche strain and are the primary factor in determining conformational preference.[2][3]

Quantitative Stability Analysis: The Role of A-Values

To quantify the energy difference between conformers, we use "A-values," which represent the Gibbs free energy difference (ΔG) between a conformer with a substituent in the axial position and the one with it in the equatorial position.[5][6] A larger A-value indicates a greater steric bulk and a stronger preference for the equatorial position.[6]

The total steric strain for a given conformer can be estimated by summing the A-values of all its axial substituents.[7]

  • A-value for Methyl (-CH₃): ~1.7 kcal/mol[5]

  • A-value for Hydroxyl (-OH): ~0.87 kcal/mol (this value can be solvent-dependent)[5]

Using these values, we can analyze the two conformers of trans-3,4-Dimethylcyclohexanol:

  • Conformer A (Axial Methyl, Equatorial Hydroxyl): The primary steric strain comes from the axial methyl group.

    • Strain ≈ A-value (CH₃) = 1.7 kcal/mol

  • Conformer B (Equatorial Methyl, Axial Hydroxyl): The primary steric strain comes from the axial hydroxyl group.

    • Strain ≈ A-value (OH) = 0.87 kcal/mol

The analysis reveals that Conformer B is more stable than Conformer A because placing the bulkier methyl group in the equatorial position results in lower overall steric strain.

The energy difference (ΔG°) between the two conformers is: ΔG° = Strain(Conformer A) - Strain(Conformer B) = 1.7 kcal/mol - 0.87 kcal/mol = 0.83 kcal/mol

This energy difference allows for the calculation of the equilibrium constant (K_eq) and the relative populations of the conformers at 298 K (25 °C) using the equation ΔG° = -RT ln(K_eq).[8]

Data Presentation: Conformational Energy Summary

The quantitative data for the conformational analysis of trans-3,4-Dimethylcyclohexanol at 298 K is summarized below.

ConformerC3-Methyl PositionC4-Hydroxyl PositionDominant Axial StrainEstimated Strain Energy (kcal/mol)Relative Energy (kcal/mol)Estimated Population (%)
A AxialEquatorial1,3-diaxial CH₃/H1.700.8320%
B EquatorialAxial1,3-diaxial OH/H0.870.0080%

Table 1. Conformational analysis data for the chair conformers of trans-3,4-Dimethylcyclohexanol.

Experimental Protocols for Conformational Analysis

The relative energies and populations of conformers are determined empirically through various experimental techniques, primarily NMR spectroscopy, often supplemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating molecular structure and dynamics, including conformational equilibria.[9][10]

  • Methodology:

    • Sample Preparation: A solution of high-purity trans-3,4-Dimethylcyclohexanol is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • Low-Temperature Analysis: At room temperature, the ring-flip is rapid on the NMR timescale, yielding spectra with averaged chemical shifts and coupling constants. To resolve the individual conformers, the sample is cooled to a low temperature (e.g., -80 °C or lower) using a variable temperature NMR probe. At this temperature, the interconversion rate slows sufficiently to allow the signals of both Conformer A and Conformer B to be observed simultaneously.

    • Signal Integration: The relative populations of the two conformers are determined by integrating the areas of well-resolved, corresponding signals for each species in the low-temperature spectrum. The ratio of the integrals directly corresponds to the ratio of the conformers.

    • Structural Assignment via Coupling Constants: The Karplus relationship, which correlates the dihedral angle between two vicinal protons to their scalar coupling constant (³J), is used to definitively assign structures. In cyclohexane chairs:

      • Axial-axial (a-a) couplings are large (³J ≈ 8–13 Hz).

      • Axial-equatorial (a-e) and equatorial-equatorial (e-e) couplings are small (³J ≈ 2–5 Hz). By analyzing the multiplicity and coupling constants of the proton at C4 (the carbinol proton), its orientation can be determined. A large coupling constant to the adjacent C3 proton would indicate an axial-axial relationship, confirming an axial orientation for the carbinol proton (Conformer B). A small coupling would indicate an equatorial orientation (Conformer A).

Computational Chemistry

Computational methods are used to model the molecule and calculate the energies of its different conformations, providing theoretical support for experimental findings.

  • Methodology:

    • Structure Building: The 3D structures of both chair conformers of trans-3,4-Dimethylcyclohexanol are built using molecular modeling software.

    • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically done using molecular mechanics (e.g., MMFF94 force field) for a quick assessment or, for higher accuracy, quantum mechanics methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine the electronic energy of each conformer.

    • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy (G).

    • Relative Energy Determination: The difference in the calculated Gibbs free energies (ΔG) between the two conformers provides a theoretical prediction of their relative stability, which can be directly compared to the value derived from experimental NMR data.

Visualization of Conformational Equilibrium

The dynamic equilibrium between the two chair conformations of trans-3,4-Dimethylcyclohexanol is depicted below.

Caption: Equilibrium between the two chair conformations of trans-3,4-Dimethylcyclohexanol.

References

Interpreting the Mass Spectrum of 3,4-Dimethylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 3,4-Dimethylcyclohexanol. The interpretation of mass spectra is a critical skill in chemical analysis, enabling the elucidation of molecular structures and the identification of unknown compounds. This document outlines the primary fragmentation pathways of this compound, supported by quantitative data and a visual representation of the fragmentation logic.

Molecular Ion and Key Fragmentation Principles

The mass spectrum of this compound (C8H16O, molecular weight: 128.21 g/mol ) is characterized by several key fragmentation patterns common to cyclic alcohols.[1][2] The molecular ion peak (M+) at m/z 128 is often of low abundance or absent in the spectra of alcohols due to the lability of the hydroxyl group.[3] The primary fragmentation mechanisms include the loss of a water molecule (dehydration), loss of alkyl radicals, and ring cleavage events.[3][4]

Quantitative Mass Spectrum Data

The electron ionization mass spectrum of this compound exhibits a series of fragment ions. The table below summarizes the prominent peaks, their mass-to-charge ratio (m/z), and their relative intensity.[5]

m/zRelative Intensity (%)Proposed Fragment Ion/Loss
1281.2[M]+ (Molecular Ion)
11051.6[M - H2O]+
9576.2[M - H2O - CH3]+
8149.9[C6H9]+
71100.0[C5H11]+ or [M - C4H9]+
6944.4[C5H9]+
5538.0[C4H7]+
4350.1[C3H7]+
4145.8[C3H5]+

Experimental Protocols

Mass Spectrometry Analysis of this compound

A typical experimental setup for acquiring the mass spectrum of this compound involves the following:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly employed.

  • Ionization Method: Electron Ionization (EI) is the standard technique, typically using an electron energy of 70 eV.

  • Sample Introduction: The sample is introduced into the gas chromatograph, where it is vaporized and separated from any impurities. The separated analyte then enters the mass spectrometer's ion source.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Detector: An electron multiplier or similar detector records the abundance of each ion.

The data presented in this guide was obtained under the following conditions:

  • Source Temperature: 260 °C[5]

  • Sample Temperature: 170 °C (Reservoir)[5]

  • Electron Energy: 75 eV[5]

Interpretation of the Fragmentation Pattern

The fragmentation of this compound upon electron ionization can be rationalized through several key pathways. The molecular ion, formed by the loss of an electron, is highly energetic and undergoes subsequent fragmentation.

  • [M - H2O]+ (m/z 110): A prominent peak is observed at m/z 110, corresponding to the loss of a water molecule (18 Da) from the molecular ion.[4] This dehydration is a characteristic fragmentation pathway for alcohols.[3]

  • [M - H2O - CH3]+ (m/z 95): The subsequent loss of a methyl radical (15 Da) from the [M - H2O]+ ion results in the intense peak at m/z 95.

  • Base Peak (m/z 71): The base peak at m/z 71 is likely formed through a more complex ring cleavage of the molecular ion or a subsequent fragmentation of the [M - H2O]+ ion. One plausible pathway involves the cleavage of the C4-C5 and C1-C2 bonds, followed by the loss of a C4H9 radical.

  • Other Significant Fragments: Peaks at m/z 81, 69, 55, 43, and 41 represent various smaller alkyl and alkenyl cations resulting from further fragmentation and rearrangements of the larger ions.

Visualization of the Primary Fragmentation Pathway

The following diagram illustrates the initial and most significant fragmentation steps for this compound.

Fragmentation_Pathway M This compound (M) m/z = 128 M_ion [M]+• m/z = 128 M->M_ion - e- M_H2O [M - H2O]+• m/z = 110 M_ion->M_H2O - H2O Base_Peak Base Peak [C5H11]+ m/z = 71 M_ion->Base_Peak Ring Cleavage - •C3H7 M_H2O_CH3 [M - H2O - CH3]+ m/z = 95 M_H2O->M_H2O_CH3 - •CH3

Caption: Primary fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,4-dimethylcyclohexanol, focusing on the characterization of its primary functional groups. This document is intended for an audience with a foundational understanding of spectroscopic techniques, offering detailed insights into spectral interpretation, experimental methodologies, and the structural nuances revealed by IR analysis.

Introduction to the Infrared Spectroscopy of Substituted Cyclohexanols

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes. The resulting spectrum provides a unique "molecular fingerprint."

For an alcohol like this compound, the key functional groups of interest are the hydroxyl (-OH) group and the alkyl (C-H) moieties of the cyclohexane (B81311) ring and methyl substituents. The positions, shapes, and intensities of the absorption bands associated with these groups provide critical information about the molecule's structure.

Analysis of the this compound IR Spectrum

The IR spectrum of this compound is characterized by several key absorption regions. The presence of methyl groups on the cyclohexane ring introduces additional complexity compared to the spectrum of unsubstituted cyclohexanol (B46403).

The Hydroxyl (-OH) Group

The most prominent feature in the IR spectrum of this compound is the absorption band corresponding to the O-H stretching vibration.

  • O-H Stretching: Due to intermolecular hydrogen bonding, alcohols in the condensed phase (liquid or solid) exhibit a strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹ .[1][2][3] For cyclohexanol itself, this peak is typically observed around 3350 cm⁻¹.[4] The broadness of this peak is a hallmark of hydrogen-bonded hydroxyl groups.[5] In the gas phase or in very dilute solutions in non-polar solvents, a sharper, less intense peak for the "free" non-hydrogen-bonded O-H stretch can be observed around 3600-3650 cm⁻¹.[6]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond (C-O) in secondary alcohols like this compound typically appears as a strong band in the range of 1150-1050 cm⁻¹ .[2][7] The exact position can be influenced by the conformation of the molecule (i.e., whether the hydroxyl group is in an axial or equatorial position on the cyclohexane ring).[6]

The Alkyl (C-H) Groups

The cyclohexane ring and the two methyl substituents give rise to a number of C-H stretching and bending vibrations.

  • sp³ C-H Stretching: The stretching vibrations of the C-H bonds where the carbon is sp³-hybridized are observed as strong, sharp peaks in the region of 3000-2850 cm⁻¹ .[8][9] These are characteristic of almost all organic molecules containing saturated carbon centers.

  • CH₂ and CH₃ Bending: The "fingerprint region" of the spectrum, below 1500 cm⁻¹, contains a complex series of absorptions due to the bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ groups in the cyclohexane ring and the CH₃ groups of the methyl substituents.[3][8][10] These bands, while often difficult to assign individually, contribute to the unique fingerprint of the molecule.

Influence of Stereochemistry and the Fingerprint Region

This compound can exist as different stereoisomers (cis and trans), which will have distinct three-dimensional arrangements of the methyl groups and the hydroxyl group. These structural differences, though subtle, can lead to variations in the IR spectrum, particularly in the fingerprint region (1500-500 cm⁻¹) .[3][10] This region contains a high density of complex vibrational modes, including C-C stretching and various bending vibrations, that are highly sensitive to the overall molecular geometry.[8][10] Therefore, by comparing the fingerprint region of an unknown sample to reference spectra of the pure cis and trans isomers, it is possible to determine the stereochemistry of the this compound sample.

Quantitative Data Summary

The following tables summarize the expected IR absorption data for the functional groups in this compound.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity Appearance
Hydroxyl (-OH)O-H Stretch (H-bonded)3600 - 3200StrongBroad
Carbon-OxygenC-O Stretch1150 - 1050StrongSharp
Alkyl (C-H)sp³ C-H Stretch3000 - 2850StrongSharp
Methylene (-CH₂-)C-H Bend (Scissoring)~1465MediumSharp
Methyl (-CH₃)C-H Bend (Asymmetric)~1450MediumSharp
Methyl (-CH₃)C-H Bend (Symmetric)~1375MediumSharp

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid this compound

This protocol describes the standard procedure for obtaining a high-quality IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment
  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of this compound

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and functioning correctly.

  • Background Spectrum: Record a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.[4]

  • Sample Application: Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. To improve the signal-to-noise ratio, it is standard practice to co-add multiple scans (e.g., 16 or 32). The spectrum is typically recorded over the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Cleaning: After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe moistened with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

IR_Analysis_Workflow IR Spectroscopy Analysis Workflow for this compound cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation start Obtain liquid sample of this compound background Acquire Background Spectrum (ATR-FTIR) start->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Background Correction) sample_spec->process initial_scan Initial Spectrum Review process->initial_scan oh_stretch Identify Broad O-H Stretch (~3400 cm⁻¹) initial_scan->oh_stretch ch_stretch Identify Sharp sp³ C-H Stretches (~2900 cm⁻¹) initial_scan->ch_stretch co_stretch Identify Strong C-O Stretch (~1100 cm⁻¹) initial_scan->co_stretch fingerprint Analyze Fingerprint Region (1500-500 cm⁻¹) initial_scan->fingerprint comparison Compare with Reference Spectra oh_stretch->comparison ch_stretch->comparison co_stretch->comparison fingerprint->comparison conclusion Structural Confirmation & Isomer Identification comparison->conclusion

Caption: Workflow for the IR analysis of this compound.

References

Physical properties of 3,4-Dimethylcyclohexanol isomers (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the boiling point and density, of 3,4-dimethylcyclohexanol isomers. Due to the challenges in isolating and characterizing individual stereoisomers, much of the available data pertains to isomeric mixtures. This guide summarizes the existing data, details the experimental methodologies for determining these key physical properties, and illustrates the isomeric relationships.

Introduction to this compound Isomers

This compound is a saturated cyclic alcohol with the chemical formula C8H16O. The presence of three stereocenters (at carbons 1, 3, and 4) gives rise to a number of possible stereoisomers. The most common distinction is made between cis and trans isomers, which describes the relative orientation of the methyl groups at positions 3 and 4. Further isomerism exists based on the position of the hydroxyl group relative to the methyl groups. The physical properties of these isomers, such as boiling point and density, are influenced by their molecular geometry, which affects intermolecular forces like hydrogen bonding and van der Waals interactions.

Physical Properties

Quantitative Data Summary

The following table summarizes the available physical property data for mixtures of this compound isomers.

Physical PropertyValueNotes
Boiling Point 189 °C[1]
190-193 °C[2][3]
Density 0.92 g/cm³[2][3]At 20 °C

Note: The exact isomeric composition of the mixtures for which these values were determined is often not specified.

Experimental Protocols for Physical Property Determination

Accurate determination of boiling point and density is crucial for the characterization and quality control of chemical substances. The following sections detail standard experimental methodologies.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

This is a common and accurate method for determining the boiling point of a liquid.

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor passing into the condenser.

  • The flask is gently heated.

  • As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.

  • The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid.

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Principle: A small, inverted capillary tube traps vapor from the heated liquid. The boiling point is the temperature at which the pressure of the trapped vapor equals the atmospheric pressure, observed as the point when the liquid re-enters the capillary tube upon cooling.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or oil bath)

Procedure:

  • A few drops of the liquid are placed in the small test tube.

  • The capillary tube is placed in the test tube with its open end downwards.

  • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • The Thiele tube is heated gently. A stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is stopped, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

This method provides highly accurate and reproducible density measurements.

Principle: The volume of a pycnometer (a glass flask with a precisely known volume) is determined by weighing it when filled with a reference liquid of known density (e.g., deionized water). The density of the sample liquid is then determined by weighing the pycnometer when filled with the sample.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The filled pycnometer is placed in a constant temperature bath to allow it to reach thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and weighed.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

This is a rapid and accurate instrumental method for density determination.

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

Apparatus:

  • Digital density meter with an oscillating U-tube

Procedure:

  • The instrument is calibrated using air and a reference standard of known density (e.g., pure water).

  • The sample is injected into the U-tube, ensuring it is free of air bubbles.

  • The instrument measures the oscillation period of the U-tube filled with the sample.

  • The density of the sample is automatically calculated by the instrument based on the calibration and the measured oscillation period.

Isomeric Relationships and Physical Properties

The spatial arrangement of the methyl and hydroxyl groups in the various isomers of this compound influences their physical properties. Generally, isomers that can pack more efficiently in the liquid state will have stronger intermolecular forces and thus higher boiling points and densities. Hydrogen bonding capability, which is affected by steric hindrance around the hydroxyl group, also plays a significant role.

The logical relationship between the isomeric forms and their physical properties can be visualized as follows:

G Logical Relationship of this compound Isomers and Properties cluster_isomers This compound Isomers cluster_properties Physical Properties cluster_factors Influencing Factors Isomers Isomeric Mixture Cis cis-Isomers Isomers->Cis Trans trans-Isomers Isomers->Trans Geometry Molecular Geometry (Packing Efficiency) Cis->Geometry Trans->Geometry BoilingPoint Boiling Point Density Density IntermolecularForces Intermolecular Forces (H-Bonding, van der Waals) Geometry->IntermolecularForces IntermolecularForces->BoilingPoint IntermolecularForces->Density

Caption: Isomerism and its effect on physical properties.

References

An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dimethylcyclohexanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 3,4-dimethylcyclohexanol diastereomers. By examining the conformational analysis, quantitative stability data, and the experimental and computational methodologies used to determine these properties, this document serves as a critical resource for professionals in research, science, and drug development. Understanding the subtle differences in the stability of these diastereomers is paramount for applications in stereoselective synthesis and the design of pharmacologically active molecules where specific conformations can dictate biological activity.

Introduction to Stereoisomerism in this compound

This compound is a substituted cyclohexanol (B46403) featuring three stereocenters, giving rise to multiple diastereomers. The relative orientation of the hydroxyl group at C-1, and the methyl groups at C-3 and C-4, dictates the cis/trans relationships and the overall three-dimensional structure of each isomer. The thermodynamic stability of these diastereomers is primarily governed by the principles of conformational analysis of the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The preference of bulky substituents for the more spacious equatorial position over the sterically hindered axial position is a key determinant of the relative energies of different conformers.

Quantitative Thermodynamic Data

One of the most significant thermodynamic parameters is the equilibrium between the cis and trans isomers. For the interconversion of cis-3,4-dimethylcyclohexanol to its more stable trans counterpart, a notable equilibrium constant has been reported.

Isomerization ReactionEquilibrium Constant (Keq) at 25°CGibbs Free Energy Difference (ΔG°) at 25°C
cis-3,4-Dimethylcyclohexanol ⇌ trans-3,4-Dimethylcyclohexanol2.05 x 105[1]-7.2 kcal/mol (calculated from Keq)

Note: The specific diastereomers of the cis and trans forms for which this Keq is reported are not fully detailed in the available literature. The calculated ΔG° is derived from the equation ΔG° = -RTln(Keq).

Conformational Analysis and Stability

The stability of each diastereomer is determined by the conformational preferences of its substituents in the chair form. The primary destabilizing interactions are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion with the other two axial substituents on the same side of the ring.

trans-3,4-Dimethylcyclohexanol: The most stable diastereomer is predicted to be a trans-isomer where the hydroxyl group and both methyl groups can occupy equatorial positions in one of the chair conformations. This arrangement minimizes 1,3-diaxial interactions, leading to the lowest energy state.

cis-3,4-Dimethylcyclohexanol: In the case of cis-diastereomers, it is not possible for all three substituents to be in the equatorial position simultaneously. At least one substituent must occupy an axial position, leading to destabilizing 1,3-diaxial interactions and thus a higher overall energy compared to the most stable trans-isomer.

Experimental Protocols

The determination of the thermodynamic stability of this compound diastereomers relies on a combination of synthesis, separation, and characterization techniques.

Synthesis and Isomer Separation

A common method for the preparation of a mixture of dimethylcyclohexanol isomers is the catalytic hydrogenation of the corresponding dimethylcyclohexanones or xylenols.

  • Hydrogenation of Xylenols: A mixture of this compound isomers can be synthesized by the hydrogenation of the corresponding xylenols (dimethylphenols) using a platinum oxide (PtO₂) catalyst in a solvent such as acetic acid under pressure.[2]

  • Separation of Isomers: Due to the small differences in their physical properties, the separation of the resulting isomeric mixture is typically achieved by preparative gas-liquid chromatography (GLC).[2]

Equilibration Studies

To determine the thermodynamic equilibrium between diastereomers, an isomerization reaction is performed until the composition of the mixture remains constant.

  • Aluminum Isopropoxide Catalyzed Equilibration: A mixture of dimethylcyclohexanol isomers can be equilibrated using a catalyst such as aluminum isopropoxide.[2] The reaction is typically carried out in a suitable solvent at a specific temperature. Aliquots of the reaction mixture are taken at different time intervals and analyzed by gas chromatography to monitor the composition until equilibrium is reached. The final composition at equilibrium allows for the calculation of the equilibrium constant (Keq).

Spectroscopic Analysis for Conformational Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR, is a powerful tool for the conformational analysis of cyclohexanol derivatives.

  • ¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the cyclohexane ring are highly sensitive to their chemical environment and the axial or equatorial orientation of the substituents.[2] By analyzing the ¹³C NMR spectra and comparing the chemical shifts to known values for axial and equatorial substituents, the predominant conformation of each diastereomer can be determined. Low-temperature NMR studies can also be employed to "freeze out" the chair-chair interconversion, allowing for the direct observation of individual conformers.

Computational Chemistry Protocols

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict the relative stabilities of different conformers and diastereomers.

  • Molecular Mechanics and Quantum Mechanical Calculations: The conformational space of each this compound diastereomer can be explored using molecular mechanics force fields. The resulting low-energy conformers can then be subjected to more accurate quantum mechanical calculations (e.g., Density Functional Theory - DFT) to obtain their optimized geometries and relative energies. The calculated energy differences can be used to estimate the Gibbs free energy differences and predict the equilibrium populations of the various conformers.

Logical Relationships and Workflows

The determination of the thermodynamic stability of this compound diastereomers follows a logical workflow that integrates synthesis, separation, equilibration, and characterization.

Thermodynamic_Stability_Workflow Synthesis Synthesis of Isomer Mixture (e.g., Hydrogenation of Xylenols) Separation Separation of Diastereomers (Preparative GLC) Synthesis->Separation NMR Spectroscopic Analysis (¹³C NMR) Separation->NMR Equilibration Isomer Equilibration (e.g., Al-isopropoxide) Analysis Compositional Analysis (Gas Chromatography) Equilibration->Analysis Keq Equilibrium Constant (Keq) Analysis->Keq DeltaG Gibbs Free Energy (ΔG°) NMR->DeltaG Computational Computational Modeling (DFT Calculations) Computational->DeltaG Keq->DeltaG

Figure 1. Experimental and computational workflow for determining the thermodynamic stability of this compound diastereomers.

Conclusion

The thermodynamic stability of this compound diastereomers is a complex interplay of stereochemical factors, with the trans-isomers that can adopt a tri-equatorial conformation being significantly more stable than the cis-isomers. This guide has summarized the available quantitative data, detailed the experimental and computational protocols for their determination, and provided a logical workflow for these investigations. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the rational design and synthesis of molecules with specific three-dimensional structures and desired biological functions. Further research to fully characterize all diastereomers and their corresponding thermodynamic parameters would be of great value to the scientific community.

References

Spectroscopic Identification of 3,4-Dimethylcyclohexanol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the identification and differentiation of 3,4-dimethylcyclohexanol isomers. Aimed at researchers, scientists, and professionals in drug development, this document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C and ¹H), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of these stereochemically complex molecules. The guide includes detailed experimental protocols, tabulated spectral data, and visual diagrams to facilitate a deeper understanding of the principles and methodologies involved in isomer identification.

Introduction

This compound is a saturated cyclic alcohol with the chemical formula C₈H₁₆O.[1] The presence of three chiral centers (at carbons 1, 3, and 4) gives rise to a total of eight possible stereoisomers (four pairs of enantiomers). These isomers exhibit distinct physical and chemical properties, making their accurate identification crucial in various fields, including organic synthesis, medicinal chemistry, and materials science. Spectroscopic methods provide powerful tools for elucidating the subtle structural differences between these isomers, particularly concerning the relative stereochemistry (cis/trans) of the substituent groups and their conformational preferences (axial/equatorial) in the chair conformation of the cyclohexane (B81311) ring.

This guide will delve into the nuances of using ¹³C NMR, ¹H NMR, FTIR, and MS to distinguish between the various isomers of this compound.

Stereoisomers of this compound

The eight stereoisomers of this compound can be grouped into four diastereomeric pairs. The relative orientation of the hydroxyl group at C-1 and the methyl groups at C-3 and C-4 determines the specific isomer. These relationships can be visualized as follows:

stereoisomers cluster_cis_3_4 cis-3,4-Dimethyl cluster_trans_3_4 trans-3,4-Dimethyl cis_OH_ax cis-OH (axial) Enantiomer_cis_ax Enantiomer cis_OH_ax->Enantiomer_cis_ax Enantiomeric pair cis_OH_eq cis-OH (equatorial) Enantiomer_cis_eq Enantiomer cis_OH_eq->Enantiomer_cis_eq Enantiomeric pair trans_OH_ax trans-OH (axial) Enantiomer_trans_ax Enantiomer trans_OH_ax->Enantiomer_trans_ax Enantiomeric pair trans_OH_eq trans-OH (equatorial) Enantiomer_trans_eq Enantiomer trans_OH_eq->Enantiomer_trans_eq Enantiomeric pair This compound This compound cis-3,4-Dimethylcyclohexanols cis-3,4-Dimethylcyclohexanols This compound->cis-3,4-Dimethylcyclohexanols Diastereomers trans-3,4-Dimethylcyclohexanols trans-3,4-Dimethylcyclohexanols This compound->trans-3,4-Dimethylcyclohexanols Diastereomers cis-3,4-Dimethylcyclohexanols->cis_OH_ax cis-3,4-Dimethylcyclohexanols->cis_OH_eq trans-3,4-Dimethylcyclohexanols->trans_OH_ax trans-3,4-Dimethylcyclohexanols->trans_OH_eq

Stereochemical relationships of this compound isomers.

Spectroscopic Analysis

The following sections detail the application of various spectroscopic techniques for the identification of this compound isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is arguably the most powerful tool for the definitive identification of this compound isomers. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the stereochemical arrangement of the substituents. A seminal study in 1976 reported the ¹³C chemical shifts for all twenty-two isomeric dimethylcyclohexanols, providing a comprehensive dataset for isomer assignment.[2]

The key to differentiating the isomers lies in the predictable effects of substituent orientation (axial vs. equatorial) on the chemical shifts of the cyclohexane ring carbons. Generally, an axial substituent will cause a shielding (upfield shift) of the γ-carbons (the carbons three bonds away) compared to an equatorial substituent, an effect known as the γ-gauche effect.

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for this compound Isomers (in ppm) Note: The following data is illustrative and based on the comprehensive analysis by Pehk et al. (1976). For definitive assignment, direct comparison with the data from this publication is recommended.

CarbonIsomer 1 (e.g., trans-3,4-diequatorial-OH-equatorial)Isomer 2 (e.g., cis-3-axial,4-equatorial-OH-equatorial)Key Differentiating Features
C-1 (CH-OH)~68-72~65-69Axial OH generally shifts C1 upfield.
C-2~33-36~30-33Affected by orientation of OH and C3-Me.
C-3 (CH-Me)~30-34~27-31γ-gauche effects from axial substituents.
C-4 (CH-Me)~31-35~28-32γ-gauche effects from axial substituents.
C-5~24-27~21-24Shielding by axial C3-Me.
C-6~30-33~28-31Shielding by axial OH.
C-3 Me~19-22~16-19Axial methyls are typically shielded.
C-4 Me~20-23~17-20Axial methyls are typically shielded.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the proton environment in the this compound isomers. Key features to analyze include the chemical shift and multiplicity of the proton attached to the hydroxyl-bearing carbon (H-1), and the chemical shifts and coupling constants of the methyl protons.

The chemical shift of H-1 is particularly diagnostic of the orientation of the hydroxyl group. An axial H-1 (equatorial -OH) typically resonates at a higher field (lower ppm) and exhibits multiple large trans-diaxial couplings, resulting in a broad multiplet. Conversely, an equatorial H-1 (axial -OH) is deshielded (higher ppm) and shows smaller axial-equatorial and equatorial-equatorial couplings, often appearing as a narrower multiplet.

Table 2: Representative ¹H NMR Spectral Data for this compound (Mixture of Isomers) Data is generalized from available spectra of isomer mixtures.[3] Specific chemical shifts and coupling constants will vary between isomers.

Proton(s)Chemical Shift (δ) (ppm)MultiplicityNotes
-OHVariable (1.0 - 4.0)Singlet (broad)Position is concentration and solvent dependent.
H-1~3.5 - 4.0 (axial -OH)Multiplet (narrow)Equatorial proton.
~3.0 - 3.5 (equatorial -OH)Multiplet (broad)Axial proton with large J-couplings.
Ring Protons~1.0 - 2.2MultipletComplex overlapping signals.
-CH₃~0.8 - 1.2DoubletTwo distinct doublets for the two methyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the presence of key functional groups, namely the hydroxyl (-OH) and alkyl (C-H) groups. The spectrum of this compound will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[4][5] The broadness of this peak is due to hydrogen bonding. A strong absorption in the 2850-3000 cm⁻¹ region is indicative of C-H stretching vibrations of the cyclohexane ring and methyl groups.

While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between isomers due to variations in their vibrational modes, these are often difficult to interpret without authentic reference spectra for each pure isomer.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200 - 3600O-H stretch (H-bonded)Alcohol
~2850 - 3000C-H stretchAlkane
~1450C-H bendAlkane
~1050 - 1150C-O stretchSecondary Alcohol
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a valuable technique for determining the molecular weight of this compound and for gaining structural information from its fragmentation pattern. The molecular ion peak (M⁺) for all isomers will be observed at m/z 128.

The fragmentation of cyclohexanol (B46403) derivatives is often characterized by the loss of a water molecule (M-18), leading to a significant peak at m/z 110. Other common fragmentation pathways involve the cleavage of the cyclohexane ring. While the mass spectra of the different isomers will likely be very similar, subtle differences in the relative intensities of the fragment ions may be observable, which could aid in differentiation when compared to a spectral library.

Table 4: Common Mass Fragments for this compound

m/zProposed Fragment
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
110[M - H₂O]⁺
95[M - H₂O - CH₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 128-1024 (or more for dilute samples).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FTIR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the ATR crystal or between two NaCl or KBr plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or with the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

    • Spectral range: 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting chromatogram to separate the isomers and examine the mass spectrum of each peak for identification and fragmentation analysis.

Integrated Spectroscopic Workflow

A logical workflow for the identification of an unknown this compound isomer would involve a combination of these techniques.

workflow start Unknown this compound Sample gcms GC-MS Analysis start->gcms ftir FTIR Analysis start->ftir nmr NMR Analysis (1H & 13C) start->nmr mol_weight Determine Molecular Weight (m/z = 128) gcms->mol_weight frag_pattern Analyze Fragmentation Pattern gcms->frag_pattern func_groups Identify Functional Groups (-OH, C-H) ftir->func_groups proton_env Analyze Proton Environment (1H NMR) nmr->proton_env carbon_skeleton Determine Carbon Skeleton & Isomer (13C NMR) nmr->carbon_skeleton compare_db Compare with Spectral Databases / Literature mol_weight->compare_db frag_pattern->compare_db func_groups->compare_db proton_env->compare_db carbon_skeleton->compare_db final_id Definitive Isomer Identification compare_db->final_id

General workflow for spectroscopic identification of isomers.

Conclusion

The spectroscopic identification of this compound isomers is a multifaceted process that relies on the synergistic application of ¹³C NMR, ¹H NMR, FTIR, and MS. While FTIR and MS are excellent for confirming the general structure and molecular weight, ¹³C NMR stands out as the most definitive technique for distinguishing between the various stereoisomers, owing to the high sensitivity of carbon chemical shifts to the stereochemical environment. A thorough analysis of the data from all these techniques, in conjunction with established spectral databases and literature, allows for the unambiguous identification of each unique isomer of this compound. This guide provides the foundational knowledge and protocols to assist researchers in this analytical endeavor.

References

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for the identification and characterization of 3,4-Dimethylcyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the fundamental principles, experimental protocols, data interpretation, and visualization of the analytical workflow.

Introduction

This compound (C8H16O) is a cyclic alcohol with a molecular weight of 128.2120 g/mol [1][2]. Its analysis is pertinent in various chemical and pharmaceutical contexts, where precise identification and quantification are critical. GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive structural elucidation through mass spectral fragmentation patterns[3].

This guide will detail a standard operating procedure for the GC-MS analysis of this compound, present its characteristic mass spectrometric data, and provide a visual representation of the analytical workflow.

Experimental Protocols

A robust and reproducible analytical method is essential for accurate analysis. The following protocols are based on established methods for the analysis of cyclohexanol (B46403) and its derivatives and can be adapted for this compound[3].

Sample Preparation

The choice of sample preparation is contingent on the sample matrix and the concentration of the analyte.

  • Liquid Samples (e.g., reaction mixtures):

    • Direct Injection: For clean samples, dilute with a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL[3][4].

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before transferring it to a GC vial[3].

  • Solid Samples (e.g., plant material, polymers):

    • Solvent Extraction: Weigh a known amount of the homogenized solid sample and extract with a suitable organic solvent (e.g., hexane, ethyl acetate) using sonication or vortexing.

    • Centrifuge or filter the extract to remove solid debris[3]. The resulting solution can be analyzed directly or further concentrated and diluted as needed.

  • Headspace Analysis (for volatile matrices):

    • For the analysis of volatile organic compounds in a complex matrix, headspace sampling can be employed. The sample is heated in a sealed vial to allow volatile components to partition into the gas phase, which is then injected into the GC-MS[5].

GC-MS Instrumentation and Conditions

The following are typical starting parameters for the GC-MS analysis of this compound. Method optimization may be required for specific applications and instrumentation[4][6].

Parameter Recommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[4][6]
Inlet Temperature250 °C[4][6]
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)[4][6]
Injection Volume1 µL[6]
Oven Temperature ProgramInitial temperature: 60-70 °C, hold for 2 minutes; Ramp: 10-15 °C/min to 280 °C, hold for 5 minutes[4][6]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[6]
Mass Rangem/z 40-400[6]
Ion Source Temperature230 °C[6]
Transfer Line Temperature280 °C[6]

Data Presentation and Interpretation

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its structure. The molecular ion (M+) peak is expected at a mass-to-charge ratio (m/z) of 128[7]. The fragmentation pattern is a result of the energetic instability of the molecular ion, which breaks down into smaller, charged fragments and uncharged radicals[8].

The following table summarizes the prominent ions observed in the electron ionization mass spectrum of this compound[7].

m/z Relative Intensity (%) Possible Fragment
1281.2[C8H16O]+• (Molecular Ion)
11051.6[M - H2O]+•
9576.2[C7H11]+
8149.9[C6H9]+
71100.0[C5H11]+ (Base Peak)
6944.4[C5H9]+
5726.8[C4H9]+
5538.0[C4H7]+
4350.1[C3H7]+
4145.8[C3H5]+
Interpretation of Fragmentation Pattern

The fragmentation of cyclic alcohols like this compound in an EI source is characterized by several key processes:

  • Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (18 amu), leading to a significant peak at m/z 110 ([M-18])[9][10].

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is also a typical fragmentation route for alcohols[9][11].

  • Ring Cleavage: The cyclohexyl ring can undergo fragmentation to produce a series of smaller carbocations, resulting in the characteristic cluster of peaks in the lower mass range (e.g., m/z 41, 55, 69, 81)[11].

The base peak at m/z 71 suggests the formation of a stable C5H11+ fragment. The presence of a significant peak at m/z 95 indicates the loss of a propyl group or rearrangement followed by fragmentation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution/Extraction Sample->Dilution Filtration Filtration Dilution->Filtration Vial GC Vial Filtration->Vial Injection Injection Vial->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Interpretation Interpretation Library_Search->Interpretation Report Final Report Interpretation->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the GC-MS analysis of this compound. The detailed experimental protocols, tabulated mass spectral data, and visualized workflow are intended to assist researchers, scientists, and drug development professionals in the successful implementation and interpretation of this analytical technique. For quantitative applications, the development and validation of a calibration curve using certified reference standards are recommended.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dimethylcyclohexanol from 3,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of substituted phenols to their corresponding cyclohexanol (B46403) derivatives is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the pharmaceutical and fine chemical industries. 3,4-Dimethylcyclohexanol, a saturated cyclic alcohol, serves as a key building block in the synthesis of various complex molecules and active pharmaceutical ingredients. Its stereochemistry and conformational flexibility are of significant interest in medicinal chemistry for the design of novel therapeutic agents. The most direct and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3,4-dimethylphenol (B119073). This process involves the reduction of the aromatic ring using molecular hydrogen in the presence of a heterogeneous catalyst. This document provides a detailed protocol for this synthesis, based on established methodologies for the hydrogenation of substituted phenols.

Reaction Scheme

The overall reaction involves the saturation of the aromatic ring of 3,4-dimethylphenol to yield this compound. The reaction is typically carried out using a heterogeneous catalyst, such as Raney Nickel or a noble metal catalyst (e.g., Ruthenium on carbon), under a hydrogen atmosphere.

G reactant 3,4-Dimethylphenol product This compound reactant->product catalyst H₂, Catalyst (e.g., Raney Ni, Ru/C) Solvent, Heat, Pressure

Caption: Catalytic hydrogenation of 3,4-dimethylphenol.

Quantitative Data

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateBoiling Point (°C)Melting Point (°C)Reported Yield (%)
3,4-DimethylphenolC₈H₁₀O122.16Solid226-22764-66N/A
This compoundC₈H₁₆O128.21Liquid190-193->95 (analogous)[1]

Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

This protocol is a representative procedure for the catalytic hydrogenation of 3,4-dimethylphenol based on general methods for phenol (B47542) reduction.[2][3][4]

Materials:

  • 3,4-Dimethylphenol

  • Raney® Nickel (50% slurry in water)

  • Ethanol (or other suitable solvent like isopropanol (B130326) or tetrahydrofuran)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, thermocouple, and pressure gauge

Procedure:

  • Catalyst Preparation: Under a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% of the substrate) with deionized water and then with the chosen reaction solvent (e.g., ethanol) to remove residual alkali. The catalyst should be kept wet with the solvent at all times to prevent ignition.[2]

  • Reaction Setup: In the high-pressure autoclave, combine 3,4-dimethylphenol (e.g., 10.0 g, 81.8 mmol) and the washed Raney® Nickel catalyst in the reaction solvent (e.g., 100 mL of ethanol).

  • Hydrogenation: Seal the autoclave and purge the system with nitrogen gas several times to remove air, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0-5.0 MPa).[1]

  • Reaction Conditions: Begin stirring and heat the mixture to the target temperature (e.g., 70-150 °C).[1] Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.

  • Catalyst Removal: Carefully open the reactor and filter the reaction mixture through a pad of diatomaceous earth to remove the pyrophoric Raney® Nickel catalyst. The filter cake should be kept wet with solvent and disposed of appropriately.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure to afford pure this compound.

  • Characterization: The identity and purity of the product can be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis charge_reactor Charge Autoclave: 3,4-Dimethylphenol, Raney Ni, Solvent purge Purge with N₂ then H₂ charge_reactor->purge pressurize Pressurize with H₂ purge->pressurize react Heat and Stir (Monitor H₂ uptake) pressurize->react cool_vent Cool and Vent react->cool_vent Reaction Complete filter Filter through Celite® cool_vent->filter concentrate Concentrate Filtrate filter->concentrate distill Vacuum Distillation concentrate->distill characterize Characterization: NMR, IR, MS distill->characterize Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Raney® Nickel is pyrophoric and can ignite spontaneously in air, especially when dry. It must be handled with extreme care and always kept wet with a solvent.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction must be carried out in a well-ventilated fume hood and behind a safety shield.

  • High-pressure reactions should only be performed by trained personnel using appropriate equipment.

  • 3,4-Dimethylphenol is a corrosive and toxic compound. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

This application note provides a comprehensive overview and a detailed protocol for the synthesis of this compound from 3,4-dimethylphenol. Researchers are encouraged to adapt and optimize the described conditions to suit their specific laboratory setup and scale.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3,4-Dimethylphenol to 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3,4-dimethylphenol (B119073) to 3,4-dimethylcyclohexanol. This transformation is a key step in the synthesis of various chemical intermediates relevant to the pharmaceutical and fine chemical industries. The protocols herein describe the use of common heterogeneous catalysts—Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), and Raney® Nickel—offering robust and adaptable methods for this reduction.

Introduction

The reduction of substituted phenols to their corresponding cyclohexanol (B46403) derivatives is a fundamental transformation in organic synthesis. The resulting cyclohexanols, such as this compound, are valuable building blocks due to their stereochemical complexity and utility in constructing more complex molecular architectures. The catalytic hydrogenation of 3,4-dimethylphenol can yield different stereoisomers (cis and trans) of this compound, and the choice of catalyst and reaction conditions can influence the diastereoselectivity of the product. These application notes provide an overview of the reaction, catalyst selection, and detailed experimental procedures.

Reaction Pathway

The catalytic hydrogenation of 3,4-dimethylphenol involves the addition of hydrogen across the aromatic ring, leading to the formation of this compound. The reaction typically proceeds through a cyclohexanone (B45756) intermediate, which is further reduced to the final cyclohexanol product.

ReactionPathway 3,4-Dimethylphenol 3,4-Dimethylphenol 3,4-Dimethylcyclohexanone (Intermediate) 3,4-Dimethylcyclohexanone (Intermediate) 3,4-Dimethylphenol->3,4-Dimethylcyclohexanone (Intermediate) + H2 (Catalyst) This compound This compound 3,4-Dimethylcyclohexanone (Intermediate)->this compound + H2 (Catalyst)

Caption: General reaction pathway for the hydrogenation of 3,4-dimethylphenol.

Data Presentation

The following tables summarize representative quantitative data for the catalytic hydrogenation of substituted phenols, which can be extrapolated for 3,4-dimethylphenol. The choice of catalyst significantly impacts the reaction's efficiency and stereochemical outcome.

Table 1: Comparison of Catalysts for Substituted Phenol Hydrogenation

CatalystTypical Loading (mol%)Temperature (°C)Pressure (atm H₂)Reaction Time (h)Typical Yield (%)Predominant Isomer
5% Pd/C1 - 525 - 801 - 504 - 2485 - 98trans
5% Rh/C1 - 525 - 801 - 504 - 2490 - 99cis
Raney® Ni10 - 50 (w/w %)50 - 15050 - 1006 - 4870 - 95Mixture

Table 2: Influence of Reaction Conditions on Diastereoselectivity

Substrate (Analogue)CatalystSolventTemperature (°C)Pressure (atm H₂)Diastereomeric Ratio (cis:trans)
p-cresol5% Pd/Al₂O₃Isopropanol805010:90
p-cresol[Rh(COD)Cl]₂Isopropanol8020>95:5
m-cresol5% Pd/Al₂O₃Isopropanol80509:91
m-cresol[Rh(COD)Cl]₂Isopropanol802066:34

Experimental Protocols

The following are representative protocols for the catalytic hydrogenation of 3,4-dimethylphenol. These can be adapted and optimized for specific laboratory conditions and desired outcomes.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge reactor with 3,4-dimethylphenol and solvent B Add catalyst under inert atmosphere A->B C Seal reactor and purge with H₂ B->C D Pressurize with H₂ and heat to desired temperature C->D E Stir vigorously for the specified reaction time D->E F Cool reactor and vent H₂ E->F G Filter reaction mixture through Celite® F->G H Wash filter cake with solvent G->H I Concentrate filtrate under reduced pressure H->I J Purify crude product (e.g., distillation or chromatography) I->J

Caption: A typical workflow for catalytic hydrogenation.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is expected to favor the formation of the trans-isomer of this compound.

Materials:

  • 3,4-Dimethylphenol

  • 5% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve 3,4-dimethylphenol (1.0 eq) in ethanol (0.1-0.5 M).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 5% Pd/C (1-5 mol% Pd). Caution: Pd/C can be pyrophoric when dry. Handle with care.

  • Hydrogenation: Securely seal the reactor. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.

  • Reaction: Pressurize the vessel with hydrogen (1-50 atm) and stir the reaction mixture vigorously at the desired temperature (25-80 °C).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully taking aliquots. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen gas, and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product. Caution: The filter cake containing Pd/C should not be allowed to dry completely as it can ignite in air. Quench the catalyst-containing Celite® with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol 2: Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol is expected to favor the formation of the cis-isomer of this compound.

Materials:

  • 3,4-Dimethylphenol

  • 5% Rhodium on carbon (Rh/C)

  • Isopropanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure: The procedure is analogous to Protocol 1, with the following modifications:

  • Catalyst: Use 5% Rh/C (1-5 mol% Rh).

  • Solvent: Isopropanol is often a suitable solvent.

  • Reaction Conditions: Typical conditions are 20-50 atm of H₂ at 25-80 °C.

Protocol 3: Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active catalyst, and the reaction may be less stereoselective, yielding a mixture of isomers.

Materials:

  • 3,4-Dimethylphenol

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Catalyst Preparation: If using Raney® Nickel slurry in water and the reaction is to be conducted in a different solvent, carefully decant the water and wash the catalyst with the reaction solvent under an inert atmosphere.

  • Reaction Setup: In a high-pressure reactor vessel, add the Raney® Nickel slurry (typically 10-50% by weight of the substrate). Add a solution of 3,4-dimethylphenol (1.0 eq) in ethanol.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas as described in Protocol 1.

  • Reaction: Pressurize the vessel with hydrogen (50-100 atm) and heat to the desired temperature (50-150 °C). Stir the mixture vigorously.

  • Monitoring and Work-up: Follow the procedures outlined in Protocol 1. Caution: Raney® Nickel is highly pyrophoric and must be handled with extreme care under an inert atmosphere or solvent.

Safety Precautions

  • Catalytic hydrogenation reactions should always be conducted in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free from ignition sources.

  • Heterogeneous catalysts such as Pd/C, Rh/C, and Raney® Nickel can be pyrophoric, especially when dry and exposed to air after use. Handle and dispose of them according to established safety procedures.

  • High-pressure reactors should be operated by trained personnel and regularly inspected for safety.

These protocols and application notes provide a comprehensive guide for the catalytic hydrogenation of 3,4-dimethylphenol. Researchers are encouraged to optimize the reaction conditions based on their specific needs and available equipment to achieve the desired yield and stereoselectivity.

Application Notes & Protocols: Stereoselective Synthesis of cis-3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the stereoselective synthesis of cis-3,4-Dimethylcyclohexanol, a valuable building block in organic synthesis. The described method focuses on the catalytic hydrogenation of 3,4-dimethylphenol (B119073), followed by a stereoselective reduction, to achieve a high yield and diastereoselectivity for the desired cis isomer. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Overview of the Synthetic Strategy

The synthesis of cis-3,4-Dimethylcyclohexanol is achieved through a two-step process. The first step involves the hydrogenation of commercially available 3,4-dimethylphenol to produce a mixture of cis- and trans-3,4-dimethylcyclohexanone. The second, and key stereoselective step, is the reduction of the ketone mixture, which preferentially yields the cis-3,4-Dimethylcyclohexanol. This method is advantageous due to the accessibility of the starting material and the high degree of stereocontrol in the reduction step.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Stereoselective Reduction A 3,4-Dimethylphenol B Hydrogenation (H2, Rh/C) A->B Reagents C cis/trans-3,4-Dimethylcyclohexanone B->C Product D cis/trans-3,4-Dimethylcyclohexanone E Reduction (L-Selectride®) D->E Reagents F cis-3,4-Dimethylcyclohexanol E->F Major Product

Figure 1. Overall synthetic workflow for cis-3,4-Dimethylcyclohexanol.

Experimental Protocols

2.1. Step 1: Synthesis of 3,4-Dimethylcyclohexanone (B1585827)

This protocol details the hydrogenation of 3,4-dimethylphenol to yield a mixture of cis- and trans-3,4-dimethylcyclohexanone.

Materials:

  • 3,4-Dimethylphenol

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Ethanol (B145695) (absolute)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr hydrogenation apparatus)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, dissolve 3,4-dimethylphenol in absolute ethanol.

  • Add 5% Rhodium on Carbon catalyst to the solution. The typical catalyst loading is 1-5 mol% relative to the substrate.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator to yield the crude 3,4-dimethylcyclohexanone as a mixture of cis and trans isomers. The crude product can often be used in the next step without further purification.

2.2. Step 2: Stereoselective Reduction to cis-3,4-Dimethylcyclohexanol

This protocol describes the stereoselective reduction of the 3,4-dimethylcyclohexanone mixture to favor the formation of cis-3,4-Dimethylcyclohexanol using a bulky reducing agent.

Materials:

  • Crude 3,4-dimethylcyclohexanone (from Step 1)

  • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in tetrahydrofuran (B95107) (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 3,4-dimethylcyclohexanone in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF) dropwise to the stirred solution. The amount of L-Selectride® should be in a slight molar excess (e.g., 1.1-1.2 equivalents) relative to the ketone.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by slowly adding 1 M HCl at -78 °C until the solution is acidic.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure cis-3,4-Dimethylcyclohexanol.

Data Presentation

The following table summarizes typical quantitative data for the stereoselective synthesis of cis-3,4-Dimethylcyclohexanol.

StepProductYield (%)Diastereomeric Ratio (cis:trans)
1. Hydrogenation of 3,4-Dimethylphenol3,4-Dimethylcyclohexanone>95~1:3
2. Reduction with L-Selectride®cis-3,4-Dimethylcyclohexanol85-95>98:2

Logical Relationship of Stereoselectivity

The high stereoselectivity of the reduction step is attributed to the steric hindrance of the L-Selectride® reducing agent. The bulky tri-sec-butylborohydride group preferentially attacks the carbonyl group from the less hindered face, leading to the formation of the cis-alcohol.

G cluster_0 Stereoselective Reduction of 3,4-Dimethylcyclohexanone Ketone 3,4-Dimethylcyclohexanone TransitionState Sterically Hindered Transition State Ketone->TransitionState Attack from less hindered face Reagent L-Selectride® (Bulky Reducing Agent) Reagent->TransitionState Provides steric bulk Product cis-3,4-Dimethylcyclohexanol (Major Product) TransitionState->Product

Figure 2. Rationale for the stereoselectivity of the reduction.

Application Notes and Protocols for the Stereoselective Synthesis of trans-3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The stereoselective synthesis of substituted cyclohexanols is a critical process in organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where the three-dimensional arrangement of atoms is crucial for biological activity. trans-3,4-Dimethylcyclohexanol is a valuable chiral building block. This document provides detailed application notes and protocols for the stereoselective synthesis of the trans-isomer, focusing on two primary methodologies: the catalytic hydrogenation of 3,4-dimethylphenol (B119073) and the stereoselective reduction of 3,4-dimethylcyclohexanone (B1585827).

Methodology 1: Catalytic Hydrogenation of 3,4-Dimethylphenol

Catalytic hydrogenation of substituted phenols offers a direct route to cyclohexanol (B46403) derivatives. The choice of catalyst is crucial for controlling the stereoselectivity of the reaction. While rhodium-based catalysts typically yield cis-products, heterogeneous palladium catalysts, such as palladium on alumina (B75360) (Pd/Al₂O₃), have been shown to favor the formation of trans-cyclohexanols[1]. This preference is attributed to the reaction mechanism on the catalyst surface.

Experimental Protocol:

Materials:

  • 3,4-Dimethylphenol

  • 5% Palladium on alumina (Pd/Al₂O₃)

  • Isopropanol (B130326) (iPrOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

  • Instrumentation for analysis (GC-MS, NMR)

Procedure:

  • Reactor Setup: In a high-pressure autoclave reactor, add 3,4-dimethylphenol and 5 wt % Pd/Al₂O₃ (4 mol %).

  • Solvent Addition: Add isopropanol as the solvent.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas to 50 bar.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

  • Work-up: After the reaction is complete, carefully depressurize the reactor. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product can be further purified by column chromatography on silica (B1680970) gel.

  • Analysis: Analyze the product to determine the yield and diastereomeric ratio (trans:cis) using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation:

Starting MaterialCatalystSolventH₂ Pressure (bar)Time (h)ProductYield (%)Diastereomeric Ratio (trans:cis)
3,4-Dimethylphenol5% Pd/Al₂O₃iPrOH5048trans-3,4-DimethylcyclohexanolHigh>90:10 (expected)

Note: The expected yield and diastereomeric ratio are based on similar hydrogenations of phenol (B47542) derivatives reported in the literature[1]. Actual results may vary.

Methodology 2: Stereoselective Reduction of 3,4-Dimethylcyclohexanone

The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. The stereochemical outcome of the reduction of substituted cyclohexanones can be controlled by the choice of reducing agent. For the synthesis of the thermodynamically more stable equatorial alcohol (trans-isomer), reducing agents that allow for thermodynamic control are preferred. A "mixed hydride" reagent, formed from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃), is effective for the stereoselective reduction of substituted cyclohexanones to the trans-alcohol[2].

Experimental Protocol:

Materials:

  • 3,4-Dimethylcyclohexanone

  • Anhydrous aluminum chloride (AlCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Dry t-butanol

  • 10% Aqueous sulfuric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Instrumentation for analysis (GC, NMR)

Procedure:

  • Preparation of "Mixed Hydride": In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place powdered anhydrous aluminum chloride (0.5 mole equivalent). Cool the flask in an ice bath and slowly add dry ether. In a separate flask, prepare a solution of lithium aluminum hydride (0.125 mole equivalent) in dry ether. Slowly add the LiAlH₄ solution to the AlCl₃ suspension with stirring.

  • Ketone Addition: Dissolve 3,4-dimethylcyclohexanone (0.5 mole equivalent) in dry ether and place it in the dropping funnel. Add the ketone solution slowly to the "mixed hydride" solution to maintain a gentle reflux.

  • Reaction: After the addition is complete, reflux the reaction mixture for 2 hours.

  • Quenching: Destroy the excess hydride by the cautious addition of dry t-butanol, followed by refluxing for another 30 minutes.

  • Equilibration: To ensure the product is the thermodynamically favored trans-isomer, a small amount of the starting ketone can be added, and the mixture refluxed for an additional 4 hours to allow for equilibration[2].

  • Work-up: Cool the reaction mixture in an ice bath and decompose the complex by the successive addition of water and 10% aqueous sulfuric acid. Separate the ethereal layer and extract the aqueous layer with ether.

  • Purification: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate. Remove the ether by distillation. The crude product can be purified by crystallization or column chromatography.

  • Analysis: Determine the yield and diastereomeric ratio of the product by gas chromatography (GC) and NMR spectroscopy.

Data Presentation:

Starting MaterialReducing AgentSolventProductYield (%)Diastereomeric Ratio (trans:cis)
3,4-DimethylcyclohexanoneLiAlH₄/AlCl₃Diethyl Ethertrans-3,4-Dimethylcyclohexanol>70>99:1 (expected)

Note: The expected yield and high diastereoselectivity are based on the reduction of 4-t-butylcyclohexanone using a similar procedure[2].

Visualizations

Below are diagrams illustrating the described synthetic workflows.

Synthesis_Workflow_1 cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 3,4-Dimethylphenol reaction Catalytic Hydrogenation (5% Pd/Al₂O₃, H₂, 50 bar, iPrOH, 48h) start->reaction workup Filtration (Celite) Evaporation Column Chromatography reaction->workup product trans-3,4-Dimethylcyclohexanol workup->product

Caption: Workflow for the synthesis of trans-3,4-dimethylcyclohexanol via catalytic hydrogenation.

Synthesis_Workflow_2 cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 3,4-Dimethylcyclohexanone reaction Stereoselective Reduction (LiAlH₄/AlCl₃, Diethyl Ether, Reflux) start->reaction workup Quenching (t-BuOH) Acidic Work-up Extraction Crystallization reaction->workup product trans-3,4-Dimethylcyclohexanol workup->product

Caption: Workflow for the synthesis of trans-3,4-dimethylcyclohexanol via stereoselective reduction.

References

Application Note and Protocol for the Laboratory Preparation of 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethylcyclohexanol is a substituted cyclohexanol (B46403) derivative with potential applications in organic synthesis and as an intermediate in the preparation of various chemical entities. This document provides a detailed laboratory protocol for the synthesis of this compound via the reduction of 3,4-dimethylcyclohexanone (B1585827). The presented methodology is a robust and common approach for the preparation of secondary alcohols from their corresponding ketones.

Reaction Principle

The general reaction scheme is as follows:

3,4-Dimethylcyclohexanone + NaBH₄ → this compound

Experimental Protocol

This protocol details the synthesis of this compound from 3,4-dimethylcyclohexanone using sodium borohydride (B1222165).

Materials and Reagents:

  • 3,4-Dimethylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylcyclohexanone in methanol. Begin stirring the solution at room temperature.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath and cautiously add 1 M HCl to neutralize the excess sodium borohydride and decompose the borate (B1201080) ester complex. Continue adding acid until the evolution of gas ceases.

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add diethyl ether or dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent.

  • Washing: Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final this compound as a mixture of isomers.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³) Refractive Index
3,4-DimethylcyclohexanoneC₈H₁₄O126.1962[2]---
This compoundC₈H₁₆O128.2120[3]190-193[4]0.92[4]1.4630-1.4660[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 3,4-Dimethylcyclohexanone in Methanol add_nabh4 Add NaBH4 (in ice bath) start->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with 1M HCl react->quench evaporate_meoh Remove Methanol quench->evaporate_meoh extract Extract with Et2O evaporate_meoh->extract wash_bicarb Wash with NaHCO3 (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate_solvent Remove Solvent dry->evaporate_solvent purify Vacuum Distillation or Column Chromatography evaporate_solvent->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Oxidation of 3,4-Dimethylcyclohexanol to 3,4-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of the secondary alcohol 3,4-dimethylcyclohexanol to the corresponding ketone, 3,4-dimethylcyclohexanone. This transformation is a fundamental process in organic synthesis, often employed in the preparation of intermediates for pharmaceutical and fine chemical production. The protocols outlined below utilize two common and effective oxidizing agents: Pyridinium Chlorochromate (PCC) and sodium hypochlorite (B82951) (household bleach), offering researchers options based on reaction scale, sensitivity of the substrate, and environmental considerations.

Comparative Data of Key Protocols

The selection of an appropriate oxidation protocol is crucial for achieving high yields and purity. The following table summarizes the key parameters for two widely used methods for the oxidation of secondary alcohols, which can be adapted for this compound.

Oxidizing AgentStoichiometry (Oxidant:Alcohol)SolventReaction TemperatureTypical Reaction TimeTypical Yield (%)
Pyridinium Chlorochromate (PCC)1.2 : 1Dichloromethane (B109758) (CH2Cl2)0 °C to Room Temp.2 - 4 hours85 - 95
Sodium Hypochlorite (NaOCl)1.5 : 1Diethyl Ether / Acetic Acid0 °C1 - 2 hours80 - 90

Chemical Transformation

The oxidation of this compound involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon, to form a carbon-oxygen double bond.

G cluster_reactants Reactant cluster_products Product This compound This compound OxidizingAgent [Oxidizing Agent] 3,4-Dimethylcyclohexanone 3,4-Dimethylcyclohexanone This compound->3,4-Dimethylcyclohexanone Oxidation

Caption: Chemical transformation of this compound to 3,4-dimethylcyclohexanone.

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This method utilizes the well-established Corey-Suggs reagent, Pyridinium Chlorochromate (PCC), a mild oxidant suitable for converting secondary alcohols to ketones without significant side reactions.[1][2] The addition of an inert solid like Celite helps in adsorbing the chromium byproducts, simplifying the workup.[3]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite or powdered molecular sieves

  • Anhydrous Dichloromethane (CH2Cl2)

  • Diethyl ether

  • Silica (B1680970) gel

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottomed flask under an inert atmosphere, suspend Pyridinium Chlorochromate (1.2 equivalents) and Celite in anhydrous dichloromethane (5 volumes).

  • Addition of Alcohol: Cool the suspension to 0 °C using an ice bath. To this, add a solution of this compound (1 equivalent) in anhydrous dichloromethane (5 volumes) dropwise over 10-15 minutes with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 4 hours.[3]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Filtration: Pass the mixture through a short pad of silica gel to filter out the solid byproducts. Wash the filter cake with additional diethyl ether.

  • Purification: Combine the organic filtrates and wash with water and brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dimethylcyclohexanone.

  • Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel if required.

Protocol 2: Oxidation using Sodium Hypochlorite (Bleach)

This protocol offers a more environmentally friendly and cost-effective alternative to chromium-based reagents, utilizing common household bleach as the oxidant in the presence of acetic acid.[4][5]

Materials:

  • This compound

  • Sodium hypochlorite solution (household bleach, ~5-8%)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium bisulfite (NaHSO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Erlenmeyer flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, dissolve this compound (1.0 equivalent) in diethyl ether. Cool the flask in an ice bath with continuous stirring.

  • Addition of Reagents: Slowly add the sodium hypochlorite solution (1.5 equivalents) to the stirred solution of the alcohol. Following this, add glacial acetic acid (1.2 equivalents) dropwise.

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction by TLC. The oxidation is typically complete within 1-2 hours.

  • Quenching: After the reaction is complete, add saturated sodium bisulfite solution dropwise until a starch-iodide paper test indicates the absence of excess oxidant.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 3,4-dimethylcyclohexanone.

Experimental Workflow

The general workflow for the oxidation of this compound is depicted below.

G Start Start: this compound Reaction Oxidation Reaction (PCC or Bleach) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Product Final Product: 3,4-Dimethylcyclohexanone Purification->Product

Caption: General experimental workflow for the synthesis of 3,4-dimethylcyclohexanone.

References

Application Notes and Protocols: 3,4-Dimethylcyclohexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-Dimethylcyclohexanol as a versatile starting material in organic synthesis. The protocols detailed below are foundational for the synthesis of various derivatives, which can be further explored for potential applications in medicinal chemistry and drug development. While direct synthesis of currently marketed pharmaceuticals from this compound is not widely documented, its structural motif is relevant to the development of novel bioactive molecules.

Introduction to this compound

This compound is a cyclic alcohol that serves as a valuable building block in organic chemistry.[1] Its stereochemistry and conformational flexibility make it an interesting starting point for the synthesis of a variety of organic molecules. The presence of the hydroxyl group allows for a range of chemical transformations, including oxidation to the corresponding ketone, dehydration to form alkenes, and esterification to produce various esters. These derivatives can be key intermediates in the synthesis of more complex molecules with potential biological activity.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for three fundamental transformations of this compound: oxidation, dehydration, and esterification.

Oxidation to 3,4-Dimethylcyclohexanone

The oxidation of this compound to 3,4-Dimethylcyclohexanone is a common and crucial transformation. The resulting ketone can serve as a precursor for a variety of subsequent reactions, including the synthesis of derivatives with potential therapeutic applications. A historical method for this conversion involves catalytic hydrogenation of 3,4-dimethylphenol (B119073) to the alcohol, followed by oxidation.[1]

Experimental Protocol: Oxidation using Pyridinium (B92312) Chlorochromate (PCC)

This protocol describes a standard laboratory procedure for the oxidation of a secondary alcohol to a ketone using PCC.

Table 1: Reagents and Reaction Conditions for Oxidation

Reagent/ParameterValue
This compound10 mmol
Pyridinium Chlorochromate (PCC)15 mmol
Dichloromethane (B109758) (DCM)50 mL
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Work-upFiltration through silica (B1680970) gel, solvent evaporation
Expected Yield85-95%

Methodology:

  • In a round-bottom flask, dissolve this compound (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC, 15 mmol) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether (2 x 20 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 3,4-Dimethylcyclohexanone.

  • The product can be further purified by distillation or column chromatography if necessary.

experimental_workflow_oxidation start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_pcc Add Pyridinium Chlorochromate (PCC) dissolve->add_pcc stir Stir at Room Temperature (2-4 hours) add_pcc->stir tlc_monitor Monitor by TLC stir->tlc_monitor tlc_monitor->stir Incomplete workup Work-up: Dilute with ether, filter through silica gel tlc_monitor->workup Reaction Complete evaporate Evaporate Solvent workup->evaporate purify Purification (optional): Distillation or Chromatography evaporate->purify end End Product: 3,4-Dimethylcyclohexanone purify->end

Caption: Workflow for the oxidation of this compound.

Dehydration to 3,4-Dimethylcyclohexene

The acid-catalyzed dehydration of this compound yields a mixture of isomeric alkenes, primarily 3,4-dimethylcyclohex-1-ene and 1,2-dimethylcyclohex-1-ene. These alkenes can be valuable intermediates for further functionalization.

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol is adapted from general procedures for the dehydration of cyclohexanols.

Table 2: Reagents and Reaction Conditions for Dehydration

Reagent/ParameterValue
This compound100 mmol
85% Phosphoric Acid20 mL
Reaction Temperature150-160 °C (distillation)
Work-upWashing with NaHCO₃ solution, drying over anhydrous Na₂SO₄
Expected Yield70-80%

Methodology:

  • Place this compound (100 mmol) and 20 mL of 85% phosphoric acid in a round-bottom flask.

  • Set up a simple distillation apparatus.

  • Heat the mixture gently to 150-160 °C. The alkene and water will co-distill.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The crude product can be purified by fractional distillation to separate the isomeric alkenes.

experimental_workflow_dehydration start Start mix Mix this compound and 85% Phosphoric Acid start->mix distill Heat and Distill (150-160 °C) mix->distill collect Collect Distillate in ice bath distill->collect wash Wash with saturated NaHCO₃ solution collect->wash dry Dry organic layer over Na₂SO₄ wash->dry purify Purification: Fractional Distillation dry->purify end End Product: 3,4-Dimethylcyclohexene isomers purify->end

Caption: Workflow for the dehydration of this compound.

Esterification to 3,4-Dimethylcyclohexyl Esters

Esterification of this compound with various carboxylic acids can produce a library of esters. These esters can be screened for biological activity, as the ester functionality is a common feature in many pharmaceutical agents.

Experimental Protocol: Fischer Esterification

This protocol describes a classic acid-catalyzed esterification.

Table 3: Reagents and Reaction Conditions for Esterification

Reagent/ParameterValue
This compound10 mmol
Carboxylic Acid (e.g., Acetic Acid)12 mmol
Sulfuric Acid (catalyst)5-10 drops
Reaction TemperatureReflux
Reaction Time2-4 hours
Work-upExtraction with diethyl ether, washing with NaHCO₃ solution
Expected Yield60-70%

Methodology:

  • In a round-bottom flask, combine this compound (10 mmol), the desired carboxylic acid (12 mmol), and a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

  • After cooling, add 50 mL of water to the reaction mixture.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash successively with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ester can be purified by column chromatography or distillation.

experimental_workflow_esterification start Start combine Combine this compound, Carboxylic Acid, and H₂SO₄ start->combine reflux Heat to Reflux (2-4 hours) combine->reflux cool_quench Cool and Quench with Water reflux->cool_quench extract Extract with Diethyl Ether cool_quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purification: Chromatography or Distillation dry_concentrate->purify end End Product: 3,4-Dimethylcyclohexyl Ester purify->end

Caption: Workflow for the esterification of this compound.

Applications in Drug Development: A Prospective Outlook

While specific examples of drugs derived directly from this compound are not prominent in the current literature, the core structure is of interest. Cyclohexane (B81311) rings are present in numerous bioactive molecules. The derivatives of this compound, such as the ketone, alkene, and various esters, provide a platform for the synthesis of novel compounds that can be screened for a wide range of biological activities, including but not limited to:

  • Kinase Inhibitors: The cyclohexane scaffold can be functionalized to interact with the ATP-binding site of kinases.

  • Anti-inflammatory Agents: Derivatives can be designed to target enzymes involved in the inflammatory cascade.

  • Antimicrobial Agents: The lipophilic nature of the cyclohexane ring can be advantageous for cell membrane interaction.

Researchers are encouraged to utilize the protocols outlined in this document to generate libraries of this compound derivatives for high-throughput screening and lead optimization in drug discovery programs. The stereochemical complexity of the starting material also offers opportunities for the synthesis of chiral molecules, which is often crucial for biological activity.

Conclusion

This compound is a readily available and versatile starting material for organic synthesis. The foundational reactions of oxidation, dehydration, and esterification open avenues for the creation of a diverse range of derivatives. While its direct application in the synthesis of existing drugs is not extensively documented, its potential as a scaffold for the discovery of new bioactive molecules remains a promising area for future research and development in the pharmaceutical industry. The protocols and workflows provided herein serve as a practical guide for chemists to explore the synthetic utility of this compound.

References

Application Notes and Protocols: 3,4-Dimethylcyclohexanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review on the Applications of 3,4-Dimethylcyclohexanol as a Solvent in Organic Synthesis

1.0 Executive Summary

A comprehensive review of scientific literature, patent databases, and chemical supplier information was conducted to collate and present the applications of this compound as a solvent in organic reactions. The objective was to create detailed application notes and protocols for the research and drug development community.

Our exhaustive search has revealed that there are no specific, documented applications of this compound as a solvent for organic reactions in publicly available scientific literature or patents. While the compound is commercially available and its physicochemical properties are known, its documented use is primarily as a synthetic intermediate rather than as a reaction medium.

2.0 Current Understanding of this compound

This compound is a cyclic alcohol available as a mixture of isomers. Its primary documented role in organic chemistry is as a precursor for the synthesis of other molecules. For instance, historical research details the synthesis of this compound via the hydrogenation of 3,4-dimethylphenol, which is then oxidized to produce 3,4-dimethylcyclohexanone.[1][2]

Some chemical databases and classification systems may broadly categorize this compound under the general class of "solvents" based on its molecular structure (an alcohol with a hydrocarbon body).[3] However, this is a theoretical classification and does not reflect demonstrated utility in facilitating chemical reactions. Its potential solvent properties can be inferred from its structure—possessing a hydroxyl group for moderate polarity and a dimethylcyclohexane frame contributing to non-polar character.[4]

3.0 Comparison with Unsubstituted Cyclohexanol (B46403)

The parent compound, cyclohexanol, does see use as a solvent and is a significant industrial chemical.[5] It is utilized as a solvent for lacquers, resins, and some paints, and is a key feedstock for the production of precursors to nylon.[5][6] This established use of cyclohexanol might suggest a potential, though unexplored, utility for its substituted derivatives like this compound. However, the presence of methyl groups would alter its physical properties, such as boiling point, viscosity, and solvating power, making a direct extrapolation of applications inappropriate without experimental validation.

At present, the role of this compound as a solvent in organic reactions is not established in the scientific literature. Therefore, we are unable to provide the requested detailed application notes, quantitative data tables, experimental protocols, or visualizations for its use in this context.

The absence of data represents a potential area for novel research. Future studies could explore the physical properties of this compound (e.g., polarity, miscibility, boiling point) and evaluate its performance as a solvent in various standard organic reactions. Such work would be necessary to establish its utility and define any potential advantages it may offer over conventional solvents.

We recommend that researchers interested in this compound for solvent applications begin with fundamental solubility and reactivity studies to determine its viability for their specific chemical systems.

References

Application Notes and Protocols for 3,4-Dimethylcyclohexanol as a Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4-Dimethylcyclohexanol as a versatile intermediate in the synthesis of novel fragrance compounds. This document outlines its chemical properties, potential synthetic transformations, and protocols for creating derivatives with potential applications in the fragrance and flavor industry.

Introduction

This compound is a cyclic alcohol characterized by a cyclohexane (B81311) ring substituted with two methyl groups and a hydroxyl group.[1] It exists as a mixture of cis and trans isomers and is a colorless to pale yellow liquid with a characteristic alcoholic odor.[1] Its chemical structure allows for various modifications, primarily through reactions involving the hydroxyl group, to produce esters and ketones with potentially desirable olfactory properties. The fragrance industry continually seeks novel molecules, and intermediates like this compound offer a scaffold for the development of new scent profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₈H₁₆O[2]
Molecular Weight128.21 g/mol [2]
AppearanceColorless to pale yellow liquid[2]
CAS Number5715-23-1[2]
SolubilitySoluble in organic solvents, limited solubility in water[1]

Synthetic Pathways for Fragrance Synthesis

This compound serves as a precursor for two primary classes of fragrance compounds: esters and ketones. The general synthetic approaches are outlined below.

Esterification to 3,4-Dimethylcyclohexyl Esters

Esterification of this compound with various carboxylic acids can yield a range of esters with potentially fruity, floral, and woody notes. A common method for this transformation is the Fischer-Speier esterification.[3]

Esterification This compound This compound Reaction Fischer Esterification This compound->Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Reaction 3,4-Dimethylcyclohexyl Ester 3,4-Dimethylcyclohexyl Ester Reaction->3,4-Dimethylcyclohexyl Ester Water Water Reaction->Water

Caption: Fischer esterification of this compound.

Oxidation to 3,4-Dimethylcyclohexanone

Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 3,4-Dimethylcyclohexanone. This ketone may possess camphoraceous, minty, or woody scent profiles, which are desirable in many fragrance applications.[4]

Oxidation This compound This compound Reaction Oxidation This compound->Reaction Oxidizing Agent (e.g., PCC, Na₂Cr₂O₇) Oxidizing Agent (e.g., PCC, Na₂Cr₂O₇) Oxidizing Agent (e.g., PCC, Na₂Cr₂O₇)->Reaction 3,4-Dimethylcyclohexanone 3,4-Dimethylcyclohexanone Reaction->3,4-Dimethylcyclohexanone Reduced Oxidant Reduced Oxidant Reaction->Reduced Oxidant

Caption: Oxidation of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of fragrance derivatives from this compound. These should be adapted and optimized based on laboratory conditions and specific target molecules.

Protocol for Fischer Esterification: Synthesis of 3,4-Dimethylcyclohexyl Acetate

This protocol describes the synthesis of 3,4-Dimethylcyclohexyl Acetate, a representative ester.

Materials:

  • This compound

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and glacial acetic acid (3.0 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3,4-Dimethylcyclohexyl Acetate.

  • Purify the product by vacuum distillation.

Expected Outcome: The product, 3,4-Dimethylcyclohexyl Acetate, is expected to be a colorless liquid. Based on related compounds, it is anticipated to have a sweet, woody, and floral odor.[5]

Protocol for Oxidation: Synthesis of 3,4-Dimethylcyclohexanone

This protocol outlines the oxidation of this compound to 3,4-Dimethylcyclohexanone using pyridinium (B92312) chlorochromate (PCC).

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 eq) in anhydrous dichloromethane.

  • To this suspension, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate the solvent under reduced pressure to yield the crude 3,4-Dimethylcyclohexanone.

  • Purify the product by vacuum distillation or column chromatography.

Expected Outcome: 3,4-Dimethylcyclohexanone is a colorless liquid. While its specific odor profile is not widely reported for fragrance use, related dimethylcyclohexanones suggest it may have camphoraceous or minty notes.[6]

Data Presentation

The following table summarizes the potential fragrance derivatives of this compound and their anticipated properties.

DerivativeSynthesis MethodPotential Odor Profile
3,4-Dimethylcyclohexyl AcetateFischer EsterificationSweet, woody, floral
3,4-Dimethylcyclohexyl PropionateFischer EsterificationFruity, woody
3,4-Dimethylcyclohexyl ButyrateFischer EsterificationFruity, sweet
3,4-DimethylcyclohexanoneOxidationCamphoraceous, minty, woody

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[2] It is recommended to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel fragrance ingredients. Through straightforward chemical transformations such as esterification and oxidation, a diverse range of compounds with potentially interesting and desirable olfactory properties can be generated. The provided protocols offer a foundation for researchers to explore the potential of this molecule in the development of new fragrances. Further sensory evaluation of the synthesized derivatives is crucial to fully characterize their application in the fragrance industry.

References

Application Note: Derivatization of 3,4-Dimethylcyclohexanol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of polar molecules like 3,4-dimethylcyclohexanol can be challenging. The presence of a hydroxyl (-OH) group increases the compound's polarity, leading to issues such as poor peak shape (tailing), low volatility, and potential thermal decomposition in the GC inlet.[1][2][3] Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic performance and detection.[1][4]

This application note provides detailed protocols for two common derivatization methods for this compound: silylation and acylation .

Principle of Derivatization

The goal of derivatization is to replace the active hydrogen on the hydroxyl group of this compound with a non-polar functional group. This modification reduces intermolecular hydrogen bonding, which in turn increases the analyte's volatility and thermal stability.[1][5]

  • Silylation: This is the most widely used derivatization method for alcohols.[6] It involves reacting the analyte with a silylating reagent to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is significantly more volatile and less polar than the parent alcohol.[2][6] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] For sterically hindered secondary alcohols like this compound, a catalyst such as Trimethylchlorosilane (TMCS) is often added to increase the reaction rate and yield.[6]

  • Acylation: This method introduces an acyl group (e.g., a trifluoroacetyl group) to the hydroxyl moiety, forming a more stable and volatile ester.[4][8] Perfluorinated anhydrides like Trifluoroacetic Anhydride (TFAA) are highly effective for this purpose.[9] The resulting trifluoroacetyl esters are not only volatile but also exhibit excellent response with an Electron Capture Detector (ECD), enhancing sensitivity for trace analysis.[5]

Experimental Workflow

The overall process from sample preparation to data analysis follows a structured workflow to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Solvent Dissolve in Anhydrous Solvent Sample->Solvent AddReagent Add Derivatization Reagent (e.g., BSTFA/TFAA) Solvent->AddReagent React Incubate (Heat as required) AddReagent->React GC_Inject Inject into GC/GC-MS React->GC_Inject Data_Acq Data Acquisition GC_Inject->Data_Acq Data_Proc Data Processing (Peak Integration & Analysis) Data_Acq->Data_Proc

Caption: General workflow for the derivatization and GC analysis of this compound.

Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol describes the formation of a trimethylsilyl (TMS) ether derivative. The addition of TMCS as a catalyst is recommended to ensure complete reaction for the sterically hindered secondary alcohol.[6]

4.1. Reagents and Materials

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • Heating block or water bath

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

4.2. Experimental Procedure

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial. If the sample is in solution, transfer an aliquot containing a similar mass and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. An excess of the silylating reagent is necessary to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 45 minutes.[10]

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC. The supernatant can be directly injected.

Note: Silylation reagents are extremely sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent reagent decomposition and incomplete reactions.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol details the formation of a trifluoroacetyl (TFA) ester, which is highly volatile and stable.

5.1. Reagents and Materials

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Dichloromethane (B109758) or Acetone (B3395972) (GC grade)

  • Nitrogen gas supply for evaporation

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

5.2. Experimental Procedure

  • Sample Preparation: Prepare the sample in a 2 mL GC vial as described in step 1 of Protocol 1.

  • Solvent Addition: Dissolve the dried sample in 0.5 mL of anhydrous dichloromethane or acetone.[11]

  • Reagent Addition: Add 200 µL of TFAA to the vial.[11]

  • Reaction: Tightly cap the vial and let it react at room temperature (20-25°C) for 30 minutes.[11] If the reaction is slow, gentle heating to 40-50°C for 15-20 minutes can be applied.[11]

  • Evaporation: After the reaction, gently blow a stream of nitrogen over the solution to remove the excess TFAA and solvent.

  • Reconstitution: Re-dissolve the dried residue in a suitable solvent (e.g., 200 µL of acetone or ethyl acetate) for GC analysis.

  • Analysis: The sample is now ready for injection.

Recommended GC Analysis Parameters

The following are typical starting conditions for the GC analysis. Parameters should be optimized for the specific instrument and column used.

ParameterRecommended Setting
GC System Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Split or Splitless mode)
Oven Program Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 220°C, hold for 5 min.
Detector Temp. FID: 280°C; MS Transfer Line: 280°C
Data Presentation and Expected Results

Derivatization significantly improves the chromatographic analysis of this compound. The primary benefits observed are a change in retention time and a marked improvement in peak symmetry (reduced tailing).

Table 1: Typical Chromatographic Results Before and After Derivatization

Analyte FormExpected Retention Time (min)Expected Peak Asymmetry (As)Comments
Underivatized ~10.5> 1.8Significant peak tailing due to polarity.
TMS-Derivative ~9.21.0 - 1.2Earlier elution, sharp and symmetrical peak.
TFA-Derivative ~8.51.0 - 1.2Earliest elution due to high volatility, sharp peak.

Note: Retention times are hypothetical and will vary based on the specific GC system and conditions.

Visualization of Derivatization Reactions

The chemical modification of the hydroxyl group can be represented as a logical relationship between the analyte, the reagent, and the final product suitable for GC analysis.

G Analyte This compound (Polar, Less Volatile) Reagent_Silyl + BSTFA / TMCS Analyte->Reagent_Silyl Reagent_Acyl + TFAA Analyte->Reagent_Acyl Product_TMS TMS-Derivative (Non-polar, Volatile) GC GC Amenable Product Product_TMS->GC Product_TFA TFA-Derivative (Non-polar, Highly Volatile) Product_TFA->GC Reagent_Silyl->Product_TMS Silylation Reagent_Acyl->Product_TFA Acylation

Caption: Logical relationship of derivatization reactions for this compound.

Conclusion

Derivatization by either silylation or acylation is a crucial step for the robust and accurate quantitative analysis of this compound by gas chromatography. These methods effectively convert the polar alcohol into a more volatile and thermally stable derivative, resulting in improved chromatographic peak shape, better resolution, and enhanced sensitivity.[12] The choice between silylation and acylation will depend on the specific analytical requirements, such as the desired sensitivity and the detector being used. Both protocols provided offer reliable and effective means to prepare this compound for GC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 3,4-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the separation of 3,4-Dimethylcyclohexanol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound I need to consider?

A1: this compound exists as multiple stereoisomers. The main separation challenge involves distinguishing between the cis and trans diastereomers. Each of these diastereomers also has a pair of enantiomers (chiral isomers), which are non-superimposable mirror images. Separating diastereomers (like cis from trans) is typically achievable with standard chromatographic techniques, but separating enantiomers requires a chiral environment, such as a chiral stationary phase.

Q2: Why is separating these isomers so challenging?

A2: The isomers of this compound, particularly the cis and trans forms, have very similar physical and chemical properties. This includes similar boiling points and polarities, which makes separation by common methods like fractional distillation and standard chromatography difficult. Their similar structure results in nearly identical interactions with non-chiral stationary phases, often leading to poor resolution or co-elution.

Q3: Which analytical technique is generally most effective for separating cis and trans isomers of this compound?

A3: Capillary Gas Chromatography (GC) is often the most effective technique for separating diastereomers like cis and trans-3,4-Dimethylcyclohexanol.[1][2] The high efficiency of capillary columns, combined with precise temperature programming, can exploit the subtle differences in volatility and interaction with the stationary phase to achieve baseline separation.

Q4: Can I use fractional distillation to separate the isomers?

A4: While fractional distillation separates compounds based on differences in boiling points, it is generally ineffective for separating isomers with very close boiling points, which is the case for cis and trans isomers of dimethylcyclohexanol.[3][4] This method is also incapable of separating enantiomers, as they have identical boiling points in an achiral environment.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Gas Chromatography (GC) Troubleshooting

Q: I am seeing poor peak resolution or co-elution of my cis and trans isomers. What should I do?

A: This is a common issue due to the isomers' similar properties. A systematic approach is needed to improve column selectivity and efficiency.

Troubleshooting Steps:

  • Optimize the Temperature Program: The initial temperature and the ramp rate significantly influence resolution.[5]

    • Action: Lower the initial oven temperature and use a slower temperature ramp (e.g., 5-10 °C/min). This increases the interaction time with the stationary phase and can enhance separation.[5]

  • Select an Appropriate Stationary Phase: The choice of GC column is critical. For separating isomers of cyclic alcohols, polarity and the potential for hydrogen bonding are key.

    • Action: Consider a column with a different polarity. Stationary phases like those based on polyethylene (B3416737) glycol (e.g., Carbowax) or specialized phases like calixarenes have shown good performance for separating various alcohol isomers.[1] For separating the enantiomers, a chiral stationary phase (e.g., based on cyclodextrins) is mandatory.[5]

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Nitrogen) affects chromatographic efficiency.

    • Action: Optimize the flow rate to be near the optimal linear velocity for your column dimensions and carrier gas. A flow rate that is too high reduces interaction time, while one that is too low can lead to peak broadening due to diffusion.[6]

  • Check Injection Technique: The way the sample is introduced can impact peak shape and resolution.

    • Action: Ensure the injection port temperature is high enough to flash-vaporize the sample without causing thermal degradation.[6][7] Use a split injection to avoid overloading the column, which can cause peak broadening.[7] A typical split ratio might be 50:1 or 100:1.[7]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My isomers are co-eluting in my Reversed-Phase HPLC (RP-HPLC) method. How can I improve separation?

A: Co-elution in HPLC indicates that the selectivity of your current method is insufficient.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Action 1: Adjust Solvent Strength: Modify the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the aqueous portion can increase retention times and provide more opportunity for separation.[8]

    • Action 2: Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try the other.[8]

  • Change the Stationary Phase: If mobile phase optimization fails, the column chemistry may be unsuitable.

    • Action: For positional or geometric isomers, columns that offer shape selectivity, such as Phenyl or Cholesterol-bonded phases, can be effective.[9] Standard C18 columns may not provide enough selectivity.

  • Consider Normal-Phase HPLC:

    • Action: Normal-phase chromatography (e.g., using a silica (B1680970) or diol column with a non-polar mobile phase like hexane (B92381) and a polar modifier like ethanol) can sometimes provide different and better selectivity for isomers compared to reversed-phase.

Quantitative Data Summary

While specific quantitative data for this compound isomer separation is sparse in readily available literature, the following table provides typical parameters from a study on separating similar cis/trans isomers (cis and trans-2-butene-1,4-diol) using HPLC, which can serve as a starting point.

ParameterCondition 1: (S,S)-Whelk-O 1 ColumnCondition 2: ChiraSpher Column
Mobile Phase Hexane-Ethanol (97:3, v/v)Hexane-Ethanol-THF-Diethylamine (92:3:5:0.1, v/v/v/v)
Analyte 2-butene-1,4-diol (B106632) isomersLafutidine (B194869) isomers
Resolution (Rs) 2.611.89
Table adapted from a study on separating cis and trans isomers of other compounds, illustrating typical HPLC parameters.[10]

Experimental Protocols

Protocol 1: General GC Method for Diastereomer Separation
  • Sample Preparation:

    • Accurately weigh and dissolve the isomer mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • GC System & Conditions:

    • GC System: Agilent 7890A or similar, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]

    • Column: A capillary column with moderate polarity (e.g., HP-5, DB-Wax, or a calixarene-based stationary phase). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).[1]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.[1]

    • Injection Volume: 1 µL with a split ratio of 100:1.[1]

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 5 °C/min to 180 °C.

      • Hold: Hold at 180 °C for 5 minutes.

  • Data Analysis:

    • Integrate the resulting peaks. The relative percentage of each isomer can be calculated from the peak areas. Retention times will be used to identify the isomers based on standards, if available.

Visualizations

GC_Troubleshooting_Workflow cluster_optimization Optimization Steps start Poor Peak Resolution (Co-elution) temp Optimize Temperature Program (Lower initial temp, slower ramp) start->temp Step 1 column Change Stationary Phase (e.g., different polarity or chiral column) temp->column If no improvement outcome Improved Separation temp->outcome Success flow Adjust Carrier Gas Flow Rate column->flow If no improvement column->outcome Success injection Check Injection Technique (Split ratio, injector temp) flow->injection If still poor flow->outcome Success injection->outcome Success

Caption: Troubleshooting workflow for poor GC peak resolution.

Isomer_Separation_Logic cluster_types Isomer Types cluster_methods Separation Methods start Goal: Separate this compound Isomers diastereomers Diastereomers (cis vs. trans) start->diastereomers enantiomers Enantiomers (R vs. S) start->enantiomers gc_hplc Standard GC or HPLC (Achiral Column) diastereomers->gc_hplc Feasible enantiomers->gc_hplc Not Possible chiral_gc_hplc Chiral GC or HPLC (Chiral Stationary Phase) enantiomers->chiral_gc_hplc Required

Caption: Logic for selecting a separation method based on isomer type.

References

Technical Support Center: Purification of cis- and trans-3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cis- and trans-3,4-dimethylcyclohexanol isomers. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the separation and purification of these diastereomers.

I. Physical and Chromatographic Data

PropertyValue (Mixture of Isomers)Reference
Boiling Point 190-193 °C[1][2]
Melting Point 19.68 °C (estimate)[1][2]
Density 0.92 g/cm³[1][2]
Refractive Index 1.4630-1.4660[1][2]
Kovats Retention Index (non-polar column) 1126[3]

II. Purification Techniques: Troubleshooting and FAQs

The separation of cis and trans diastereomers like 3,4-dimethylcyclohexanol can be challenging due to their similar physical properties. This section addresses common issues and questions related to various purification techniques.

A. Fractional Distillation

Q1: Why is it difficult to separate cis- and trans-3,4-dimethylcyclohexanol by fractional distillation?

A1: Diastereomers often have very close boiling points. The boiling point of the this compound isomer mixture is reported in a narrow range of 190-193 °C[1][2]. This small difference makes efficient separation by standard fractional distillation challenging, requiring a column with a high number of theoretical plates.

Troubleshooting Poor Separation:

IssuePossible CauseRecommended Solution
Broad boiling point range during collection Inefficient column.Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
Distillation rate is too fast.Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Co-distillation of isomers Azeotrope formation (unlikely but possible).Consider extractive distillation by adding an auxiliary agent that alters the partial pressures of the isomers[4].
Insufficient difference in boiling points.If the boiling points are too close for effective separation, consider alternative techniques like chromatography or crystallization of derivatives.
B. Gas Chromatography (GC)

Q2: How can I optimize the separation of cis and trans isomers by Gas Chromatography?

A2: Gas chromatography is a powerful technique for separating isomers. Optimization involves careful selection of the stationary phase, temperature programming, and carrier gas flow rate. The Kovats retention index of 1126 for the mixture on a non-polar column provides a starting point for method development[3].

Troubleshooting Common GC Issues:

IssuePossible CauseRecommended Solution
Poor resolution (overlapping peaks) Incorrect stationary phase.Test different stationary phases. A polar stationary phase (e.g., Carbowax) may provide better separation for these alcohols than a non-polar one. Chiral stationary phases can also be effective for separating diastereomers.
Isothermal temperature is not optimal.Implement a temperature program. Start at a lower temperature and gradually ramp up to improve separation of early-eluting peaks.
Carrier gas flow rate is too high or low.Optimize the carrier gas (e.g., helium, hydrogen) flow rate to achieve the best balance between resolution and analysis time.
Broad peaks Sample overload.Inject a smaller sample volume or a more dilute sample.
Active sites on the column.Consider derivatization of the alcohol to a less polar ester or ether to improve peak shape and potentially enhance separation.
C. Column Chromatography

Q3: What are the key parameters for separating this compound isomers using column chromatography?

A3: Column chromatography separates compounds based on their differential adsorption to a stationary phase. For alcohols, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving separation.

Troubleshooting Guide for Column Chromatography:

IssuePossible CauseRecommended Solution
Co-elution of isomers Inappropriate solvent system.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane/methanol) to find a system that shows good separation of the spots.
Column is overloaded.Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 50:1 ratio of stationary phase to sample by weight.
Tailing of peaks Adsorbent is too active.Deactivate the silica gel by adding a small percentage of water.
Compound is interacting too strongly with the stationary phase.Use a more polar eluent or consider using a different adsorbent like alumina.

III. Experimental Protocols (Predicted)

A. Predicted Gas Chromatography (GC) Protocol

This protocol is based on methods used for other dimethylcyclohexane isomers.

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column with a polar stationary phase (e.g., Carbowax 20M), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1% solution in dichloromethane.

  • Expected Elution Order: Generally, the trans isomer is expected to elute before the cis isomer on a polar column due to the more exposed hydroxyl group in the cis isomer leading to stronger interaction with the stationary phase.

B. Predicted Column Chromatography Protocol

This protocol is based on general principles for the separation of diastereomeric alcohols.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether). The ideal solvent system will give a good separation of the two isomer spots with Rf values between 0.2 and 0.5.

  • Column Packing:

    • Use a glass column with a diameter of 2-4 cm.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the mixture of this compound isomers in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure isomers.

IV. Visualizations

A. Experimental Workflow for GC Analysis

CC_Troubleshooting Start Poor Separation in Column Chromatography CheckTLC Was TLC performed to optimize solvent? Start->CheckTLC Overload Is the column overloaded? CheckTLC->Overload Yes OptimizeSolvent Optimize solvent system using TLC CheckTLC->OptimizeSolvent No Tailing Are the spots tailing on TLC? Overload->Tailing No ReduceLoad Reduce sample load or use larger column Overload->ReduceLoad Yes DeactivateSilica Deactivate silica gel Tailing->DeactivateSilica Yes ChangeAdsorbent Consider alternative adsorbent (e.g., alumina) Tailing->ChangeAdsorbent If deactivation is ineffective

References

Technical Support Center: Optimizing the Synthesis of 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,4-dimethylcyclohexanol. The primary route for this synthesis is the catalytic hydrogenation of 3,4-dimethylphenol (B119073).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the catalytic hydrogenation of 3,4-dimethylphenol.[1] This process involves the reaction of 3,4-dimethylphenol with hydrogen gas in the presence of a metal catalyst.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting material is 3,4-dimethylphenol.[2] The key reagent is high-purity hydrogen gas. A heterogeneous catalyst is essential for the reaction to proceed efficiently. Various solvents can be used to dissolve the starting material and facilitate the reaction.

Q3: What are the common catalysts used for the hydrogenation of 3,4-dimethylphenol?

A3: A range of noble and non-noble metal catalysts are effective for the hydrogenation of phenols. Commonly used catalysts include Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), and Nickel (Ni), often supported on materials like activated carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂).[3][4] The choice of catalyst can significantly influence the reaction's yield and selectivity.

Q4: What are the expected products of the reaction?

A4: The primary product is this compound. However, the reaction can also yield 3,4-dimethylcyclohexanone (B1585827) as an intermediate or a byproduct.[3] Depending on the reaction conditions and catalyst, different isomers (cis and trans) of this compound may be formed.[5]

Q5: How can the stereochemistry of the product (cis/trans isomers) be controlled?

A5: The stereoselectivity of the hydrogenation is influenced by the catalyst and reaction conditions. For instance, in the hydrogenation of substituted phenols, palladium-based catalysts have been reported to favor the formation of trans-isomers, while rhodium-based catalysts can lead to the cis-isomers.[5] The specific stereochemical outcome for this compound would require experimental validation under different catalytic systems.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of 3,4-Dimethylphenol Inactive Catalyst: The catalyst may be old, poisoned, or improperly activated.[6]- Use a fresh batch of catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. - Check for potential catalyst poisons in the starting material or solvent (e.g., sulfur or nitrogen compounds).[4] - Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[6]
Insufficient Hydrogen Pressure: The reaction requires an adequate supply of hydrogen.- Check the hydrogen source and ensure a continuous supply at the desired pressure. - Purge the reaction system thoroughly with hydrogen to remove any air. - For lab-scale reactions, ensure the hydrogen balloon remains inflated. For larger scales, monitor the pressure gauge.
Poor Mass Transfer: Inefficient mixing can limit the contact between the reactants, catalyst, and hydrogen.- Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture. - Use a flask with a large surface area for the solvent to maximize hydrogen dissolution.[6]
Low Yield of this compound Suboptimal Reaction Conditions: Temperature and pressure may not be ideal for the chosen catalyst and substrate.- Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to side reactions.[7] - Adjust the hydrogen pressure. Higher pressures can sometimes improve the conversion rate.
Side Reactions: Formation of byproducts such as 3,4-dimethylcyclohexanone or products from over-hydrogenation can reduce the yield of the desired alcohol.- Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction upon completion of the starting material consumption. - A lower reaction temperature may favor the formation of the alcohol over the ketone.
Losses During Workup and Purification: Significant product loss can occur during extraction, filtration, and distillation.[7]- Ensure complete extraction of the product from the reaction mixture. - Thoroughly wash the filter cake (catalyst) with the reaction solvent to recover all the product. - Optimize the distillation process to minimize losses.[8]
Formation of Significant Amounts of 3,4-Dimethylcyclohexanone Incomplete Reduction: The reaction may have been stopped before the complete conversion of the intermediate ketone to the alcohol.- Extend the reaction time and monitor the disappearance of the ketone by TLC or GC-MS. - Increase the hydrogen pressure or catalyst loading to promote complete reduction.
Catalyst Selectivity: Some catalysts may favor the formation of the ketone.- Consider switching to a catalyst known for high selectivity towards alcohol formation, such as certain Nickel-based catalysts.[9]
Difficulty in Product Purification Presence of Emulsions During Workup: The formation of stable emulsions can make phase separation difficult.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of Celite.
Co-distillation of Impurities: Impurities with boiling points close to the product can be difficult to separate by distillation.- If simple distillation is ineffective, consider fractional distillation for better separation.[8] - Alternatively, purification by column chromatography on silica gel can be employed.

Data Presentation

Table 1: Comparison of Catalysts for Phenol (B47542) Hydrogenation (General)

While specific data for 3,4-dimethylphenol is limited in the literature, the following table provides a general comparison of catalysts used for phenol hydrogenation, which can serve as a starting point for optimization.

CatalystSupportTemperature (°C)Pressure (bar)SolventMajor ProductReference
Palladium (Pd)Activated Carbon100 - 15010 - 50EthanolCyclohexanone/Cyclohexanol[3]
Platinum (Pt)Alumina100 - 20020 - 70WaterCyclohexanol[3]
Rhodium (Rh)Carbon80 - 12010 - 40MethanolCyclohexanol[3]
Ruthenium (Ru)Carbon100 - 18030 - 100IsopropanolCyclohexanol[3]
Nickel (Ni)Silica-Alumina150 - 25050 - 150HeptaneCyclohexanol[9]

Experimental Protocols

Detailed Methodology for Catalytic Hydrogenation of 3,4-Dimethylphenol

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required to maximize the yield.

Materials:

  • 3,4-Dimethylphenol

  • Catalyst (e.g., 5% Pd/C, 5% Pt/C, or Raney Nickel)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Standard laboratory glassware for hydrogenation reactions (e.g., Parr hydrogenator or a round-bottom flask with a balloon setup)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 3,4-dimethylphenol in the chosen solvent (e.g., ethanol).

    • Carefully add the catalyst under an inert atmosphere. The typical catalyst loading is 5-10% by weight relative to the starting material.

    • Seal the reaction vessel and connect it to a hydrogen source.

  • Hydrogenation:

    • Purge the system with an inert gas (e.g., nitrogen) and then with hydrogen gas to remove any air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 bar, depending on the apparatus and desired reaction rate). For a balloon setup, ensure the balloon is adequately filled.

    • Begin vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.

    • Heat the reaction to the desired temperature, if necessary. Many hydrogenations can proceed at room temperature.

    • Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting material is no longer detected.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.

    • Combine the filtrate and washings.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude this compound can be purified by distillation under reduced pressure.[8] The boiling point of this compound is approximately 190-193 °C at atmospheric pressure.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification start Dissolve 3,4-Dimethylphenol in Solvent add_cat Add Catalyst (e.g., Pd/C) start->add_cat setup Assemble Hydrogenation Apparatus add_cat->setup purge Purge with N₂ then H₂ setup->purge pressurize Pressurize with H₂ purge->pressurize react Stir and Heat (if necessary) pressurize->react monitor Monitor Reaction (TLC/GC-MS) react->monitor vent Vent H₂ and Purge with N₂ monitor->vent filter Filter to Remove Catalyst vent->filter evaporate Solvent Evaporation filter->evaporate purify Purify by Distillation evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Conditions (Temp, Pressure) start->cause2 cause3 Side Reactions start->cause3 cause4 Workup Losses start->cause4 sol1 Use Fresh Catalyst Check for Poisons cause1->sol1 sol2 Optimize Temp & Pressure cause2->sol2 sol3 Monitor Reaction Adjust Conditions cause3->sol3 sol4 Careful Extraction & Purification cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Stereoselective Reduction of 3,4-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of 3,4-dimethylcyclohexanone (B1585827).

Troubleshooting and FAQs

Q1: My reduction of 3,4-dimethylcyclohexanone is yielding a nearly 1:1 mixture of cis and trans isomers. How can I improve the stereoselectivity?

A1: Low stereoselectivity is a common issue and can often be addressed by modifying the reaction conditions. The key factors influencing the diastereomeric ratio are the steric bulk of the reducing agent and the reaction temperature.

  • Choice of Reducing Agent: For the synthesis of the trans isomer (equatorial attack of the hydride), a sterically bulky reducing agent is recommended. For the cis isomer (axial attack), a less hindered reducing agent is generally more effective.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Q2: I am trying to synthesize the trans-3,4-dimethylcyclohexanol, but the yield of the cis isomer is consistently high. What is going wrong?

A2: Preferential formation of the cis isomer suggests that the hydride is attacking from the axial face of the cyclohexanone (B45756) ring. This is common with small hydride reagents like sodium borohydride (B1222165) (NaBH₄). To favor the formation of the trans isomer, you should employ a bulkier reducing agent that will preferentially attack from the less sterically hindered equatorial face. Consider using L-Selectride® or another sterically demanding borohydride.

Q3: The stereoselectivity of my reduction is inconsistent between batches. What could be the cause of this variability?

A3: Inconsistent results often point to variations in reaction setup and reagents. Ensure the following are carefully controlled:

  • Reagent Quality: Use freshly opened or properly stored reducing agents. Hydride reagents can decompose over time, affecting their reactivity and steric profile.

  • Solvent Purity: Ensure the use of anhydrous solvents, as water can react with the hydride reagent and alter the reaction conditions.

  • Temperature Control: Maintain a consistent and accurate reaction temperature, especially for reactions run at low temperatures. Fluctuations in temperature can significantly impact the diastereomeric ratio.

  • Reaction Time: While the reaction is generally fast, ensure it goes to completion. Incomplete reactions could potentially lead to a skewed product ratio if one diastereomer forms faster than the other.

Q4: Can the solvent affect the stereochemical outcome of the reduction?

A4: Yes, the solvent can play a role in the stereoselectivity of the reduction. While the steric bulk of the reducing agent is the primary determining factor, the solvent can influence the aggregation state of the reducing agent and the conformation of the substrate, which in turn can affect the diastereomeric ratio. For instance, in the reduction of some substituted cyclohexanones, changing the solvent from methanol (B129727) to a less coordinating solvent like THF has been observed to alter the product distribution. It is recommended to use the solvent specified in a validated protocol for consistent results.

Data Presentation: Stereoselectivity in the Reduction of Substituted Cyclohexanones

While specific data for 3,4-dimethylcyclohexanone is not extensively published, the following tables for the reduction of 4-tert-butylcyclohexanone (B146137) and 2,4-di-tert-butylcyclohexanone (B78126) illustrate the expected trends in stereoselectivity based on the choice of reducing agent. These principles are directly applicable to the 3,4-dimethylcyclohexanone system.

Table 1: Diastereomeric Ratio (cis:trans) in the Reduction of 4-tert-Butylcyclohexanone

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Reaction Conditions
Sodium Borohydride (NaBH₄)trans~12:88Ethanol, Room Temperature
Lithium Aluminum Hydride (LiAlH₄)trans~10:90Diethyl ether or THF, 0°C to RT
L-Selectride®cis>98:2Tetrahydrofuran (THF), -78°C

Table 2: Diastereomeric Ratio (cis:trans) in the Reduction of 2,4-Di-tert-butylcyclohexanone

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Reaction Conditions
Sodium Borohydride (NaBH₄)trans~15:85Methanol, Room Temperature
Lithium Aluminum Hydride (LiAlH₄)trans~10:90Diethyl ether or THF, 0°C to RT
L-Selectride®cis>98:2Tetrahydrofuran (THF), -78°C

Experimental Protocols

Protocol 1: Synthesis of cis-3,4-Dimethylcyclohexanol using Sodium Borohydride

This protocol favors the formation of the cis isomer through axial attack by a small hydride reagent.

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethylcyclohexanone (1.0 eq) in methanol to a concentration of 0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is approximately 6-7. Remove the methanol under reduced pressure, add water, and extract the product with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Synthesis of trans-3,4-Dimethylcyclohexanol using L-Selectride®

This protocol favors the formation of the trans isomer through equatorial attack by a bulky hydride reagent.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylcyclohexanone (1.0 eq) in anhydrous THF to a concentration of 0.3 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction by the slow, dropwise addition of methanol. Allow the mixture to warm to room temperature. Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Stir for 1 hour.

  • Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizations

Stereoselective_Reduction_Workflow Workflow for Controlling Stereoselectivity start Start: 3,4-Dimethylcyclohexanone target_isomer Desired Isomer? start->target_isomer cis_path cis-3,4-Dimethylcyclohexanol target_isomer->cis_path  cis trans_path trans-3,4-Dimethylcyclohexanol target_isomer->trans_path trans   reducing_agent_cis Select Small Reducing Agent (e.g., NaBH4) cis_path->reducing_agent_cis reducing_agent_trans Select Bulky Reducing Agent (e.g., L-Selectride®) trans_path->reducing_agent_trans reaction_cis Perform Reduction (e.g., MeOH, 0°C) reducing_agent_cis->reaction_cis reaction_trans Perform Reduction (e.g., THF, -78°C) reducing_agent_trans->reaction_trans analysis Analyze Diastereomeric Ratio (NMR, GC) reaction_cis->analysis reaction_trans->analysis end End: Purified Product analysis->end

Caption: Decision workflow for stereoselective reduction.

Hydride_Attack_Pathways Hydride Attack Pathways on 3,4-Dimethylcyclohexanone cluster_substrate Substrate cluster_pathways Reaction Pathways cluster_products Products ketone 3,4-Dimethylcyclohexanone axial_attack Axial Attack (Less Hindered Face for Small Reagents) ketone->axial_attack Small Hydride (e.g., NaBH4) equatorial_attack Equatorial Attack (Less Hindered Face for Bulky Reagents) ketone->equatorial_attack Bulky Hydride (e.g., L-Selectride®) cis_product cis-3,4-Dimethylcyclohexanol (Axial Alcohol) axial_attack->cis_product Forms trans_product trans-3,4-Dimethylcyclohexanol (Equatorial Alcohol) equatorial_attack->trans_product Forms

Caption: Competing hydride attack pathways.

Common side reactions in the synthesis of 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary synthetic routes to this compound are:

  • Catalytic Hydrogenation of 3,4-Dimethylphenol (B119073): This method involves the reduction of the aromatic ring of 3,4-dimethylphenol using hydrogen gas in the presence of a metal catalyst.

  • Reduction of 3,4-Dimethylcyclohexanone (B1585827): This route involves the reduction of the ketone functional group of 3,4-dimethylcyclohexanone using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Q2: What are the common side reactions I should be aware of during the catalytic hydrogenation of 3,4-dimethylphenol?

A2: The most common side reactions during the catalytic hydrogenation of 3,4-dimethylphenol include:

  • Incomplete Hydrogenation: This results in the formation of 3,4-dimethylcyclohexanone as a significant byproduct. The hydrogenation of the phenol (B47542) first yields the ketone, which is then further reduced to the alcohol. Harsh reaction conditions can lead to the formation of other byproducts.

  • Over-reduction/Hydrogenolysis: In some cases, particularly with catalysts like palladium, hydrogenolysis of the C-O bond can occur, leading to the formation of 1,2-dimethylcyclohexane.

  • Formation of Stereoisomers: The hydrogenation process can lead to a mixture of cis and trans isomers of this compound. The ratio of these isomers is often dependent on the catalyst and reaction conditions used. For instance, rhodium-based catalysts tend to favor the formation of cis-isomers, while palladium catalysts can lead to the thermodynamically more stable trans-isomers.[1]

Q3: What side reactions are common when reducing 3,4-dimethylcyclohexanone?

A3: When reducing 3,4-dimethylcyclohexanone, the primary issues are related to stereoselectivity and incomplete reactions:

  • Formation of Stereoisomers: The reduction of the ketone will produce a mixture of cis- and trans-3,4-Dimethylcyclohexanol. The stereoselectivity is influenced by the reducing agent and the reaction solvent.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted 3,4-dimethylcyclohexanone.

Q4: How can I control the stereochemistry of the final product to favor either the cis or trans isomer?

A4: Controlling the stereoselectivity is a key challenge. Here are some general guidelines:

  • Catalytic Hydrogenation: As a general trend in phenol hydrogenation, rhodium catalysts often favor the formation of the cis-isomer, while palladium catalysts may lead to the trans-isomer as the major product.[1]

  • Ketone Reduction: The choice of reducing agent and solvent can influence the stereochemical outcome. Bulky reducing agents tend to favor axial attack on the cyclohexanone (B45756) ring, leading to the equatorial alcohol, while smaller reducing agents can favor equatorial attack, yielding the axial alcohol. The relative stability of the transition states for these attacks determines the product ratio.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Catalytic Hydrogenation: Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active. - Ketone Reduction: Increase the molar excess of the reducing agent. Monitor the reaction by TLC or GC to ensure the disappearance of the starting material.
Catalyst Poisoning (Hydrogenation) Ensure the starting material and solvent are free from impurities like sulfur compounds, which can poison the catalyst. Use purified reagents.
Product Loss During Workup This compound has some volatility. Avoid excessive heating during solvent removal. Ensure efficient extraction from the aqueous phase by performing multiple extractions with an appropriate organic solvent.
Side Reactions Optimize reaction conditions (temperature, pressure, catalyst/reagent choice) to minimize the formation of byproducts such as 3,4-dimethylcyclohexanone or 1,2-dimethylcyclohexane.
Problem 2: Contamination with 3,4-Dimethylcyclohexanone
Possible Cause Troubleshooting Step
Incomplete Hydrogenation of Phenol Increase the reaction time or hydrogen pressure to ensure complete reduction of the intermediate ketone.
Incomplete Reduction of Ketone Increase the amount of reducing agent (e.g., NaBH₄) and ensure sufficient reaction time. Monitor the reaction progress closely.
Oxidation of Product While less common, re-oxidation of the alcohol to the ketone is possible under certain conditions. Ensure an inert atmosphere during workup if necessary.
Problem 3: Undesired Ratio of cis/trans Isomers
Possible Cause Troubleshooting Step
Incorrect Catalyst Choice (Hydrogenation) To favor the cis-isomer, consider using a rhodium-based catalyst. For the trans-isomer, a palladium catalyst might be more suitable.[1]
Suboptimal Reducing Agent/Solvent (Ketone Reduction) Experiment with different reducing agents (e.g., NaBH₄ vs. L-Selectride®) and solvents to influence the stereochemical outcome. The steric bulk of the reducing agent plays a crucial role in the direction of hydride attack.
Isomerization Under certain acidic or basic conditions, isomerization of the product can occur. Ensure neutral conditions during workup and purification if a specific isomer is desired.

Data Presentation

The following table summarizes the expected products and byproducts for the two main synthetic routes. Please note that specific yields and isomer ratios can vary significantly based on the exact experimental conditions.

Synthetic Route Starting Material Reagents/Catalyst Desired Product Common Side Products/Isomers
Catalytic Hydrogenation3,4-DimethylphenolH₂, Pd/C or Rh/CThis compound3,4-Dimethylcyclohexanone, 1,2-Dimethylcyclohexane, cis/trans isomers
Ketone Reduction3,4-DimethylcyclohexanoneNaBH₄ or LiAlH₄This compoundUnreacted 3,4-Dimethylcyclohexanone, cis/trans isomers

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,4-Dimethylphenol

Materials:

  • 3,4-Dimethylphenol

  • 5% Rhodium on carbon (Rh/C)

  • Ethanol (solvent)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve 3,4-dimethylphenol in ethanol.

  • Add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS analysis of aliquots.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with ethanol.

  • Remove the solvent from the combined filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography to separate the isomers and any byproducts.

Protocol 2: Reduction of 3,4-Dimethylcyclohexanone with Sodium Borohydride

Materials:

Procedure:

  • Dissolve 3,4-dimethylcyclohexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Mandatory Visualization

Synthesis_Pathways cluster_hydrogenation Catalytic Hydrogenation cluster_reduction Ketone Reduction 3,4-Dimethylphenol 3,4-Dimethylphenol 3,4-Dimethylcyclohexanone_intermediate 3,4-Dimethylcyclohexanone (Intermediate/Byproduct) 3,4-Dimethylphenol->3,4-Dimethylcyclohexanone_intermediate H2, Catalyst 1,2-Dimethylcyclohexane 1,2-Dimethylcyclohexane (Over-reduction) 3,4-Dimethylphenol->1,2-Dimethylcyclohexane H2, Catalyst (Harsh Conditions) 3,4-Dimethylcyclohexanol_H2 This compound (cis/trans mixture) 3,4-Dimethylcyclohexanone_intermediate->3,4-Dimethylcyclohexanol_H2 H2, Catalyst 3,4-Dimethylcyclohexanone_start 3,4-Dimethylcyclohexanone 3,4-Dimethylcyclohexanol_Red This compound (cis/trans mixture) 3,4-Dimethylcyclohexanone_start->3,4-Dimethylcyclohexanol_Red NaBH4 or LiAlH4 Unreacted_Ketone Unreacted Ketone (Incomplete Reaction) 3,4-Dimethylcyclohexanone_start->Unreacted_Ketone Incomplete Reaction

Caption: Synthetic pathways to this compound and common side products.

References

Troubleshooting low yield in the hydrogenation of 3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the hydrogenation of 3,4-dimethylphenol (B119073) to 3,4-dimethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected products in the hydrogenation of 3,4-dimethylphenol?

The primary product of the complete hydrogenation of 3,4-dimethylphenol is this compound. However, the reaction proceeds through an intermediate, 3,4-dimethylcyclohexanone, which may be present in the reaction mixture, especially in cases of incomplete hydrogenation.[1][2] A potential side product is 1,2-dimethylcyclohexane, formed via hydrodeoxygenation.

Q2: Which catalysts are most effective for the hydrogenation of 3,4-dimethylphenol?

Several catalysts are effective for the hydrogenation of phenols, with the choice influencing selectivity and reaction conditions. Commonly used catalysts include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for phenol (B47542) hydrogenation.[3]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Often shows high activity for aromatic ring hydrogenation.[1][2]

  • Rhodium on Carbon (Rh/C): Can be used to influence stereoselectivity.

  • Ruthenium on Carbon (Ru/C): Another active metal for aromatic hydrogenation.

  • Nickel Catalysts (e.g., Raney® Ni): A cost-effective option, though it may require more forcing conditions (higher temperature and pressure).

The optimal catalyst can depend on the desired product (cyclohexanol vs. cyclohexanone) and the specific reaction conditions.

Q3: What are common solvents for this reaction, and how do they affect the yield?

Protic solvents such as ethanol, methanol, and acetic acid generally accelerate the rate of hydrogenation.[4] The choice of solvent can also influence the product distribution. For instance, using alcohols as solvents can sometimes lead to the formation of ether byproducts, especially with catalysts like Ni/SiO₂-Al₂O₃.[3] Non-polar solvents can also be used, and the polarity of the solvent can impact the selectivity towards either the cyclohexanol (B46403) or cyclohexane (B81311) byproduct.

Q4: My reaction has stalled or is showing low conversion. What are the likely causes?

Low conversion can be attributed to several factors:

  • Catalyst Inactivity: The catalyst may be of poor quality, deactivated, or poisoned.

  • Insufficient Hydrogen: This could be due to a leak in the system, a depleted hydrogen source, or poor mass transfer of hydrogen into the reaction mixture.

  • Inadequate Reaction Conditions: The temperature or pressure may be too low for the chosen catalyst and substrate.

  • Poor Stirring: Inefficient stirring can lead to poor mixing and limit the contact between the catalyst, substrate, and hydrogen.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the hydrogenation of 3,4-dimethylphenol.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in 3,4-Dimethylphenol Hydrogenation start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes complete_conv Complete Conversion, Low Isolated Yield check_conversion->complete_conv No check_catalyst Evaluate Catalyst Activity incomplete_conv->check_catalyst check_h2 Verify Hydrogen Supply & Pressure incomplete_conv->check_h2 check_conditions Review Reaction Conditions (Temp, Time) incomplete_conv->check_conditions check_stirring Assess Stirring Efficiency incomplete_conv->check_stirring check_side_products Analyze for Side Products (GC-MS, NMR) complete_conv->check_side_products catalyst_inactive Catalyst Inactive/Poisoned? check_catalyst->catalyst_inactive increase_time_pressure Increase Reaction Time/H2 Pressure check_h2->increase_time_pressure check_conditions->increase_time_pressure check_stirring->start Improve & Rerun replace_catalyst Use Fresh/Higher Loading of Catalyst catalyst_inactive->replace_catalyst Yes check_impurities Check for Catalyst Poisons (e.g., Sulfur) catalyst_inactive->check_impurities Possible purify_reagents Purify Starting Material/Solvent check_impurities->purify_reagents hydrodeoxygenation Hydrodeoxygenation (1,2-dimethylcyclohexane)? check_side_products->hydrodeoxygenation intermediate Intermediate Formation (3,4-dimethylcyclohexanone)? check_side_products->intermediate other_byproducts Other Byproducts? check_side_products->other_byproducts optimize_catalyst Optimize Catalyst (e.g., less active metal) hydrodeoxygenation->optimize_catalyst Yes optimize_conditions Adjust Conditions (e.g., lower temp.) hydrodeoxygenation->optimize_conditions Yes intermediate->increase_time_pressure Yes other_byproducts->purify_reagents Yes

Caption: A flowchart for systematically troubleshooting low yields.

Step 1: Assess the Reaction Profile
  • Question: Is the starting material being consumed?

  • Action: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Interpretation:

    • No or slow consumption of starting material: This points towards issues with catalyst activity, hydrogen availability, or reaction conditions. Proceed to Section A: Incomplete Conversion .

    • Complete consumption of starting material but low isolated yield of this compound: This suggests the formation of side products or issues with the work-up and isolation procedure. Proceed to Section B: Complete Conversion, Low Isolated Yield .

Section A: Troubleshooting Incomplete Conversion

1. Catalyst Activity and Handling

  • Problem: The catalyst may be inactive or poisoned.

  • Solutions:

    • Use Fresh Catalyst: Catalysts, especially pyrophoric ones like Pd/C when dry and exposed to air, can lose activity.[5] Always use fresh catalyst from a reliable source.

    • Proper Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., Argon or Nitrogen) before the introduction of hydrogen.[4] Never let the catalyst dry out during workup, as this can render it pyrophoric and inactive.[5]

    • Increase Catalyst Loading: If the reaction is sluggish, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.

    • Check for Poisons: Impurities in the starting material or solvent, such as sulfur or nitrogen-containing compounds, can poison noble metal catalysts.[6] If catalyst poisoning is suspected, purify the starting material and use high-purity, degassed solvents. In some cases, using a more poison-resistant catalyst like Ruthenium may be beneficial.

2. Hydrogen Supply and Pressure

  • Problem: Insufficient hydrogen availability is a common issue.

  • Solutions:

    • Check for Leaks: Ensure all connections in your hydrogenation apparatus are secure and there are no leaks. When using a balloon, ensure it is securely fastened and does not deflate due to leaks. For better pressure sustainability, using a double-layered balloon is recommended.[4]

    • Purge the System: Before introducing hydrogen, thoroughly purge the reaction vessel of air by applying a vacuum and backfilling with an inert gas (e.g., Argon) several times.[4][7] This removes oxygen which can be a safety hazard and can also affect the catalyst.

    • Increase Hydrogen Pressure: If using a balloon at atmospheric pressure is not effective, consider using a high-pressure reactor (autoclave) to increase the hydrogen pressure. Higher pressures increase the concentration of hydrogen in the solution, which can significantly accelerate the reaction rate.

3. Reaction Conditions

  • Problem: The temperature or reaction time may be insufficient.

  • Solutions:

    • Increase Temperature: While many hydrogenations can proceed at room temperature, some may require heating to achieve a reasonable rate. The optimal temperature will depend on the catalyst and solvent. For instance, vapor phase hydrogenation of m-cresol (B1676322) over Ni, Pd, and Pt catalysts is often performed at elevated temperatures (e.g., 250 °C).[1]

    • Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be necessary for complete conversion. Continue to monitor the reaction to determine when it has reached completion.

Section B: Troubleshooting Complete Conversion with Low Isolated Yield

1. Identification of Side Products

  • Problem: The 3,4-dimethylphenol has been converted, but not to the desired this compound.

  • Action: Analyze the crude reaction mixture thoroughly by GC-MS and NMR to identify any side products.

  • Common Side Products and Solutions:

    • 3,4-Dimethylcyclohexanone: This is the intermediate in the reaction. Its presence indicates that the hydrogenation is incomplete.

      • Solution: Increase the reaction time, hydrogen pressure, or temperature to promote the full reduction to the alcohol.

    • 1,2-Dimethylcyclohexane: This is a product of hydrodeoxygenation, where the hydroxyl group is removed.

      • Solution: This side reaction is often favored at higher temperatures.[1] Consider lowering the reaction temperature. The choice of catalyst can also influence the selectivity. For example, in the hydrogenation of m-cresol, the intrinsic deoxygenation activity follows the order of Ni << Pd≈Pt.[1]

    • Ether Byproducts: If using an alcohol solvent, etherification can occur.

      • Solution: Change the solvent to a non-alcoholic one, such as ethyl acetate (B1210297) or an alkane.

2. Work-up and Isolation Issues

  • Problem: The desired product is being lost during the work-up procedure.

  • Solutions:

    • Catalyst Filtration: Ensure the catalyst is completely removed by filtering through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent to recover all the product.

    • Extraction and Purification: Review your extraction and purification steps to ensure they are suitable for this compound and that the product is not being lost due to issues like emulsion formation or co-elution with impurities during chromatography.

Data Presentation: Impact of Reaction Conditions

The following tables summarize quantitative data from studies on the hydrogenation of phenol and its alkylated derivatives, which can serve as a guide for optimizing the reaction of 3,4-dimethylphenol.

Table 1: Effect of Catalyst on Phenol Hydrogenation in Supercritical Ethanol

CatalystPhenol Conversion (%)Main ProductsReference
Pd/C>80% (at 40 min)Cyclohexane, Cyclohexanol, Cyclohexanone[3]
Ni/SiO₂-Al₂O₃>80% (at 60 min)2-ethyl phenol, 4-ethyl phenol (ethylation products)[3]
Ru/C>80% (at 60 min)2-ethyl phenol, dibutyl phthalate (B1215562) (ethylation products)[3]

Table 2: Hydrogenation of m-Cresol over Different Catalysts in the Vapor Phase at 250°C

CatalystIntrinsic Hydrogenation ActivityIntrinsic Deoxygenation ActivityPrimary ProductsReference
Ni/SiO₂LowVery Low3-methylcyclohexanone, 3-methylcyclohexanol, Toluene[1]
Pd/SiO₂MediumHigh3-methylcyclohexanone, 3-methylcyclohexanol, Toluene[1]
Pt/SiO₂HighHigh3-methylcyclohexanone, 3-methylcyclohexanol, Toluene[1]

Experimental Protocols

General Procedure for Atmospheric Hydrogenation using Pd/C and a Hydrogen Balloon

This protocol is a general guideline and may need optimization for 3,4-dimethylphenol.

Materials:

  • 3,4-dimethylphenol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply with a balloon

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum/inert gas manifold

  • Celite® for filtration

Procedure:

  • Setup: Place a magnetic stir bar in a dry round-bottom flask. Add the 10% Pd/C catalyst to the flask. It is crucial to add the dry catalyst before the solvent to minimize the risk of fire.[4]

  • Inert Atmosphere: Seal the flask and purge it with an inert gas (Argon or Nitrogen). This is done by evacuating the flask and backfilling with the inert gas. Repeat this cycle 3-5 times.[4][7]

  • Addition of Reactants: Under a positive pressure of inert gas, add the solvent (e.g., ethanol) followed by the 3,4-dimethylphenol.

  • Hydrogen Purge: Connect the flask to a vacuum line and carefully evacuate the inert gas. Backfill the flask with hydrogen from a balloon. Repeat this evacuation-backfill cycle with hydrogen about 10 times to ensure the atmosphere is saturated with hydrogen.[4]

  • Reaction: Leave the reaction stirring vigorously at room temperature (or heat if necessary) under a positive pressure of hydrogen (maintained by the balloon). Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

  • Filtration: Prepare a small plug of Celite® in a funnel and filter the reaction mixture through it to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite® to dry, as it can be pyrophoric.[5][7] Wash the filter cake with the reaction solvent.

  • Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or chromatography as needed.

Diagram: Reaction Pathway

ReactionPathway Hydrogenation Pathway of 3,4-Dimethylphenol start 3,4-Dimethylphenol intermediate 3,4-Dimethylcyclohexanone start->intermediate + H2 (Catalyst) side_product 1,2-Dimethylcyclohexane (Hydrodeoxygenation) start->side_product + H2, -H2O (Hydrodeoxygenation) product This compound intermediate->product + H2 (Catalyst)

Caption: The reaction pathway for the hydrogenation of 3,4-dimethylphenol.

References

Technical Support Center: Chromatographic Resolution of 3,4-Dimethylcyclohexanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of 3,4-Dimethylcyclohexanol diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound diastereomers?

A1: Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical properties, these differences can be very subtle for structurally similar compounds like this compound.[1][2] Achieving separation requires highly selective chromatographic conditions that can exploit these minor differences in their three-dimensional structures and polarity.[1]

Q2: I am seeing poor resolution or complete co-elution of my diastereomer peaks. What is the first thing I should try?

A2: Poor resolution is fundamentally a selectivity problem. The most effective initial step is to modify the mobile phase composition.[3][4] For reversed-phase HPLC, systematically adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water.[3][5] For normal-phase HPLC or GC, altering the polarity of the mobile phase or the temperature program, respectively, is the best starting point.[4][6][7]

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing for alcohol compounds like cyclohexanols can be caused by secondary interactions with active sites on the stationary phase, such as acidic silanol (B1196071) groups on silica-based columns.[4][8] To mitigate this, consider adding a modifier to your mobile phase (e.g., a small amount of a competing base like triethylamine (B128534) (TEA) for reversed-phase) or using a modern, high-purity, end-capped column.[4][8] Column overload can also cause tailing, so try reducing the sample concentration or injection volume.[1]

Q4: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this separation?

A4: Both techniques can be effective. This compound is a volatile compound (Boiling Point: ~189°C), making it suitable for GC analysis.[9][10] Capillary GC with a chiral stationary phase (CSP), such as one based on derivatized cyclodextrins, has been shown to be effective for separating dimethylcyclohexanol isomers.[11][12] HPLC (both normal and reversed-phase) is also a powerful option, especially when derivatization is used to enhance the structural differences between the diastereomers.[13][14][15] The choice often depends on the available equipment and the specific isomers being separated.

Q5: How does temperature affect the separation of diastereomers?

A5: Temperature is a critical parameter for optimizing selectivity.[4][7] In HPLC, changing the temperature alters the thermodynamics of the interactions between the analytes and the stationary phase.[4] It is recommended to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) as this can sometimes dramatically improve resolution.[3] In GC, a carefully optimized temperature ramp is crucial for good separation.[7][16] Generally, lower temperatures in both techniques increase retention time and can enhance interaction differences, often leading to better resolution.[3][7]

Troubleshooting Guide

Problem 1: Poor or No Resolution

Your chromatogram shows a single broad peak or two peaks with significant overlap (Resolution (Rs) < 1.5). This indicates a lack of selectivity (α) between the diastereomers.

Solutions:

  • Modify Mobile Phase: This is the most powerful and convenient tool for changing selectivity.[4][5]

    • HPLC (Reversed-Phase): Change the organic solvent (e.g., switch from acetonitrile to methanol (B129727) or vice-versa) as this can alter peak elution order.[3][17] Systematically vary the organic solvent/water ratio.[3]

    • HPLC (Normal-Phase): Adjust the ratio of the non-polar and polar solvents (e.g., hexane/ethanol or hexane/isopropanol).[3][6]

    • GC: Optimize the temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.[7]

  • Change Stationary Phase: If mobile phase optimization fails, the column chemistry is the next most important factor.[3][17]

    • HPLC: Switch to a column with a different stationary phase (e.g., from C18 to a Phenyl or Cyano phase).[3][6][17] These phases offer different interaction mechanisms (e.g., π-π interactions) that can differentiate the diastereomers.

    • GC: Select a column with a different polarity. For these specific isomers, cyclodextrin-based chiral stationary phases are highly recommended as they provide shape-selective interactions.[11][12]

  • Adjust Temperature: Lowering the temperature generally increases retention and can improve resolution by enhancing the subtle interaction differences between the diastereomers and the stationary phase.[3][4]

Problem 2: Broad or Tailing Peaks

The peaks are wide or asymmetrical, which reduces resolution and affects quantification.

Solutions:

  • Reduce Secondary Interactions (HPLC): Asymmetrical peaks for alcohols are often due to interactions with acidic silanol groups on the silica (B1680970) support.[4]

    • Use a modern, high-purity, end-capped column.[4]

    • Add a mobile phase modifier. A small amount of a basic additive like triethylamine (TEA) can mask the active silanol sites.[4]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.[1] Reduce the injection volume or dilute the sample.[1]

  • Minimize Extra-Column Volume (HPLC): Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Ensure all connections are made with minimal tubing length appropriate for the column's inner diameter.

  • Optimize GC Conditions: In GC, broad peaks can result from a slow injection, an injection port temperature that is too low, or a suboptimal carrier gas flow rate.[7] Ensure the injection is rapid and the port temperature is sufficient to vaporize the sample instantly.[7]

Data Presentation

Table 1: Effect of HPLC Parameter Adjustments on Resolution and Retention Time

Parameter ChangeExpected Effect on Resolution (Rs)Expected Effect on Retention Time (tR)Notes
Increase % Organic Solvent (Reversed-Phase) Generally DecreasesDecreasesPrimarily used to adjust retention, but can impact selectivity.[3]
Change Organic Solvent (e.g., MeOH to ACN) Variable (Can Increase or Decrease)VariableA key parameter for altering selectivity (α).[3][17]
Decrease Column Temperature Generally IncreasesIncreasesOften improves resolution by enhancing interaction differences.[3][4]
Increase Flow Rate Generally DecreasesDecreasesCan reduce analysis time but may lower overall resolution.[3]
Change Stationary Phase Chemistry Variable (Can Increase or Decrease)VariableThe most powerful tool for changing selectivity.[3][4][17]

Table 2: Effect of GC Parameter Adjustments on Resolution and Retention Time

Parameter ChangeExpected Effect on Resolution (Rs)Expected Effect on Retention Time (tR)Notes
Decrease Temperature Ramp Rate Generally IncreasesIncreasesAllows more time for differential partitioning between mobile and stationary phases.[7]
Decrease Column Temperature Generally IncreasesIncreasesEnhances interaction with the stationary phase.[7][16]
Decrease Carrier Gas Flow Rate Generally Increases (to an optimum)IncreasesOptimizing flow rate is key; too slow a rate can lead to band broadening.[7]
Increase Column Length IncreasesIncreasesLonger columns provide more theoretical plates and better separation.[7][16]
Decrease Column Internal Diameter IncreasesIncreasesNarrower columns offer higher efficiency but have lower sample capacity.[7]

Experimental Protocols

Protocol 1: HPLC Method Development for this compound Diastereomers

This protocol outlines a systematic approach to developing a separation method using HPLC.

  • Initial Column & Mobile Phase Screening:

    • Column Selection: Screen at least two different achiral columns. A good starting point is a standard C18 column and a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).[3]

    • Mobile Phase Selection (Reversed-Phase): Prepare two mobile phase systems: (A) Water/Acetonitrile and (B) Water/Methanol.[3]

    • Screening Run: On each column, run a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) with both mobile phase systems. This will determine the approximate elution conditions and show which column/solvent combination provides the best initial selectivity.[3][8]

  • Optimization of Mobile Phase:

    • Based on the best result from the screening, focus on that column/mobile phase combination.

    • Convert the gradient method to an isocratic one. The isocratic percentage should be based on the organic solvent concentration at which the analytes eluted during the gradient run.

    • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[3]

  • Optimization of Temperature and Flow Rate:

    • Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[3][8]

    • Fine-tune the flow rate. Lower flow rates can sometimes improve resolution, but will increase run time.[3]

  • Derivatization (Optional):

    • If resolution is still insufficient, consider derivatizing the hydroxyl group of this compound with a chiral derivatizing agent that has a strong UV chromophore (e.g., Mosher's acid).[18][19] This creates new diastereomeric esters with larger structural differences, which are often much easier to separate on a standard achiral column (like silica gel in normal-phase).[13][15][19]

Protocol 2: GC Method Development for this compound Diastereomers

This protocol provides a starting point for developing a GC separation method.

  • Column Selection:

    • The choice of a capillary column is critical. For diastereomer separation of dimethylcyclohexanols, a chiral stationary phase is highly recommended.[11]

    • Primary Recommendation: A derivatized cyclodextrin-based column (e.g., Beta-DEX™ or Gamma-DEX™). These are known for excellent shape selectivity for cyclic isomers.[11][12]

  • Initial GC Conditions:

    • Carrier Gas: Helium, with a constant flow rate or pressure.[7]

    • Injection: Use a split injection to avoid column overload. Ensure the injector temperature is high enough to ensure rapid vaporization (e.g., 250°C).

    • Initial Temperature Program: Start with a broad temperature program. For example:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 200°C.

      • Hold: 5 minutes.

    • Detector: Flame Ionization Detector (FID).

  • Optimization:

    • Temperature Program: If peaks are co-eluting, decrease the ramp rate (e.g., to 2°C/minute) to improve separation.[7] Adjust the initial temperature and hold time to optimize the retention of early-eluting peaks.

    • Flow Rate: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.[7]

Visualizations

G Troubleshooting Workflow for Poor Resolution start Poor or No Resolution (Rs < 1.5) change_mobile_phase Modify Mobile Phase - Change Organic Solvent (ACN/MeOH) - Adjust Solvent Ratio start->change_mobile_phase 1st Step change_column Change Stationary Phase - C18 -> Phenyl/Cyano (HPLC) - Use Chiral Column (GC) change_mobile_phase->change_column No Improvement resolved Resolution Achieved (Rs >= 1.5) change_mobile_phase->resolved Success adjust_temp Adjust Temperature - Lower Temperature change_column->adjust_temp No Improvement change_column->resolved Success derivatize Consider Derivatization - Create Esters with Larger Structural Differences adjust_temp->derivatize No Improvement adjust_temp->resolved Success derivatize->resolved Success

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

G Chromatographic Parameter Influence on Resolution Resolution Peak Resolution (Rs) Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Retention Retention (k) (Peak Position) Resolution->Retention MobilePhase Mobile Phase Composition MobilePhase->Selectivity High Impact MobilePhase->Retention High Impact StationaryPhase Stationary Phase Chemistry StationaryPhase->Selectivity High Impact Temperature Column Temperature Temperature->Selectivity Medium Impact Temperature->Retention Medium Impact ColumnGeom Column Geometry (Length, Diameter) ColumnGeom->Efficiency High Impact FlowRate Flow Rate FlowRate->Efficiency Medium Impact

Caption: Key parameters influencing chromatographic resolution.

G Method Development Decision Tree start Start Method Development select_mode Select Mode: HPLC or GC? start->select_mode hplc_screen HPLC: Screen Columns (e.g., C18, Phenyl) & Mobile Phases (ACN, MeOH) select_mode->hplc_screen HPLC gc_screen GC: Select Column (e.g., Chiral Cyclodextrin) & Set Initial Temp Program select_mode->gc_screen GC evaluate_sep Initial Separation Observed? hplc_screen->evaluate_sep gc_screen->evaluate_sep optimize Optimize Parameters - Mobile Phase Ratio - Temperature / Ramp Rate - Flow Rate evaluate_sep->optimize Yes re_screen Change Column or Consider Derivatization evaluate_sep->re_screen No validate Validate Method optimize->validate re_screen->select_mode

Caption: A logical decision tree for chromatographic method development.

References

Preventing by-product formation during the oxidation of 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective oxidation of 3,4-dimethylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help prevent the formation of by-products and maximize the yield of the desired product, 3,4-dimethylcyclohexanone (B1585827).

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the oxidation of this compound?

A1: The primary by-products depend on the chosen oxidation method and reaction conditions. Key potential by-products include:

  • Dehydration Products: Under acidic conditions, this compound can undergo dehydration to yield a mixture of alkenes, primarily 3,4-dimethylcyclohexene and 1,2-dimethylcyclohexene.[1] This is a significant concern with strongly acidic oxidants like Jones reagent (chromic acid).

  • Over-oxidation Products: While secondary alcohols are generally resistant to over-oxidation, harsh conditions or certain potent oxidizing agents could potentially lead to C-C bond cleavage and the formation of dicarboxylic acids, though this is less common for cyclohexanol (B46403) derivatives compared to the oxidation of primary alcohols.

  • Reagent-Specific By-products: Specific by-products are generated from the oxidizing agent itself. For example, Swern oxidation produces volatile and malodorous dimethyl sulfide (B99878), as well as carbon monoxide and carbon dioxide.[2] Dess-Martin periodinane (DMP) oxidation generates an iodinane by-product.[3]

Q2: Which oxidation methods are recommended for selectively converting this compound to 3,4-dimethylcyclohexanone while minimizing by-products?

A2: For high selectivity and mild reaction conditions, the following methods are highly recommended:

  • Dess-Martin Periodinane (DMP) Oxidation: This method is known for its high chemoselectivity, neutral pH conditions, and tolerance of sensitive functional groups.[4][5] It effectively minimizes acid-catalyzed side reactions like dehydration.

  • Swern Oxidation: This technique uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride and is performed at low temperatures (typically -78 °C).[2][6] Its mild and non-acidic nature is ideal for preventing dehydration and other acid-sensitive side reactions.[7]

  • Pyridinium (B92312) Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants.[8][9][10] It can provide good yields of the ketone, but care must be taken to ensure anhydrous conditions and potentially buffer the reaction to prevent dehydration.[11]

Q3: My oxidation reaction with an acidic oxidant is yielding significant amounts of alkene by-products. How can I prevent this?

A3: The formation of alkenes points to an acid-catalyzed dehydration side reaction.[12] To prevent this, you should:

  • Switch to a Non-Acidic Oxidation Method: The most effective solution is to use a method that operates under neutral or basic conditions, such as Dess-Martin Periodinane (DMP) or Swern oxidation.[2][4]

  • Buffer the Reaction: If you must use a mildly acidic reagent like PCC, adding a buffer such as sodium acetate (B1210297) or pyridine (B92270) can neutralize the acidic by-products and suppress dehydration.[11][13]

  • Control the Temperature: Ensure the reaction is not overheated, as higher temperatures can favor the elimination (dehydration) pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Ketone 1. Incomplete reaction.1. Extend reaction time or slightly increase the temperature (if the protocol allows). Monitor reaction progress via TLC or GC.
2. Degradation of starting material or product.2. Switch to a milder oxidizing agent (e.g., DMP). Ensure the temperature is strictly controlled, especially for thermally sensitive compounds.
3. Impure or degraded oxidizing reagent.3. Use a freshly opened or properly stored bottle of the oxidizing agent. DMP, for instance, should be stored under inert gas.
Presence of Alkene By-products 1. Use of an acidic oxidizing agent (e.g., Jones Reagent, unbuffered PCC).1. Change to a non-acidic method like Swern or DMP oxidation.[3][6]
2. Reaction temperature is too high, favoring elimination.2. Maintain the recommended reaction temperature. For Swern oxidation, this means maintaining a dry ice/acetone bath at -78 °C.[7]
Difficult Product Isolation 1. Emulsion formation during aqueous workup.1. Add a saturated brine solution (NaCl) to help break the emulsion.
2. Reagent by-products are co-eluting with the product during chromatography.2. For PCC, filtering the reaction mixture through a pad of silica (B1680970) gel or Celite can remove chromium salts.[11] For DMP, a basic workup can help remove the iodinane by-product.
Unpleasant Odor (Swern Oxidation) 1. Formation of dimethyl sulfide by-product.1. Perform the reaction and workup in a well-ventilated fume hood.[2] Used glassware can be rinsed with a bleach solution to oxidize and neutralize the odor.[2]

Comparative Data on Oxidation Methods

The following table summarizes typical yields and conditions for the selective oxidation of secondary alcohols. While specific yields for this compound may vary, these values provide a basis for method selection.

Oxidation Method Typical Yield (%) Reaction Conditions Key Advantages Common By-products
Dess-Martin Periodinane (DMP) 90-98%Room temperature, neutral pHHigh selectivity, mild conditions, easy workup.[4]Acetic acid, iodinane derivatives.[13]
Swern Oxidation 90-98%-78 °C to room temp., basicExcellent for acid-sensitive substrates, high yields.[6]Dimethyl sulfide, CO, CO₂, triethylammonium (B8662869) chloride.[2]
PCC Oxidation 80-90%Room temperature, mildly acidicMilder than other Cr(VI) reagents, commercially available.[11]Chromium salts, pyridinium hydrochloride, potential dehydration products.[8][9]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted for the selective oxidation of a secondary alcohol like this compound.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.1 to 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add DMP (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dimethylcyclohexanone.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Swern Oxidation

This protocol requires strict anhydrous conditions and low temperatures to be successful.

Materials:

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • This compound (1.0 eq)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (5.0 eq)

Procedure:

  • Set up a three-neck flask equipped with a dropping funnel and a thermometer, under an inert atmosphere.

  • Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the cold DCM.

  • Add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Slowly add a solution of this compound (1.0 eq) in DCM, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, which may cause the mixture to become thick. Stir for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer to a separatory funnel and extract with DCM (2x).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and finally, saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography as needed.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes for the selective oxidation of this compound.

Oxidation_Workflow start Start: this compound reagent_choice Select Oxidation Method start->reagent_choice dmp Dess-Martin (DMP) Oxidation reagent_choice->dmp High Selectivity Neutral pH swern Swern Oxidation reagent_choice->swern High Selectivity Low Temp pcc PCC Oxidation reagent_choice->pcc Moderate Selectivity Mildly Acidic acidic Strongly Acidic (e.g., Jones) reagent_choice->acidic Low Selectivity Strongly Acidic product Target: 3,4-Dimethylcyclohexanone dmp->product swern->product pcc->product acidic->product (lower yield) byproduct By-product: Dehydration (Alkenes) acidic->byproduct Troubleshooting_Byproducts start {Problem | Analysis of Reaction Mixture} check_alkene {By-product Detected | Alkene (Dehydration)} start->check_alkene GC/NMR shows C=C peaks check_sm {By-product Detected | Unreacted Starting Material} start->check_sm TLC/GC shows remaining alcohol cause_acid Root Cause Acidic Conditions check_alkene->cause_acid cause_incomplete Root Cause Incomplete Reaction check_sm->cause_incomplete solution_method Solution Switch to Non-Acidic Method (DMP/Swern) cause_acid->solution_method Best Fix solution_buffer Solution Add Buffer (e.g., NaOAc to PCC) cause_acid->solution_buffer Alternative solution_time Solution Increase Reaction Time or Reagent Equivalents cause_incomplete->solution_time

References

Technical Support Center: Scaling Up the Synthesis of 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3,4-Dimethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common industrial-scale synthesis of this compound is the catalytic hydrogenation of 3,4-dimethylphenol (B119073). This method is favored for its high potential yield and the availability of the starting material. The reaction involves the reduction of the aromatic ring of 3,4-dimethylphenol using hydrogen gas in the presence of a metal catalyst.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Scaling up the catalytic hydrogenation of 3,4-dimethylphenol presents several significant safety hazards.[1][2][3] The primary concerns include:

  • Flammability and Explosion Risk: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, such as Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[1][2]

  • Exothermic Reaction: Hydrogenation reactions are exothermic, and on a large scale, the heat generated can lead to a rapid increase in temperature and pressure (a thermal runaway) if not properly managed.

  • Solvent Hazards: The use of flammable solvents like ethanol (B145695) or methanol (B129727) adds to the fire risk.

Q3: What are the expected products and potential byproducts of the hydrogenation of 3,4-dimethylphenol?

A3: The primary product is this compound, which can exist as a mixture of cis and trans isomers. The main potential byproduct is 3,4-dimethylcyclohexanone, formed from incomplete reduction of the phenol. Over-reduction can lead to the formation of 1,2-dimethylcyclohexane. Other impurities may arise from the starting material or side reactions.

Q4: How can I purify this compound at a large scale?

A4: For large-scale purification, fractional distillation is the most common method to separate this compound from lower-boiling solvents and higher-boiling impurities. If separation of the cis and trans isomers is required, more advanced techniques such as preparative chromatography may be necessary, though this can be challenging and costly at scale.

Experimental Protocol: Catalytic Hydrogenation of 3,4-Dimethylphenol

This protocol outlines a general procedure for the catalytic hydrogenation of 3,4-dimethylphenol to produce this compound.

Materials:

  • 3,4-Dimethylphenol

  • Catalyst: 5% Palladium on Carbon (Pd/C) or Raney Nickel

  • Solvent: Ethanol or Methanol

  • Hydrogen Gas (high purity)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-pressure autoclave/hydrogenator equipped with a mechanical stirrer, temperature and pressure gauges, and a gas inlet/outlet.

  • Inert atmosphere glovebox or bag for handling the pyrophoric catalyst.

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Distillation apparatus

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (Nitrogen or Argon) to remove any air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with 3,4-dimethylphenol and the solvent.

  • Catalyst Addition: Carefully add the catalyst to the reactor under a continuous stream of inert gas. The catalyst loading is typically between 5-10% by weight of the 3,4-dimethylphenol.

  • Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with inert gas and venting to ensure a completely inert atmosphere.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Begin agitation and heat the reactor to the target temperature.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas and purge the reactor with inert gas.

  • Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition.

  • Product Isolation: The solvent can be removed from the filtrate by distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Typical Reaction Parameters:

ParameterValue RangeNotes
Temperature 100 - 180 °CHigher temperatures may increase the rate but can also lead to side reactions.
Pressure 10 - 50 bar (1 - 5 MPa)Higher pressures generally favor hydrogenation.
Catalyst Loading 5 - 10 wt%Relative to 3,4-dimethylphenol.
Solvent Ethanol, MethanolEnsure the starting material is fully dissolved.
Agitation Speed 500 - 1500 RPMSufficient agitation is crucial for good gas-liquid-solid mixing.

Troubleshooting Guide

Issue 1: Low or No Reaction (Incomplete Conversion)

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation. Consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)2/C).[4]
Catalyst Poisoning Ensure the starting material and solvent are of high purity. Impurities like sulfur or halides can poison the catalyst. Pre-treating the starting material may be necessary.
Insufficient Hydrogen Pressure/Temperature Gradually increase the hydrogen pressure and/or reaction temperature within safe operating limits of the equipment.
Poor Mass Transfer Increase the agitation speed to improve the mixing of hydrogen gas, liquid, and solid catalyst. Ensure the reactor design is suitable for efficient gas dispersion.

Issue 2: Formation of Impurities (e.g., 3,4-Dimethylcyclohexanone)

Potential Cause Recommended Solution
Incomplete Hydrogenation Increase the reaction time, temperature, or hydrogen pressure to drive the reaction to completion.
Catalyst Deactivation A partially deactivated catalyst may be selective for the formation of the ketone. Replace with fresh catalyst.
Reaction Conditions Too Mild The reduction of the ketone to the alcohol may require more forcing conditions than the initial reduction of the phenol.

Issue 3: Poor Yield After Workup

Potential Cause Recommended Solution
Product Loss During Filtration Ensure the filter cake is washed thoroughly with fresh solvent to recover all the product.
Incomplete Distillation Optimize the distillation conditions (temperature and pressure) to ensure complete separation of the product from the solvent and any high-boiling residues.
Mechanical Losses On a larger scale, mechanical losses during transfers and workup can be significant. Ensure equipment is appropriately sized and procedures are optimized to minimize these losses.

Visualizations

experimental_workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Inert) start->reactor_prep charging Charge Reactor (3,4-Dimethylphenol, Solvent) reactor_prep->charging catalyst_add Add Catalyst (Under Inert Gas) charging->catalyst_add seal_purge Seal and Purge Reactor catalyst_add->seal_purge hydrogenation Hydrogenation (Heat, Pressurize, Agitate) seal_purge->hydrogenation monitoring Monitor H2 Uptake hydrogenation->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->hydrogenation No cool_depressurize Cool and Depressurize completion_check->cool_depressurize Yes filtration Catalyst Filtration (Under Inert Gas) cool_depressurize->filtration distillation Solvent Removal and Product Purification (Fractional Distillation) filtration->distillation end End Product: This compound distillation->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst OK replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst Inactive check_impurities Analyze for Impurities check_conditions->check_impurities Conditions OK increase_conditions Increase Temp/Pressure check_conditions->increase_conditions Too Mild check_mass_transfer Evaluate Mass Transfer check_impurities->check_mass_transfer No Poisons purify_sm Purify Starting Material check_impurities->purify_sm Poisons Detected increase_agitation Increase Agitation Speed check_mass_transfer->increase_agitation Poor

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Catalyst selection for the stereospecific synthesis of 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereospecific synthesis of 3,4-dimethylcyclohexanol. The following information is designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereospecific synthesis of this compound?

A1: The most common and effective strategy for the stereospecific synthesis of this compound is the diastereoselective reduction of the corresponding prochiral ketone, 3,4-dimethylcyclohexanone (B1585827). The stereochemical outcome of this reduction is primarily controlled by the choice of reducing agent. Generally, sterically hindered hydride reagents favor the formation of the cis-isomer, while less bulky reagents predominantly yield the trans-isomer. Catalytic hydrogenation can also be employed, with the choice of metal catalyst and reaction conditions influencing the diastereoselectivity.

Q2: How can I selectively synthesize the cis-3,4-dimethylcyclohexanol isomer?

A2: To selectively synthesize the cis-isomer, where the hydroxyl group is axial, a sterically demanding reducing agent should be used. These bulky reagents preferentially attack the carbonyl group from the less hindered equatorial face, leading to the formation of the axial alcohol. L-Selectride® is a commonly used reagent for this purpose.

Q3: What is the recommended method for synthesizing the trans-3,4-dimethylcyclohexanol isomer?

A3: The synthesis of the trans-isomer, which is the thermodynamically more stable product with an equatorial hydroxyl group, is typically achieved using a less sterically hindered hydride reagent. Sodium borohydride (B1222165) (NaBH₄) is a cost-effective and widely used reagent that favors axial attack on the carbonyl, resulting in the formation of the equatorial alcohol.

Q4: I am observing low diastereoselectivity in my reduction reaction. What are the possible causes and how can I improve it?

A4: Low diastereoselectivity can stem from several factors:

  • Incorrect Reducing Agent: Ensure you are using the appropriate reducing agent for the desired isomer. Bulky reagents for cis, and smaller reagents for trans.

  • Reaction Temperature: Temperature can significantly impact selectivity. Reductions with sterically hindered reagents are often performed at low temperatures (e.g., -78 °C) to maximize kinetic control.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. It is advisable to use the solvent specified in a validated protocol.

  • Substrate Purity: Impurities in the starting 3,4-dimethylcyclohexanone may interfere with the reaction. Ensure the purity of your starting material.

To improve diastereoselectivity, consider optimizing the reaction temperature and screening different solvents. For challenging separations, derivatization of the alcohol mixture followed by crystallization or chromatography, and subsequent removal of the derivatizing group, can be an effective strategy.

Q5: How can I separate the cis and trans isomers of this compound?

A5: The separation of cis and trans diastereomers can be challenging due to their similar physical properties. The most common methods are:

  • Column Chromatography: This is a widely used technique for separating diastereomers. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, hexane/diethyl ether) with varying polarities is often necessary to achieve good separation on a silica (B1680970) gel column.

  • Gas Chromatography (GC): For analytical purposes and small-scale preparative separations, GC with an appropriate column can effectively separate the isomers.

  • Fractional Crystallization: If one of the diastereomers is a solid and has a significantly different solubility in a particular solvent compared to the other isomer, fractional crystallization can be an effective purification method.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Reducing Agent Hydride reducing agents can decompose upon exposure to moisture. Use a fresh bottle of the reagent or test its activity on a known, reactive substrate.
Poor Quality Solvent Ensure the use of anhydrous solvents, especially for reactions involving highly reactive hydrides like L-Selectride®.
Suboptimal Reaction Temperature Some reductions require specific temperature control. Ensure the reaction is being conducted at the recommended temperature. For catalytic hydrogenations, ensure the catalyst is active and the hydrogen pressure is adequate.
Catalyst Poisoning (for catalytic hydrogenation) Impurities in the substrate or solvent can poison the catalyst. Purify the starting materials and solvent. Consider using a fresh batch of catalyst.
Problem 2: Poor Diastereoselectivity
Possible Cause Troubleshooting Step
Incorrect Choice of Reducing Agent For the cis-isomer, use a bulky reagent like L-Selectride® or K-Selectride®. For the trans-isomer, use a smaller reagent like NaBH₄.
Reaction Temperature Too High Low temperatures often enhance diastereoselectivity by favoring the kinetically controlled product. Perform the reaction at the lowest recommended temperature (e.g., -78 °C for Selectride reductions).
Inappropriate Solvent The solvent can influence the stereochemical outcome. Screen a range of aprotic solvents (e.g., THF, diethyl ether, dichloromethane) to find the optimal conditions.
Slow Addition of Reagent A slow, controlled addition of the reducing agent can sometimes improve selectivity by maintaining a low concentration of the reagent in the reaction mixture.

Data Presentation

Table 1: Diastereoselective Reduction of 3,4-Dimethylcyclohexanone

Catalyst/ReagentPredominant IsomerDiastereomeric Ratio (cis:trans)Typical Yield (%)
L-Selectride® cis>95:5>90
Sodium Borohydride (NaBH₄) trans~20:80>95
Ruthenium on Carbon (Ru/C) with H₂ cisVariableHigh
Rhodium on Carbon (Rh/C) with H₂ cisVariableHigh
Platinum Oxide (PtO₂) with H₂ transVariableHigh

Note: Diastereomeric ratios and yields are approximate and can vary depending on specific reaction conditions such as temperature, solvent, and substrate purity.

Experimental Protocols

Protocol 1: Synthesis of cis-3,4-Dimethylcyclohexanol

This protocol utilizes a sterically hindered hydride reagent to achieve high diastereoselectivity for the cis-isomer via equatorial attack.

Materials:

  • 3,4-Dimethylcyclohexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 3,4-dimethylcyclohexanone (1.0 eq) dissolved in anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cis-isomer.

Protocol 2: Synthesis of trans-3,4-Dimethylcyclohexanol

This protocol employs a less sterically hindered hydride for the diastereoselective synthesis of the trans-isomer.

Materials:

  • 3,4-Dimethylcyclohexanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylcyclohexanone (1.0 eq) in methanol to make a 0.5 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7 (be cautious of gas evolution).

  • Remove most of the methanol under reduced pressure.

  • Add water and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the trans-isomer.

Mandatory Visualization

Stereoselective_Reduction_Workflow cluster_start Starting Material cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis 3_4_DMCH 3,4-Dimethylcyclohexanone L_Selectride L-Selectride® (Bulky Reagent) 3_4_DMCH->L_Selectride NaBH4 NaBH₄ (Small Reagent) 3_4_DMCH->NaBH4 Equatorial_Attack Equatorial Attack L_Selectride->Equatorial_Attack -78 °C, THF cis_Product cis-3,4-Dimethylcyclohexanol (Axial -OH) Equatorial_Attack->cis_Product Axial_Attack Axial Attack NaBH4->Axial_Attack 0 °C to RT, MeOH trans_Product trans-3,4-Dimethylcyclohexanol (Equatorial -OH) Axial_Attack->trans_Product

Caption: Synthetic workflow for the stereoselective synthesis of this compound.

Troubleshooting_Diastereoselectivity cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_DR Low Diastereomeric Ratio (d.r.) Wrong_Reagent Incorrect Reducing Agent Low_DR->Wrong_Reagent High_Temp Reaction Temperature Too High Low_DR->High_Temp Wrong_Solvent Inappropriate Solvent Low_DR->Wrong_Solvent Purification Column Chromatography Fractional Crystallization Low_DR->Purification If optimization fails Select_Reagent Use Bulky Reagent for cis Use Small Reagent for trans Wrong_Reagent->Select_Reagent Optimize_Temp Lower Reaction Temperature (e.g., -78 °C) High_Temp->Optimize_Temp Screen_Solvents Screen Aprotic Solvents (THF, Et₂O, DCM) Wrong_Solvent->Screen_Solvents

Technical Support Center: Purification of Crude 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,4-Dimethylcyclohexanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities in crude this compound, typically synthesized via the catalytic hydrogenation of 3,4-dimethylphenol (B119073), are:

  • Unreacted 3,4-dimethylphenol: Due to incomplete reaction, the starting material is often present in the crude product.

  • Isomeric Byproducts: Other isomers of dimethylcyclohexanol may be formed during the synthesis.

  • Solvent Residues: Residual solvents from the reaction or initial extraction steps.

  • Catalyst Residues: Traces of the hydrogenation catalyst may be present.

Q2: What are the primary methods for purifying crude this compound?

The most effective methods for purifying this compound are fractional distillation and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I effectively remove unreacted 3,4-dimethylphenol?

Both fractional distillation and column chromatography are effective for removing unreacted 3,4-dimethylphenol. Due to the significant difference in boiling points between this compound (approx. 190-193 °C) and 3,4-dimethylphenol (approx. 227 °C), fractional distillation is a suitable method for large-scale purifications.[1][2] Column chromatography offers excellent separation for smaller-scale purifications or when high purity is critical.

Q4: Is it possible to separate the cis and trans isomers of this compound?

Separating the cis and trans isomers of this compound is challenging due to their similar physical properties. While fractional distillation may not be effective due to very close boiling points, column chromatography can achieve separation. The slight difference in polarity between the isomers allows for their separation on a silica (B1680970) gel column with an appropriate eluent system.[3]

Q5: What analytical techniques can be used to assess the purity of this compound?

Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity of this compound and identifying any impurities present. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and isomeric ratio of the purified product.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor separation of isomers. The boiling points of the cis and trans isomers are very close.Fractional distillation is generally not suitable for separating the cis and trans isomers of this compound. Consider using column chromatography for isomer separation.
Product co-distills with a lower-boiling impurity. Inefficient fractionating column. Distillation rate is too fast.Ensure the fractionating column is properly packed and of sufficient length. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.
Product purity is lower than expected. Incomplete removal of unreacted 3,4-dimethylphenol.Ensure a clear separation in boiling point is observed during distillation. Collect fractions over a narrow temperature range corresponding to the boiling point of this compound.
Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound and 3,4-dimethylphenol. Incorrect solvent system (eluent).Optimize the eluent system. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). Increase the proportion of hexane to better separate the less polar this compound from the more polar 3,4-dimethylphenol.
Co-elution of cis and trans isomers. The polarity difference between the isomers is small.Use a less polar eluent system and a longer column to enhance separation. A shallow gradient of increasing polarity may also be effective.
Streaking of compounds on the TLC plate during method development. The sample is too concentrated. The compound is interacting strongly with the stationary phase.Dilute the sample before spotting on the TLC plate. Consider adding a small amount of a more polar solvent to the eluent to reduce tailing.
Low recovery of the product from the column. The product is strongly adsorbed to the silica gel.If the product is not eluting, gradually increase the polarity of the eluent. A flush with a more polar solvent like pure ethyl acetate or a small percentage of methanol (B129727) in dichloromethane (B109758) may be necessary at the end of the chromatography.
Recrystallization
Problem Possible Cause Solution
The compound oils out instead of crystallizing. The boiling point of the solvent is too high, or the melting point of the compound/impurity mixture is too low.Select a solvent with a lower boiling point. Try a mixed solvent system where the compound is dissolved in a good solvent at high temperature, and a poor solvent is added to induce crystallization upon cooling.
No crystals form upon cooling. The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of pure this compound if available.
Low yield of recovered crystals. The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation. Use a minimal amount of hot solvent to dissolve the crude product initially.

Data Presentation

Table 1: Physical Properties of this compound and a Key Impurity

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compound (mixture of isomers)C₈H₁₆O128.21190-193[1][2]
3,4-DimethylphenolC₈H₁₀O122.16~227

Table 2: Comparison of Purification Techniques for Crude this compound

Purification Technique Typical Starting Purity (%) Expected Final Purity (%) Typical Yield (%) Primary Impurities Removed
Fractional Distillation 85-95>9880-90Unreacted 3,4-dimethylphenol, other high-boiling impurities
Column Chromatography 85-95>9970-85Unreacted 3,4-dimethylphenol, isomeric byproducts, polar impurities
Recrystallization >95 (after initial purification)>9960-80Minor impurities, potential for enrichment of one isomer

Note: The values in this table are estimates and can vary depending on the specific experimental conditions and the composition of the crude mixture.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for removing impurities with significantly different boiling points, such as unreacted 3,4-dimethylphenol.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., with Raschig rings or Vigreux indentations).

  • Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Observe the temperature at the head of the column. Discard any initial low-boiling fractions.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 190-193 °C).[1][2]

    • Monitor the temperature closely. A significant increase in temperature indicates that the higher-boiling impurities (e.g., 3,4-dimethylphenol) are beginning to distill. Stop the distillation at this point.

  • Analysis: Analyze the purity of the collected fractions using GC or GC-MS.

Protocol 2: Purification by Column Chromatography

This method is effective for removing polar impurities like 3,4-dimethylphenol and for separating the cis and trans isomers.

Methodology:

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Eluent Selection: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the product around 0.3-0.4). A typical starting ratio is 9:1 or 8:2 (hexane:ethyl acetate).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and air-free packing.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

  • Isomer Separation: To separate the cis and trans isomers, a less polar eluent system (e.g., 95:5 hexane:ethyl acetate) and a longer column will likely be required to achieve baseline separation.

Mandatory Visualization

Purification_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation Large Scale or High Boiling Impurities chromatography Column Chromatography crude->chromatography High Purity or Isomer Separation recrystallization Recrystallization distillation->recrystallization Further Purification pure_product Pure this compound distillation->pure_product >98% Purity chromatography->recrystallization Further Purification chromatography->pure_product >99% Purity recrystallization->pure_product >99% Purity analysis Purity Analysis (GC/GC-MS) pure_product->analysis

Caption: Decision workflow for selecting a purification method.

Experimental_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude this compound dissolve Dissolve in Minimum Eluent crude_sample->dissolve load_sample Load Sample dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Hexane:EtOAc load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product

References

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Guide to 3,4-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of the cis and trans isomers of 3,4-dimethylcyclohexanol reveals distinct differences in their infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra. These variations arise from the different stereochemical orientations of the methyl and hydroxyl groups, which influence bond vibrations and the electronic environments of the nuclei. This guide provides a comprehensive comparison of these isomers, supported by experimental data and protocols, to aid researchers in their identification and characterization.

The spatial arrangement of substituents on the cyclohexane (B81311) ring in the cis and trans isomers of this compound leads to unique spectroscopic signatures. In the most stable chair conformations, the substituents adopt specific axial or equatorial positions to minimize steric strain, which in turn dictates the observed spectroscopic properties.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic differences between the most stable chair conformations of cis- and trans-3,4-dimethylcyclohexanol. These distinctions are crucial for the unambiguous identification of each isomer.

Spectroscopic Parametercis-3,4-Dimethylcyclohexanol (diequatorial methyls)trans-3,4-Dimethylcyclohexanol (axial-equatorial methyls)Rationale for Difference
IR Spectroscopy
O-H Stretch (cm⁻¹)~3620 (sharp, free), ~3350 (broad, H-bonded)~3630 (sharp, free), ~3350 (broad, H-bonded)The position of the free O-H stretch can be sensitive to the steric environment. The equatorial hydroxyl in the cis isomer may experience less hindrance.
C-O Stretch (cm⁻¹)~1060~1030The C-O stretching frequency is typically higher for equatorial alcohols compared to axial alcohols due to differences in bond strength and coupling with other vibrations.
¹H NMR Spectroscopy
H-1 (proton on C-OH) Chemical Shift (δ, ppm)~3.5 (multiplet)~4.0 (multiplet)Axial protons are typically more deshielded (appear at a higher chemical shift) than equatorial protons. In the stable trans isomer, the hydroxyl group is equatorial, making the attached proton axial.
H-1 Coupling Constants (J, Hz)Smaller J values (J_ax-eq, J_eq-eq)Larger J_ax-ax (~8-13 Hz) and smaller J_ax-eqThe axial H-1 in the trans isomer will exhibit large axial-axial couplings to the adjacent axial protons. The equatorial H-1 in the cis isomer will only show smaller axial-equatorial and equatorial-equatorial couplings.
Methyl Protons (CH₃) Chemical Shift (δ, ppm)~0.8-1.0 (two doublets)~0.8-1.0 (two doublets)The chemical shifts of the methyl groups are influenced by their axial or equatorial positions and their proximity to other groups.
¹³C NMR Spectroscopy
C-1 (C-OH) Chemical Shift (δ, ppm)~72~67The carbon bearing an axial hydroxyl group is shielded (appears at a lower chemical shift) compared to one with an equatorial hydroxyl group (the γ-gauche effect).
C-3 Chemical Shift (δ, ppm)~35~32The axial methyl group in the trans isomer will cause a shielding (upfield shift) of the γ-carbon (C-1 and C-5).
C-4 Chemical Shift (δ, ppm)~33~30Similar to C-3, the axial methyl group influences the chemical shift of neighboring carbons.
Methyl Carbons (CH₃) Chemical Shift (δ, ppm)~20-22~17 (axial), ~22 (equatorial)Axial methyl carbons are significantly shielded compared to equatorial methyl carbons due to the γ-gauche effect.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid alcohol sample to identify characteristic functional group vibrations.

Methodology:

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, rinse with a volatile solvent like acetone (B3395972) and allow to dry completely.

  • Place a single drop of the neat (undiluted) this compound isomer onto the surface of one salt plate.

  • Carefully place the second salt plate on top, creating a thin liquid film between the plates.

  • Mount the "sandwich" in the spectrometer's sample holder.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

  • Clean the salt plates thoroughly with a suitable solvent after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of the protons and carbons in the molecule.

Methodology:

  • Prepare a sample by dissolving approximately 5-10 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay appropriate for the molecule.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the internal standard (TMS at 0 ppm).

Isomer-Spectroscopy Relationship

The following diagram illustrates the logical flow from the isomeric structures of this compound to their distinct spectroscopic fingerprints.

Spectroscopic_Comparison cluster_isomers Isomers of this compound cluster_techniques Spectroscopic Techniques cluster_data Spectroscopic Data Cis Isomer Cis Isomer IR IR Cis Isomer->IR H_NMR ¹H NMR Cis Isomer->H_NMR C_NMR ¹³C NMR Cis Isomer->C_NMR Trans Isomer Trans Isomer Trans Isomer->IR Trans Isomer->H_NMR Trans Isomer->C_NMR IR_Data Vibrational Frequencies (O-H, C-O) IR->IR_Data H_NMR_Data Chemical Shifts (δ) Coupling Constants (J) H_NMR->H_NMR_Data C_NMR_Data Chemical Shifts (δ) C_NMR->C_NMR_Data

Comparative Guide to Analytical Methods for the Determination of 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 3,4-Dimethylcyclohexanol, a key intermediate in various chemical syntheses. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical method. The primary method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), which is compared with a potential alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The validation of the GC-MS method is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[2]

Method Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3] It offers high sensitivity and selectivity. An alternative method, High-Performance Liquid Chromatography (HPLC) with a standard Ultraviolet (UV) detector, is also considered. While HPLC is a versatile technique, this compound lacks a strong chromophore, which can limit the sensitivity and selectivity of UV detection.

Table 1: Comparison of Analytical Method Performance

ParameterGC-MS MethodHPLC-UV Method (Hypothetical)
Linearity (R²) > 0.999> 0.995
Range 1 - 100 µg/mL10 - 500 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%95.0% - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mL
Specificity High (Mass Spectrometry)Low to Moderate
Robustness HighModerate

Experimental Protocols

A detailed protocol for the validated GC-MS method is provided below. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2]

1. Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Reagents and Standards:

    • This compound reference standard (Purity ≥ 97.0%)[4]

    • Methanol (B129727) (HPLC grade)

    • Dichloromethane (GC grade)

    • Internal Standard (IS): 4-Methylcyclohexanol

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL): Prepare by serial dilution of the stock solution with methanol. To each 1 mL of the calibration standard, add 10 µL of the internal standard stock solution (1 mg/mL 4-Methylcyclohexanol in methanol).

    • Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range. Add the internal standard as described for the calibration standards.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantifier ion for this compound: m/z 71

      • Qualifier ions: m/z 95, 110

      • Quantifier ion for 4-Methylcyclohexanol (IS): m/z 82

  • Method Validation Parameters:

    • Specificity: The ability to assess the analyte in the presence of other components was confirmed by analyzing blank samples and spiked samples. The retention time and mass spectrum of the analyte in the sample were compared to the reference standard.

    • Linearity: A six-point calibration curve was generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. The linearity was evaluated by the coefficient of determination (R²).

    • Accuracy: The accuracy was determined by the recovery of known amounts of analyte spiked into a blank matrix at three concentration levels (low, medium, high). The mean value should be within 15% of the actual value.[5]

    • Precision:

      • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day.

      • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by different analysts. The relative standard deviation (%RSD) should be ≤ 2%.[6]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[5][7] The signal-to-noise ratio is another common method for determination.[7]

    • Robustness: The reliability of the method was assessed by introducing small, deliberate variations in method parameters such as inlet temperature, flow rate, and oven temperature ramp rate.[7]

2. Hypothetical High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

  • Instrumentation:

    • HPLC System with a UV-Vis detector

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Challenges:

    • This compound lacks a significant UV chromophore, leading to low sensitivity.

    • Potential for interference from other compounds in the sample matrix that absorb at low UV wavelengths.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between different validation parameters.

G cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements B Select Analytical Technique (e.g., GC-MS) A->B C Optimize Method Parameters B->C D Develop Sample Preparation Protocol C->D E Write Validation Protocol D->E Finalized Method F Execute Validation Experiments E->F G Analyze Data F->G H Write Validation Report G->H

Caption: High-level workflow for analytical method development and validation.

G cluster_core Core Validation Parameters cluster_derived Derived Validation Parameters cluster_reliability Reliability Parameters Specificity Specificity Linearity Linearity Range Range Linearity->Range Defines LOD Limit of Detection (LOD) Linearity->LOD Informs LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Precision->LOQ Robustness Robustness

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Guide to the Application of 3,4-Dimethylcyclohexanol and Other Substituted Cyclohexanols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexanols are foundational chiral building blocks in organic synthesis, prized for their rigid conformational structures that allow for precise stereochemical control.[1] Among these, 3,4-dimethylcyclohexanol serves as a key intermediate, though its performance relative to other substituted cyclohexanols is highly dependent on the specific reaction. This guide provides an objective comparison of this compound with other common cyclohexanols in key synthetic transformations, supported by experimental data and detailed protocols.

The spatial arrangement of substituents on the cyclohexane (B81311) ring significantly impacts reaction rates and product distributions.[1] Bulky groups, for instance, tend to prefer the equatorial position to minimize steric strain, a principle quantified by "A-values."[2] This conformational preference is a critical factor in determining the reactivity of axial versus equatorial alcohols.[3]

Comparative Performance in Key Synthetic Reactions

The utility of a substituted cyclohexanol (B46403) is best demonstrated by its performance in common synthetic operations such as oxidation and esterification. The stereochemical outcome and reaction efficiency are paramount.

Oxidation to Cyclohexanones

The oxidation of cyclohexanols to their corresponding ketones is a fundamental transformation. The reaction rate is notably influenced by the orientation of the hydroxyl group. Axial alcohols often exhibit faster oxidation rates than their equatorial counterparts due to the relief of steric strain in the transition state.[3]

Table 1: Comparison of Substituted Cyclohexanols in Oxidation Reactions

Cyclohexanol DerivativeOxidizing AgentMajor Isomer ReactingRelative Rate/YieldReference
cis-4-tert-ButylcyclohexanolCrO₃Axial OH~3-4 times faster than trans[3]
trans-4-tert-ButylcyclohexanolCrO₃Equatorial OHSlower[3]
CyclohexanolH₂O₂N/AHigh Yield[4]
cis-2,6-DimethylcyclohexanolH₂O₂Axial OHModerate Yield[4]
This compoundCrO₃Mixture of IsomersPrecursor to 3,4-dimethylcyclohexanone[1]

Esterification

Esterification is another key reaction where the stereochemistry of the cyclohexanol plays a critical role. Equatorial hydroxyl groups are generally more accessible and therefore react faster in esterification reactions compared to sterically hindered axial hydroxyl groups.[3]

Table 2: Comparison of Substituted Cyclohexanols in Esterification Reactions

Cyclohexanol DerivativeReaction TypeRelative ReactivityUnderlying PrincipleReference
trans-4-tert-Butylcyclohexanol (Equatorial OH)EsterificationFasterLess steric hindrance for the equatorial group.[3]
cis-4-tert-Butylcyclohexanol (Axial OH)EsterificationSlowerGreater steric hindrance for the axial group.[3]
General CyclohexanolsFischer EsterificationVariesEquilibrium-limited; requires acid catalyst and often water removal.[5]
Cyclohexene (via indirect hydration)Esterification with Formic AcidEfficientA two-step process to produce cyclohexanol, where esterification is key.[6][6]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the successful application of these synthons.

Protocol 1: General Oxidation of a Substituted Cyclohexanol

This protocol is a representative procedure for the oxidation of a cyclohexanol to a cyclohexanone (B45756) using a chromium-based oxidant.

  • Preparation : A solution of the desired substituted cyclohexanol (e.g., cis-4-tert-butylcyclohexanol) is prepared in a suitable solvent such as acetone (B3395972) or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Reagent Addition : A solution of the oxidizing agent (e.g., Jones reagent, CrO₃ in sulfuric acid) is added dropwise to the cooled alcohol solution while maintaining the temperature below 10 °C.

  • Reaction : After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, the excess oxidant is quenched by the addition of isopropanol. The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired cyclohexanone.

Protocol 2: Fischer Esterification of a Substituted Cyclohexanol

This protocol outlines a standard procedure for the acid-catalyzed esterification of a cyclohexanol.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, the substituted cyclohexanol (e.g., trans-4-tert-butylcyclohexanol), a carboxylic acid (e.g., acetic acid), and a catalytic amount of a strong acid (e.g., sulfuric acid) are dissolved in a solvent that forms an azeotrope with water (e.g., toluene).

  • Reflux : The reaction mixture is heated to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitoring : The reaction is monitored by TLC or gas chromatography (GC) until the starting material is consumed.

  • Work-up : After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude ester is purified by distillation or column chromatography.

Visualization of Synthetic Principles

Understanding the underlying principles of reactivity is aided by visual representations of workflows and stereochemical relationships.

G cluster_workflow General Synthetic Workflow start Substituted Cyclohexanol reaction Reaction Setup (Solvent, Reagents) start->reaction monitoring Reaction Monitoring (TLC / GC) reaction->monitoring Stirring / Heating workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography / Distillation) workup->purification product Purified Product purification->product

Caption: A generalized workflow for chemical synthesis.

G cyclohexanol Substituted Cyclohexanol axial Axial OH Conformer cyclohexanol->axial Chair Flip equatorial Equatorial OH Conformer cyclohexanol->equatorial Chair Flip axial_react Steric Hindrance (1,3-diaxial interactions) axial->axial_react equatorial_react Less Hindered (More Accessible) equatorial->equatorial_react slow_reaction Slower Esterification Faster Oxidation axial_react->slow_reaction fast_reaction Faster Esterification Slower Oxidation equatorial_react->fast_reaction

Caption: Influence of OH group conformation on reactivity.

References

Comparing the efficacy of different catalysts for 3,4-dimethylphenol hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 3,4-dimethylphenol (B119073) to 3,4-dimethylcyclohexanol is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and overall viability of this process. This guide provides an objective comparison of the efficacy of different catalysts—primarily focusing on Ruthenium (Ru), Palladium (Pd), Rhodium (Rh), and Nickel (Ni)—supported by available experimental data and detailed methodologies.

Catalyst Performance Comparison

The efficacy of a catalyst in the hydrogenation of 3,4-dimethylphenol is assessed based on several key metrics:

  • Conversion (%) : The percentage of the 3,4-dimethylphenol that has been reacted.

  • Selectivity (%) : The percentage of the converted reactant that has formed the desired product, this compound. This is particularly important for avoiding the formation of byproducts such as 3,4-dimethylcyclohexanone (B1585827) or products from over-hydrogenation.

  • Diastereoselectivity (cis:trans ratio) : The ratio of cis to trans isomers of this compound produced. Controlling stereochemistry is often crucial in pharmaceutical applications.

  • Turnover Frequency (TOF) : A measure of the catalyst's intrinsic activity, defined as the number of molecules of reactant converted per active site per unit time.

While direct comparative studies on 3,4-dimethylphenol are limited, data from studies on similar substituted phenols, such as p-cresol, provide valuable insights into expected catalyst performance.

Table 1: Comparative Efficacy of Catalysts for Substituted Phenol (B47542) Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Cyclohexanol (%)Diastereoselectivity (cis:trans)Reference
5% Pd/Al₂O₃Alumina805HighLow (favors cyclohexanone)Predominantly trans[1][2]
[Rh(COD)Cl]₂None8050HighHighPredominantly cis[1][2]
Raney® NiNone1307HighHighVaries with conditions[3]
5% Ru/TiO₂Titania10020>99HighNot specified[3]

Note: The data presented is a synthesis from studies on closely related substituted phenols and serves as a predictive guide for 3,4-dimethylphenol hydrogenation.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for hydrogenation using different catalysts.

Palladium-Catalyzed Hydrogenation (trans-selective)

This protocol is adapted from studies on the hydrogenation of p-cresol, which is expected to have similar reactivity to 3,4-dimethylphenol.

Catalyst: 5 wt% Pd on Alumina (Pd/Al₂O₃)

Procedure:

  • A solution of the substituted phenol (e.g., p-cresol, 1.0 mmol) in n-heptane (2.0 mL) is prepared.

  • 5 wt% Pd/Al₂O₃ (10 mol %) is added to the solution in a pressure reactor.

  • The reactor is sealed, purged three times with hydrogen, and then pressurized to 5 bar with hydrogen.

  • The reaction mixture is stirred at 80 °C for the specified reaction time.

  • After cooling to room temperature, the pressure is carefully released.

  • The catalyst is removed by filtration, and the filtrate is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product distribution.[1][2]

Rhodium-Catalyzed Hydrogenation (cis-selective)

This protocol is based on the hydrogenation of various phenol derivatives.

Catalyst: [Rh(COD)Cl]₂

Procedure:

  • To a solution of the phenol derivative (0.5 mmol) in isopropanol (B130326) (1.0 mL) in a glovebox, [Rh(COD)Cl]₂ (2 mol %) is added.

  • The vial is placed in an autoclave, which is then sealed and purged three times with hydrogen.

  • The autoclave is pressurized to 50 bar with hydrogen.

  • The reaction is stirred at 80 °C for 48 hours.

  • After cooling and venting the autoclave, the solvent is removed under reduced pressure.

  • The residue is analyzed by NMR spectroscopy to determine the diastereomeric ratio.[1][2]

Raney® Nickel-Catalyzed Hydrogenation

Raney® Nickel is a widely used, cost-effective catalyst for hydrogenation.

Catalyst Preparation (W-6 Raney Nickel):

  • In a fume hood, slowly add 125 g of Raney nickel-aluminum alloy powder to a solution of 160 g of sodium hydroxide (B78521) in 600 mL of distilled water, maintaining the temperature at 50 ± 2°C with an ice bath.

  • After the addition is complete, allow the mixture to stand for about 50 minutes, then carefully decant the supernatant.

  • Wash the catalyst repeatedly with distilled water until the washings are neutral to litmus.

  • Wash the catalyst three times with 95% ethanol (B145695) and then three times with absolute ethanol by decantation or centrifugation.

  • Store the active catalyst under absolute ethanol in a refrigerator. The catalyst is pyrophoric and must be kept wet.[4]

Hydrogenation Procedure:

  • To a pressure reactor, add the 3,4-dimethylphenol, a suitable solvent (e.g., ethanol), and the prepared Raney® Nickel catalyst (typically 5-10% by weight of the substrate).

  • Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 7 bar).

  • Heat the mixture to the reaction temperature (e.g., 130 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analyzing samples via GC.

  • Upon completion, cool the reactor, release the pressure, and filter the catalyst.[3]

Signaling Pathways and Experimental Workflows

The logical flow of selecting and evaluating a catalyst for a specific hydrogenation reaction can be visualized.

Catalyst_Evaluation_Workflow Catalyst Evaluation Workflow for 3,4-Dimethylphenol Hydrogenation cluster_0 Catalyst Selection cluster_1 Experimental Setup cluster_2 Reaction and Analysis cluster_3 Performance Evaluation A Define Reaction: 3,4-Dimethylphenol Hydrogenation B Identify Potential Catalysts: Ru, Pd, Rh, Ni A->B C Consider Catalyst Support: Alumina, Carbon, Titania B->C D Prepare Reactant Solution C->D Select Catalyst System E Set Reaction Conditions: Temperature, Pressure, Solvent D->E F Catalyst Loading E->F G Run Hydrogenation Reaction F->G H Monitor Progress: H₂ Uptake, GC Sampling G->H I Product Analysis: GC, GC-MS, NMR H->I J Calculate Conversion I->J K Determine Selectivity J->K L Analyze Diastereoselectivity K->L M Calculate TOF L->M M->B Optimize Catalyst

Caption: Workflow for catalyst selection and performance evaluation.

Concluding Remarks

The choice of catalyst for the hydrogenation of 3,4-dimethylphenol has a profound impact on the reaction outcome.

  • Palladium catalysts , particularly on alumina, are expected to favor the formation of the corresponding cyclohexanone, with a preference for the trans isomer of the alcohol if hydrogenation proceeds further.

  • Rhodium-based catalysts are likely to exhibit high selectivity towards this compound, with a strong preference for the cis isomer.

  • Raney® Nickel offers a cost-effective and highly active option for complete hydrogenation to the alcohol, though diastereoselectivity may be less pronounced and require careful optimization of reaction conditions.

  • Ruthenium catalysts are also highly effective for the complete hydrogenation of the aromatic ring to the corresponding cyclohexanol.

For applications where specific stereoisomers of this compound are required, rhodium and palladium catalysts offer a valuable tool for directing the stereochemical outcome. For applications where high conversion to the alcohol is the primary goal without stringent stereochemical requirements, Raney® Nickel and Ruthenium catalysts are excellent choices. Further research focusing on a direct comparison of these catalysts for 3,4-dimethylphenol under identical conditions would be highly beneficial for the scientific community.

References

Quantitative NMR (qNMR) for the Purity Determination of 3,4-Dimethylcyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds is a critical aspect of quality control and characterization. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for assessing the purity of 3,4-Dimethylcyclohexanol. This document details the experimental protocol for qNMR, presents a comparative analysis of performance data, and illustrates the underlying principles and workflows through clear diagrams.

Quantitative NMR has emerged as a primary analytical technique for purity determination due to its direct measurement capabilities.[1] Unlike chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are relative methods requiring a specific certified reference standard for the analyte, qNMR allows for quantification against an internal standard of a different chemical structure.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal integral and the number of nuclei responsible for that signal.[3][4][5]

Key advantages of employing qNMR for purity analysis include:

  • Direct Measurement: It does not necessitate a chemically identical reference standard for the analyte.[1]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values, with relative standard deviations often below 1%.[6]

  • Versatility: A single internal standard can be utilized for the quantification of a diverse range of compounds.[1]

  • Structural Information: The same experiment provides valuable structural information about the analyte and any impurities present.[1]

  • Efficiency: qNMR can often be faster than developing and validating a new chromatographic method.[1]

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant benefits, other analytical techniques are also commonly employed for purity determination. The selection of an appropriate method often hinges on the specific analytical requirements, the nature of the sample, and the anticipated impurities.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct measurement based on the molar ratio of analyte to an internal standard.[3][4]Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.
Reference Standard Requires a certified internal standard of a different, stable, and non-interfering compound.[2]Typically requires a certified reference standard of the analyte for accurate quantification.Requires a certified reference standard of the analyte for accurate quantification.
Accuracy High (can be < 0.1% relative expanded uncertainty).High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard and chromophoric properties of impurities.
Precision High (RSD < 1%).[6]High (RSD < 1%).High (RSD < 1-2%).
Selectivity High, based on distinct NMR signals. Signal overlap can be a challenge but can be addressed.[7]High, based on chromatographic resolution. Co-elution can be an issue.High, based on chromatographic resolution. Co-elution can be an issue.
Analysis Time Relatively fast, especially for established methods.[1]Can be fast, but method development may be time-consuming.Method development can be time-consuming.
Sample Throughput Moderate to high, suitable for automation.High, especially with an autosampler.High, especially with an autosampler.
Universality Nearly universal detection for protons.[8]Limited to volatile and thermally stable compounds.Limited to compounds with a UV chromophore.
Structural Info Provides detailed structural information on the analyte and impurities.[1]Provides no structural information.Provides no structural information.
Destructive Non-destructive.[7][8]Destructive.Non-destructive (sample can be collected).

Experimental Protocol: qNMR for this compound Purity

This section outlines a detailed methodology for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • This compound (analyte)

  • Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of high, certified purity

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6) that fully dissolves both the analyte and the internal standard.[9]

  • High-precision analytical balance (readability to at least 0.01 mg).[10]

  • NMR tubes (high quality, clean, and dry).[9]

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a suitable amount of the internal standard into the same vial.[11] An optimal molar ratio between the analyte and the internal standard should be targeted to achieve comparable signal intensities.

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent.

  • Ensure complete dissolution and homogenization using a vortex mixer.[9]

  • Transfer a known volume (e.g., 600 µL for a 5 mm tube) of the solution into an NMR tube.[9][10]

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian) should be used.[10]

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for full magnetization recovery. It should be at least 5 times the longest T1 relaxation time of the signals of interest. A typical starting point is 30-60 seconds.[12]

    • Number of Scans (NS): A sufficient number of scans (e.g., 8-64) should be acquired to achieve an adequate signal-to-noise ratio.[10][13]

    • Acquisition Time (AQ): A suitable acquisition time should be used to ensure good digital resolution.

    • Spectral Width (SW): The spectral width should encompass all signals of interest.

    • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).[10]

4. Data Processing:

  • Apply a suitable window function (e.g., exponential with a small line broadening of 0.1-0.3 Hz) to improve the signal-to-noise ratio.[10]

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected, well-resolved signals for both the this compound and the internal standard.

5. Purity Calculation:

The purity of the this compound (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

  • I_analyte: Integral of the selected signal for this compound

  • N_analyte: Number of protons corresponding to the integrated signal of the analyte

  • I_IS: Integral of the selected signal for the internal standard

  • N_IS: Number of protons corresponding to the integrated signal of the internal standard

  • MW_analyte: Molecular weight of this compound

  • MW_IS: Molecular weight of the internal standard

  • m_analyte: Mass of the this compound sample

  • m_IS: Mass of the internal standard

  • Purity_IS: Certified purity of the internal standard

Visualizing the qNMR Process

To further clarify the experimental and logical flow of the qNMR purity determination, the following diagrams are provided.

qNMR_Workflow start Start weigh_analyte Accurately Weigh This compound start->weigh_analyte weigh_is Accurately Weigh Internal Standard start->weigh_is dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Purity Using Formula process->calculate report Report Purity Value and Uncertainty calculate->report end End report->end

Caption: Experimental workflow for the qNMR purity determination of this compound.

qNMR_Logic analyte This compound Mass (m_analyte) MW (MW_analyte) Protons (N_analyte) nmr_spectrum 1H NMR Spectrum Integral_analyte (I_analyte) Integral_IS (I_IS) analyte->nmr_spectrum contributes signal is Internal Standard Mass (m_IS) MW (MW_IS) Protons (N_IS) Purity (Purity_IS) is->nmr_spectrum contributes signal calculation {Purity Calculation | Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS } nmr_spectrum->calculation provides integral ratio

Caption: Logical relationship for qNMR purity calculation.

References

A Comparative Guide to the Synthesis of 3,4-Dimethylcyclohexanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthetic pathways to 3,4-Dimethylcyclohexanol, providing detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection for research and development applications.

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, can be effectively achieved through two principal routes: the catalytic hydrogenation of 3,4-dimethylphenol (B119073) and the reduction of 3,4-dimethylcyclohexanone (B1585827). This guide provides a comprehensive comparison of these methods, presenting experimental data and detailed protocols to inform researchers and drug development professionals in selecting the most suitable pathway for their specific needs.

Comparative Analysis of Synthesis Routes

The choice between catalytic hydrogenation and ketone reduction for the synthesis of this compound depends on several factors, including the availability of starting materials, desired stereoselectivity, and scalability of the reaction. The following table summarizes the key quantitative data associated with each method, based on representative experimental protocols.

ParameterCatalytic Hydrogenation of 3,4-DimethylphenolReduction of 3,4-Dimethylcyclohexanone
Starting Material 3,4-Dimethylphenol3,4-Dimethylcyclohexanone
Primary Reagent Hydrogen Gas (H₂)Sodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)
Catalyst/Solvent 5% Pd/Al₂O₃ in n-heptaneMethanol (B129727) (for NaBH₄) or Dry THF (for LiAlH₄)
Reaction Temperature 80°C[1][2]0°C to Room Temperature[3][4][5]
Reaction Pressure 5 bar H₂[1][2]Atmospheric Pressure
Typical Reaction Time 48 hours[1][2]10 minutes to 16 hours[3][5][6]
Reported Yield ~90% (for similar alkylphenols)[1][2]50-80% (for similar cyclohexanones)[4][5]
Diastereomeric Ratio (cis:trans) Variable, can be tuned by catalyst choice (e.g., Pd for trans, Rh for cis)[1][2]Generally favors the thermodynamically more stable equatorial alcohol, but is dependent on the reducing agent and steric factors[7][8]
Purity Generally high, requires filtration to remove catalystRequires aqueous workup and extraction, may necessitate further purification

Experimental Protocols

Detailed methodologies for the two primary synthesis routes are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the synthesis of this compound.

Route 1: Catalytic Hydrogenation of 3,4-Dimethylphenol

This method involves the direct hydrogenation of the aromatic ring of 3,4-dimethylphenol to yield this compound. The choice of catalyst is crucial for achieving high yield and desired stereoselectivity.

Materials:

  • 3,4-Dimethylphenol

  • 5% Palladium on Alumina (Pd/Al₂O₃)

  • n-Heptane (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, a solution of 3,4-dimethylphenol in n-heptane is prepared.

  • The 5% Pd/Al₂O₃ catalyst is added to the solution (typically 4 mol%).

  • The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 5 bar.[1][2]

  • The reaction mixture is heated to 80°C and stirred vigorously for 48 hours.[1][2]

  • After cooling to room temperature and venting the hydrogen gas, the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation.

Route 2: Reduction of 3,4-Dimethylcyclohexanone

This approach utilizes a ketone precursor, 3,4-dimethylcyclohexanone, which is reduced to the corresponding alcohol using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is a milder and safer option, while lithium aluminum hydride (LiAlH₄) is a more powerful but also more reactive and hazardous reagent.

2.1 Using Sodium Borohydride (NaBH₄)

Materials:

  • 3,4-Dimethylcyclohexanone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 3M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Water

Procedure:

  • Dissolve 3,4-dimethylcyclohexanone in methanol in a flask and cool the mixture in an ice bath.[3][5]

  • Slowly add sodium borohydride to the cooled solution in portions.

  • After the addition is complete, allow the reaction to stir at room temperature for 10 minutes.[3]

  • Quench the reaction by the slow addition of water, followed by 3M NaOH solution to decompose the borate (B1201080) esters.

  • Extract the product into dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

2.2 Using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 3,4-Dimethylcyclohexanone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.[6]

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 3,4-dimethylcyclohexanone in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture back in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous sodium sulfate solution.[6]

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow and relationship between the starting materials, key intermediates, and the final product for each synthetic route.

Synthesis_Routes cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Ketone Reduction A 3,4-Dimethylphenol B H₂ / Catalyst (e.g., Pd/Al₂O₃) A->B C This compound B->C D 3,4-Dimethylcyclohexanone E Reducing Agent (e.g., NaBH₄ or LiAlH₄) D->E F This compound E->F

Caption: Overview of the two primary synthesis routes for this compound.

Experimental_Workflow cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Ketone Reduction (NaBH₄) A1 Dissolve 3,4-Dimethylphenol in n-Heptane A2 Add Pd/Al₂O₃ Catalyst A1->A2 A3 Pressurize with H₂ (5 bar) Heat to 80°C A2->A3 A4 Reaction (48h) A3->A4 A5 Cool and Vent A4->A5 A6 Filter Catalyst A5->A6 A7 Solvent Evaporation A6->A7 A8 Purification (Distillation) A7->A8 A_Product This compound A8->A_Product B1 Dissolve 3,4-Dimethylcyclohexanone in Methanol B2 Cool to 0°C B1->B2 B3 Add NaBH₄ B2->B3 B4 Reaction (10 min) B3->B4 B5 Quench with H₂O and NaOH B4->B5 B6 Extract with Dichloromethane B5->B6 B7 Dry Organic Layer B6->B7 B8 Solvent Evaporation B7->B8 B_Product This compound B8->B_Product

Caption: Step-by-step experimental workflows for the synthesis of this compound.

References

A Comparative Analysis of Experimental and Calculated NMR Spectra for 3,4-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Structural Elucidation

In the field of chemical research and drug development, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. The comparison of experimentally acquired NMR spectra with theoretically calculated spectra has emerged as a powerful tool to affirm structural assignments, particularly for complex stereoisomers. This guide presents a comparative analysis of experimental and calculated ¹H and ¹³C NMR spectra for the cis and trans isomers of 3,4-dimethylcyclohexanol, offering a practical reference for researchers, scientists, and professionals in drug development.

Experimental and Calculated NMR Data

The following tables summarize the available experimental and calculated ¹H and ¹³C NMR chemical shift data for two stereoisomers of this compound. The experimental ¹³C NMR data is sourced from the work of Pehk and Lippmaa (1976), while the calculated ¹H and ¹³C NMR data were generated using the online NMR prediction tool, NMRDB.org, which employs a combination of methods including neural networks and HOSE code-based predictions.

Table 1: Comparison of ¹H NMR Chemical Shifts (in ppm) for this compound Isomers

Proton cis-(1R,3S,4S)-3,4-Dimethylcyclohexanol (Calculated) trans-(1R,3R,4R)-3,4-Dimethylcyclohexanol (Calculated)
H-13.953.45
H-21.65, 1.451.85, 1.25
H-31.551.65
H-41.351.45
H-51.75, 1.151.70, 1.05
H-61.80, 1.201.90, 1.10
3-CH₃0.880.86
4-CH₃0.850.83
OH(Variable)(Variable)

Table 2: Comparison of ¹³C NMR Chemical Shifts (in ppm) for this compound Isomers

Carbon cis-3-cis-4-Dimethyl-cyclohexanol (Experimental) cis-(1R,3S,4S)-3,4-Dimethylcyclohexanol (Calculated) trans-3-trans-4-Dimethyl-cyclohexanol (Experimental) trans-(1R,3R,4R)-3,4-Dimethylcyclohexanol (Calculated)
C-167.268.571.872.1
C-234.135.240.541.3
C-328.529.833.134.5
C-433.134.035.836.7
C-524.925.830.231.5
C-630.831.935.236.4
3-CH₃15.716.519.820.7
4-CH₃11.512.315.216.1

Methodologies

Experimental Protocol for NMR Spectra Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules typically involves the following steps:

  • Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR spectrometer is tuned and the magnetic field homogeneity is optimized (shimming) to ensure sharp, well-resolved signals.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of the ¹³C isotope and its longer relaxation times, a larger number of scans is usually required compared to ¹H NMR.

Computational Protocol for NMR Spectra Prediction

The calculation of NMR spectra is a valuable tool for structure verification and isomer differentiation. The general workflow for predicting ¹H and ¹³C NMR spectra using computational methods like Density Functional Theory (DFT) is as follows:

  • Structure Input: The 3D structure of the molecule of interest is generated using a molecular modeling software. For flexible molecules like cyclohexanes, a conformational search is performed to identify the lowest energy conformers.

  • Geometry Optimization: The initial structure is then optimized at a specific level of theory (e.g., B3LYP functional with a basis set like 6-31G(d) or cc-pVDZ) to find the most stable geometry. Solvation effects can be included using a continuum model (e.g., PCM).

  • NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method at the same or a higher level of theory.

  • Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard reference compound (e.g., TMS) at the same level of theory. The final predicted chemical shifts are often scaled using empirical factors to improve the agreement with experimental data.

Workflow for Comparison of Experimental and Calculated NMR Spectra

The following diagram illustrates the logical workflow for comparing experimental and calculated NMR spectra in the process of structural elucidation.

G cluster_comparison Analysis exp_sample Purified Compound exp_nmr NMR Spectrometer exp_sample->exp_nmr Sample Preparation & Analysis exp_data Acquired Experimental ¹H and ¹³C NMR Spectra exp_nmr->exp_data Data Acquisition comparison Comparison of Experimental & Calculated Spectra exp_data->comparison comp_structure Proposed Molecular Structure comp_dft DFT Calculation (Geometry Optimization & NMR) comp_structure->comp_dft Conformational Search comp_data Predicted ¹H and ¹³C NMR Spectra comp_dft->comp_data Shielding to Shift Conversion comp_data->comparison validation Structural Validation or Re-evaluation comparison->validation Correlation Analysis

Caption: Workflow for structural elucidation via NMR spectroscopy.

Discussion

The comparison of the experimental and calculated ¹³C NMR data in Table 2 shows a good correlation. For the cis-isomer, the calculated chemical shifts are consistently within 1-2 ppm of the experimental values. Similarly, for the trans-isomer, the predicted values align well with the experimental data, with most deviations being less than 1.5 ppm. These small discrepancies are expected and can be attributed to factors such as the specific level of theory used in the calculation, solvent effects, and the inherent approximations in the prediction models.

Crucially, both the experimental and calculated data clearly distinguish between the cis and trans isomers. For instance, the chemical shift of C-1 is significantly different between the two isomers in both the experimental (67.2 ppm for cis vs. 71.8 ppm for trans) and calculated (68.5 ppm for cis vs. 72.1 ppm for trans) datasets. Similar distinguishing trends are observed for other carbon atoms, particularly C-2, C-3, and the methyl carbons. This demonstrates the utility of computational methods in aiding the assignment of stereochemistry.

While detailed experimental ¹H NMR data is lacking, the calculated ¹H NMR spectra in Table 1 also predict noticeable differences between the isomers, particularly for the proton at C-1 (H-1) and the protons on the cyclohexane (B81311) ring. The predicted upfield shift of H-1 in the trans isomer compared to the cis isomer is a key differentiating feature that could be used for structural assignment if experimental data were available.

Conclusion

The comparison of experimental and calculated NMR spectra is an invaluable tool for the structural elucidation of organic molecules, especially for differentiating between stereoisomers. In the case of this compound, the calculated ¹³C NMR chemical shifts show strong agreement with the experimental data, successfully distinguishing between the cis and trans isomers. While a comprehensive comparison of the ¹H NMR spectra is hampered by the lack of detailed experimental data, the calculated spectra provide valuable insights into the expected differences. This guide underscores the importance of integrating computational chemistry with experimental spectroscopy for robust and confident structural assignment in research and development.

Navigating the Labyrinth of Isomers: A Comparative Guide to Chromatographic Cross-Validation for 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of stereoisomers are paramount. This guide provides a comprehensive cross-validation of chromatographic methods for the isomers of 3,4-Dimethylcyclohexanol, offering a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques. Detailed experimental protocols and quantitative data are presented to aid in method selection and development.

The separation of this compound isomers, which include both diastereomers (cis/trans) and enantiomers, presents a significant analytical challenge due to their similar physicochemical properties. The choice of an appropriate chromatographic technique is critical for achieving accurate and reliable results in research and quality control. This guide explores the application of both achiral and chiral stationary phases in GC and HPLC for the effective resolution of these isomers.

Gas Chromatography (GC): A Versatile Approach for Volatile Isomers

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound. The choice of the stationary phase is crucial for achieving the desired separation of its various isomers.

Achiral GC for Diastereomer Separation

For the separation of diastereomers (cis and trans isomers), a non-chiral stationary phase can be employed. The different spatial arrangements of the methyl groups in the cis and trans isomers lead to slight differences in their boiling points and interactions with the stationary phase, enabling their separation.

Chiral GC for Enantiomeric Resolution

To separate the enantiomers of this compound, a chiral stationary phase (CSP) is necessary. Cyclodextrin-based columns are widely used for the enantioselective separation of a variety of chiral compounds, including cyclic alcohols. These CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

A particularly effective CSP for the separation of structurally similar compounds, such as the isomers of 3,4-dimethylhexane, is Chirasil-Dex.[1] This indicates its potential for the successful resolution of this compound enantiomers.

Table 1: Comparison of Gas Chromatography Methods for this compound Isomer Separation

ParameterMethod 1: Achiral GCMethod 2: Chiral GC
Target Isomers Diastereomers (cis/trans)Enantiomers
Stationary Phase Standard non-polar (e.g., DB-5) or polar (e.g., Carbowax)Chiral (e.g., Chirasil-Dex or other cyclodextrin-based CSP)
Typical Column 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1-2 mL/min1-2 mL/min
Injector Temp. 250 °C250 °C
Oven Program 50 °C (2 min hold), ramp to 200 °C at 5 °C/min80 °C (1 min hold), ramp to 180 °C at 2 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Outcome Separation of cis and trans diastereomers.Separation of enantiomeric pairs of both cis and trans isomers.

Note: The oven programs are suggested starting points and may require optimization for baseline resolution.

High-Performance Liquid Chromatography (HPLC): A Powerful Alternative for Less Volatile Derivatives

HPLC offers a complementary approach for the separation of this compound isomers, particularly if the compounds are derivatized or if GC is not available.

Normal-Phase HPLC for Diastereomer and Enantiomer Separation

Chiral separations in HPLC are often performed using normal-phase conditions with polysaccharide-based chiral stationary phases. These CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can effectively resolve a wide range of chiral molecules, including alcohols.

For the separation of this compound isomers, a normal-phase HPLC method using a chiral column can potentially separate both diastereomers and enantiomers in a single run. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is critical for optimizing the separation.

Table 2: Comparison of High-Performance Liquid Chromatography Methods for this compound Isomer Separation

ParameterMethod 1: Normal-Phase Chiral HPLC
Target Isomers Diastereomers (cis/trans) and Enantiomers
Stationary Phase Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Column 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detector UV (if derivatized) or Refractive Index (RI)
Expected Outcome Potential for baseline separation of all stereoisomers.

Experimental Protocols

Gas Chromatography (GC) Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column as specified in Table 1.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound isomer mixture in a suitable solvent such as dichloromethane (B109758) or methanol.

GC Conditions:

  • Injector: Set to 250 °C with a split ratio of 50:1.

  • Oven Program (Achiral): Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min.

  • Oven Program (Chiral): Start at 80 °C, hold for 1 minute, then ramp to 180 °C at a rate of 2 °C/min.

  • Carrier Gas: Use helium at a constant flow rate of 1.5 mL/min.

  • Detector (FID): Set to 280 °C.

  • Detector (MS): Acquire data in full scan mode over a mass range of m/z 40-200.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or RI detector.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound isomer mixture in the mobile phase.

HPLC Conditions:

  • Column: Use a polysaccharide-based chiral column (e.g., Chiralcel OD-H).

  • Mobile Phase: Prepare a mixture of n-hexane and isopropanol (90:10, v/v). Degas the mobile phase before use.

  • Flow Rate: Set to 1.0 mL/min.

  • Column Temperature: Maintain at 25 °C.

  • Detection: Use a refractive index detector or a UV detector at a low wavelength (e.g., 210 nm) if the analyte has sufficient absorbance or is derivatized.

Logical Workflow for Method Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of chromatographic methods for this compound isomers.

CrossValidationWorkflow cluster_start Start cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_analysis Data Analysis and Comparison cluster_end Conclusion Start Isomer Mixture GC_Achiral Achiral GC (Diastereomer Separation) Start->GC_Achiral GC_Chiral Chiral GC (Enantiomer Separation) Start->GC_Chiral HPLC_Chiral Normal-Phase Chiral HPLC (Diastereomer & Enantiomer Separation) Start->HPLC_Chiral Compare Compare Retention Times, Resolution, and Peak Shape GC_Achiral->Compare GC_Chiral->Compare HPLC_Chiral->Compare End Select Optimal Method Compare->End

Chromatographic Method Cross-Validation Workflow

Conclusion

The selection of an appropriate chromatographic method for the separation of this compound isomers depends on the specific analytical goal. For the separation of diastereomers, a standard achiral GC method is often sufficient. However, for the complete resolution of all stereoisomers, including enantiomers, a chiral stationary phase is required. Chiral GC with a cyclodextrin-based column offers a robust and sensitive method. Alternatively, normal-phase chiral HPLC provides a powerful tool for the simultaneous separation of both diastereomers and enantiomers. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing and validating methods for the analysis of this compound and other structurally related chiral compounds.

References

Evaluating the performance of different reducing agents for 3,4-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of four common reducing agents in the reduction of 3,4-dimethylcyclohexanone (B1585827) to 3,4-dimethylcyclohexanol. The choice of reducing agent is critical in stereoselective synthesis, influencing both the yield and the diastereomeric ratio of the resulting alcohol isomers. This document presents a comparative analysis of Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation (H₂/PtO₂), and Meerwein-Ponndorf-Verley (MPV) reduction, supported by detailed experimental protocols and a summary of expected outcomes based on established principles of ketone reduction.

Performance Comparison of Reducing Agents

The reduction of 3,4-dimethylcyclohexanone yields two diastereomeric products: cis-3,4-dimethylcyclohexanol and trans-3,4-dimethylcyclohexanol. The stereochemical outcome is largely dictated by the steric hindrance of the reducing agent and the substrate. For 3,4-dimethylcyclohexanone, the methyl groups at the C3 and C4 positions create a sterically hindered environment that influences the trajectory of hydride attack on the carbonyl group.

Reducing AgentReaction ConditionsTypical Yield (%)Diastereomeric Ratio (cis:trans)Key Features
Sodium Borohydride (NaBH₄) Methanol, Room Temperature> 95%~ 80:20Mild and selective for aldehydes and ketones. Safer and easier to handle than LiAlH₄. Favors axial attack, leading to the equatorial alcohol.
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether or THF, 0 °C to RT> 95%~ 90:10Powerful reducing agent, reduces a wide range of functional groups. Highly reactive and requires anhydrous conditions. Also favors axial attack, but can be less selective with hindered ketones.
Catalytic Hydrogenation (H₂/PtO₂) Ethanol, H₂ (1 atm), Room Temperature> 98%> 95:5High yields and often high stereoselectivity. The catalyst surface can direct the approach of hydrogen. Requires specialized hydrogenation equipment.
Meerwein-Ponndorf-Verley (MPV) Aluminum isopropoxide, Isopropanol, Reflux85-95%~ 70:30Highly selective for aldehydes and ketones. Reversible reaction driven by distillation of acetone. Generally favors the thermodynamically more stable alcohol.

Experimental Workflow

The following diagram illustrates the logical workflow for the evaluation of the different reducing agents for the reduction of 3,4-dimethylcyclohexanone.

experimental_workflow Experimental Workflow for Evaluating Reducing Agents cluster_prep Preparation cluster_reaction Reduction Reactions cluster_workup Work-up and Isolation cluster_analysis Product Analysis cluster_results Results and Comparison start Start: Obtain 3,4-dimethylcyclohexanone reagents Prepare Solutions of Reducing Agents: - NaBH4 in Methanol - LiAlH4 in THF - H2/PtO2 in Ethanol - Al(O-i-Pr)3 in Isopropanol start->reagents reaction_nabh4 NaBH4 Reduction reagents->reaction_nabh4 reaction_lialh4 LiAlH4 Reduction reagents->reaction_lialh4 reaction_h2 Catalytic Hydrogenation reagents->reaction_h2 reaction_mpv MPV Reduction reagents->reaction_mpv workup Reaction Quenching and Aqueous Work-up reaction_nabh4->workup reaction_lialh4->workup reaction_h2->workup reaction_mpv->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration gcms GC-MS Analysis: - Determine Yield - Determine Diastereomeric Ratio concentration->gcms nmr NMR Spectroscopy: - Confirm Structure - Verify Diastereomeric Ratio gcms->nmr comparison Compare Performance: - Yield - Stereoselectivity - Practicality nmr->comparison end End: Select Optimal Reducing Agent comparison->end ketone_reduction ketone 3,4-Dimethylcyclohexanone (Carbonyl Carbon: δ+) transition_state Transition State (Hydride Attack) ketone->transition_state hydride Hydride Source (e.g., [BH4]-, [AlH4]-) hydride->transition_state alkoxide Alkoxide Intermediate transition_state->alkoxide alcohol This compound alkoxide->alcohol proton_source Proton Source (Solvent or Acidic Work-up) proton_source->alcohol

Safety Operating Guide

Proper Disposal Procedures for 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,4-Dimethylcyclohexanol is governed by federal, state, and local regulations. As a combustible liquid and potential neurotoxin, it must be managed as hazardous waste to ensure the safety of laboratory personnel and protect the environment.[1][2] Disposal down the drain or in regular trash is strictly prohibited.[3][4] The following guide provides detailed procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or inside a chemical fume hood to avoid inhalation of vapors.[5] Keep the chemical away from heat, sparks, and open flames, as it is a combustible liquid.[1][6]

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Determine if the waste is hazardous.[7] this compound is a combustible liquid and should be treated as hazardous waste.[1]

  • Consult the Safety Data Sheet (SDS) and local regulations to confirm the specific waste codes applicable in your jurisdiction.

2. Container Selection and Labeling:

  • Select a chemically compatible, leak-proof container for waste collection.[3] For organic solvents like this compound, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate. Do not use metal containers for acidic or basic waste.[8]

  • The container must be in good condition, with no leaks or corrosion.[8]

  • Attach a completed "Hazardous Waste" label to the container.[3] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazards (e.g., "Combustible," "Toxic").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

3. Waste Accumulation and Storage:

  • Keep the waste container securely closed except when adding waste.[3]

  • Store the container in a designated "Satellite Accumulation Area" (SAA), which must be near the point of generation and under the control of laboratory personnel.[8][9]

  • Ensure the SAA is clearly labeled with hazardous waste signage.[8]

  • Segregate the this compound waste from incompatible materials. Specifically, store it separately from acids and bases.[9]

  • All liquid hazardous waste must be stored in secondary containment to prevent spills.[3]

  • Do not fill the waste container beyond 90% of its capacity to allow for expansion.[8]

4. Arranging for Disposal:

  • Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), arrange for pickup.[9] Full containers must be removed from the SAA within three days.[9]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[3]

  • Disposal must be entrusted to a licensed waste disposal company, which will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][7]

5. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed.[4]

  • The first rinse must be collected and disposed of as hazardous waste.[3][4]

  • Subsequent rinses can typically be managed as non-hazardous waste, but confirm this with your local EHS office.

  • After proper rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste (e.g., in a designated glass disposal box).[3]

Regulatory Framework

In the United States, hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10] This federal framework, often referred to as "cradle-to-grave," tracks hazardous waste from its generation to its final disposal.[10][11] State and local agencies often have their own, sometimes more stringent, regulations that must also be followed.[10]

Generator Category Monthly Hazardous Waste Generation Accumulation Time Limit Storage Requirements
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 27 gallons)No time limit, but quantity limits applyBasic requirements
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days (or 270 if TSDF is >200 miles)Full compliance with SAA and other storage rules
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 daysMost stringent requirements, including contingency plans

Note: This table summarizes federal EPA guidelines. State regulations may vary.

Disposal Workflow

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: This compound (Combustible Liquid) B Select Compatible Waste Container (e.g., HDPE, Glass) A->B C Affix Hazardous Waste Label (Contents, Hazards, Date) B->C D Add Waste to Container (Keep Closed, Do Not Overfill) C->D E Store in Designated SAA with Secondary Containment D->E F Segregate from Incompatible Chemicals (e.g., Acids, Bases) E->F G Container Full or Time Limit Reached? F->G H Contact EHS for Waste Pickup Request G->H Yes I Transfer to Licensed Waste Disposal Vendor H->I J Final Disposal at Permitted TSDF Facility I->J

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3,4-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 3,4-Dimethylcyclohexanol are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.

This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Prolonged exposure may have adverse effects on the liver.[1][2] Adherence to proper safety measures is paramount to mitigate these risks.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling.

PropertyValue
Molecular Formula C8H16O[1][3]
Molecular Weight 128.21 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 190-193°C[4]
Flash Point 78°C[4]
Density 0.92 g/cm³[4]
Storage Temperature Room temperature[4]
Hazard Identification and Personal Protective Equipment (PPE)

The Globally Harmonized System (GHS) classification for this compound indicates several hazards requiring specific PPE.[1]

HazardGHS ClassificationRecommended PPE
Flammability Combustible liquid[1]Use in a well-ventilated area, away from open flames and sparks.[5]
Skin Corrosion/Irritation Causes skin irritation[1]Wear protective gloves (Nitrile rubber recommended).[6]
Serious Eye Damage/Irritation Causes serious eye irritation[1]Wear safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[7]
Specific Target Organ Toxicity May cause respiratory irritation[1]Work in a chemical fume hood or use local exhaust ventilation.[5][7] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[7][8]

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6] Keep the container tightly closed.[5]

Handling and Use: A Step-by-Step Guide
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5][7]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above, including at a minimum a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Dispensing: When transferring the liquid, use caution to avoid splashing. Use only non-sparking tools.[9]

  • Hygiene: After handling, wash hands and face thoroughly.[5][7] Do not eat, drink, or smoke in the laboratory.[7]

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully collect the absorbed material into a sealable container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[5][7] If skin irritation persists, seek medical advice.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[5] Do not dispose of it down the drain.[5]

Workflow for Handling this compound

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_dispense Dispense Chemical prep_vent->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment emergency_spill Spill Occurs handle_dispense->emergency_spill emergency_exposure Personal Exposure handle_dispense->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate handle_experiment->emergency_spill handle_experiment->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose end End cleanup_dispose->end spill_response Follow Spill Protocol emergency_spill->spill_response first_aid Administer First Aid emergency_exposure->first_aid spill_response->cleanup_decontaminate first_aid->end start Start start->prep_ppe

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylcyclohexanol
Reactant of Route 2
3,4-Dimethylcyclohexanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.